molecular formula C6H4ClFIN B1427285 4-Chloro-3-fluoro-2-iodoaniline CAS No. 1018450-37-7

4-Chloro-3-fluoro-2-iodoaniline

Cat. No.: B1427285
CAS No.: 1018450-37-7
M. Wt: 271.46 g/mol
InChI Key: PHRXRQKTLQGGHD-UHFFFAOYSA-N
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Description

4-Chloro-3-fluoro-2-iodoaniline is a useful research compound. Its molecular formula is C6H4ClFIN and its molecular weight is 271.46 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-3-fluoro-2-iodoaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClFIN/c7-3-1-2-4(10)6(9)5(3)8/h1-2H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHRXRQKTLQGGHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1N)I)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClFIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801294131
Record name 4-Chloro-3-fluoro-2-iodobenzenamine
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Molecular Weight

271.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1018450-37-7
Record name 4-Chloro-3-fluoro-2-iodobenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1018450-37-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-3-fluoro-2-iodobenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801294131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Regioselective Synthesis of 4-Chloro-3-fluoro-2-iodoaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Chloro-3-fluoro-2-iodoaniline is a polysubstituted aromatic amine that serves as a valuable and highly functionalized building block in the synthesis of complex organic molecules. Its unique arrangement of chloro, fluoro, and iodo substituents, combined with the reactive amino group, makes it a strategic intermediate for introducing halogenated phenyl moieties in medicinal chemistry and materials science.[1] The development of active pharmaceutical ingredients (APIs), such as kinase inhibitors for oncology and agents for treating infectious diseases, often relies on such precisely substituted scaffolds to fine-tune biological activity and pharmacokinetic properties.

The primary challenge in the synthesis of this molecule is not the introduction of the substituents themselves, but achieving the precise 2,3,4-substitution pattern on the aniline ring. Direct electrophilic iodination of the commercially available 4-chloro-3-fluoroaniline[1][2][3] presents a significant regioselectivity challenge, as the powerful ortho-, para-directing amino group activates both the C2 and C6 positions, potentially leading to a mixture of isomers that are difficult to separate. This guide details a robust and regiocontrolled strategy employing a Directed ortho-Metalation (DoM) pathway to overcome this challenge, ensuring the unambiguous synthesis of the target compound.

Strategic Analysis: Overcoming the Regioselectivity Challenge

A cursory retrosynthetic analysis might suggest a direct electrophilic iodination of 4-chloro-3-fluoroaniline as the most straightforward approach. However, this pathway is fraught with uncertainty. The directing effects of the substituents are as follows:

  • Amino (-NH₂): Strongly activating, ortho, para-director.

  • Fluoro (-F): Deactivating, ortho, para-director.

  • Chloro (-Cl): Deactivating, ortho, para-director.

The amino group is the dominant directing group, strongly activating the positions ortho to it (C2 and C6), as the para position is blocked. This would likely result in a mixture of 2-iodo and 6-iodo products, necessitating complex purification and leading to a lower yield of the desired isomer.[4]

To ensure absolute regiochemical control, a more sophisticated strategy is required. Directed ortho-Metalation (DoM) is a powerful technique in modern organic synthesis that utilizes a directing metalation group (DMG) to activate a specific ortho C-H bond for deprotonation by a strong base, typically an organolithium reagent.[5][6][7] The resulting aryllithium intermediate can then be trapped with a suitable electrophile to install a substituent at a defined position.

In our case, the amino group of the starting material can be temporarily converted into a potent DMG. The N-pivaloyl group (-NHCOtBu) is an excellent choice, as it is sterically bulky and effectively coordinates with lithium, directing deprotonation exclusively to the more sterically hindered C2 position, which is adjacent to both the DMG and the fluorine atom.[8][9] This multi-step approach, while longer, provides a reliable and scalable solution to the regioselectivity problem.

Proposed Synthetic Pathway

The chosen pathway involves four high-yielding steps starting from commercially available 4-chloro-3-fluoroaniline:

  • Protection: Acylation of the amino group with pivaloyl chloride to form the N-pivaloyl amide, which will serve as the directing group.

  • Directed ortho-Metalation: Regioselective deprotonation at the C2 position using sec-butyllithium (s-BuLi) at low temperature.

  • Iodination: Quenching of the resulting aryllithium species with molecular iodine to install the iodo group at the C2 position.

  • Deprotection: Hydrolysis of the pivaloyl amide under acidic conditions to yield the final product, this compound.

Visualization of the Synthesis Workflow

Synthesis_Pathway cluster_0 PART 1: Protection & Activation cluster_1 PART 2: Regiocontrolled C-H Functionalization cluster_2 PART 3: Deprotection & Final Product Start 4-Chloro-3-fluoroaniline Protected N-(4-chloro-3-fluorophenyl)pivalamide Start->Protected  Pivaloyl Chloride, Pyridine Lithiated ortho-Lithiated Intermediate Protected->Lithiated  s-BuLi, THF, -78°C Iodinated N-(4-chloro-3-fluoro-2-iodophenyl)pivalamide Lithiated->Iodinated  Iodine (I₂), -78°C Final This compound Iodinated->Final  HCl, EtOH, Reflux

Caption: Directed ortho-Metalation strategy for the synthesis of this compound.

Experimental Protocols

Disclaimer: These protocols are intended for qualified researchers and scientists. All procedures should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE). A thorough risk assessment should be performed before commencing any chemical synthesis.

Step 1: N-Pivaloyl Protection of 4-Chloro-3-fluoroaniline

Rationale: The amino group is protected as a pivalamide. This transformation converts the -NH₂ group into a powerful Directed Metalation Group (DMG) and prevents side reactions in the subsequent lithiation step.[10] Pivaloyl chloride is chosen for its steric bulk, which enhances the directing effect.

Procedure:

  • To a stirred solution of 4-chloro-3-fluoroaniline (1.0 eq) in anhydrous dichloromethane (DCM, ~0.5 M) under a nitrogen atmosphere, add pyridine (1.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add pivaloyl chloride (1.2 eq) dropwise over 15 minutes, ensuring the internal temperature remains below 10 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction to completion by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of 1 M HCl (aq).

  • Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product, N-(4-chloro-3-fluorophenyl)pivalamide, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield a white solid.

Step 2 & 3: Directed ortho-Metalation and Iodination

Rationale: This one-pot, two-step sequence is the core of the regioselective strategy. The pivalamide DMG directs the strong base, s-BuLi, to deprotonate the C2 position exclusively.[5][11][12] The reaction is performed at a very low temperature (-78 °C) to ensure the stability of the highly reactive aryllithium intermediate. The subsequent addition of an iodine source directly furnishes the C2-iodinated product.

Procedure:

  • Set up an oven-dried, three-necked flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum.

  • Add the N-(4-chloro-3-fluorophenyl)pivalamide (1.0 eq) from Step 1 and dissolve it in anhydrous tetrahydrofuran (THF, ~0.2 M).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add sec-butyllithium (s-BuLi, ~1.4 M solution in cyclohexane, 2.2 eq) dropwise via syringe, maintaining the internal temperature at or below -70 °C.

  • Stir the resulting deep-colored solution at -78 °C for 2 hours.

  • In a separate flask, prepare a solution of iodine (I₂, 1.5 eq) in anhydrous THF.

  • Add the iodine solution dropwise to the aryllithium solution at -78 °C. The color of the reaction mixture should change as the iodine is consumed.

  • Stir the reaction at -78 °C for an additional 1-2 hours, then allow it to slowly warm to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any excess iodine, followed by the addition of water.

  • Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • The crude N-(4-chloro-3-fluoro-2-iodophenyl)pivalamide can be purified by column chromatography on silica gel.

Step 4: Deprotection of the Pivaloyl Group

Rationale: The final step is the removal of the pivaloyl protecting group to reveal the target aniline. Acid-catalyzed hydrolysis is a standard and effective method for cleaving robust amide bonds.[13]

Procedure:

  • Dissolve the purified N-(4-chloro-3-fluoro-2-iodophenyl)pivalamide (1.0 eq) in ethanol.

  • Add concentrated hydrochloric acid (HCl, ~5-10 eq) to the solution.

  • Heat the mixture to reflux (approximately 80-90 °C) and maintain for 6-12 hours, monitoring by TLC until the starting material is fully consumed.

  • Cool the reaction mixture to room temperature and then neutralize it carefully by the slow, portion-wise addition of a solid base like sodium bicarbonate or by dropwise addition of a concentrated NaOH solution until the pH is ~8-9.

  • Extract the aqueous mixture with ethyl acetate or DCM (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • The final product, this compound, can be purified by column chromatography or recrystallization to yield a solid.

Data Summary

The following table summarizes the key physical and chemical properties of the starting material and the final product. Expected yields are based on literature precedents for similar transformations.

Property4-Chloro-3-fluoroaniline (Starting Material)This compound (Final Product)
CAS Number 367-22-6[2]1018450-37-7
Molecular Formula C₆H₅ClFN[3]C₆H₄ClFIN
Molecular Weight 145.56 g/mol [2][3]271.46 g/mol
Appearance Crystals[2]Solid
Purity (Typical) >97%>97% (after purification)
Overall Yield N/A60-75% (expected over 4 steps)

Conclusion

The synthesis of this compound presents a notable regiochemical challenge that cannot be reliably overcome by direct electrophilic substitution. The Directed ortho-Metalation (DoM) strategy detailed in this guide provides a robust, logical, and highly regioselective pathway. By temporarily converting the native amino functionality into an N-pivaloyl directing group, this multi-step synthesis ensures the precise installation of the iodine atom at the desired C2 position. This approach exemplifies how fundamental principles of physical organic chemistry can be leveraged to design practical and efficient syntheses of complex, high-value chemical intermediates for the pharmaceutical and materials science sectors.

References

Physicochemical properties of 4-Chloro-3-fluoro-2-iodoaniline

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 4-Chloro-3-fluoro-2-iodoaniline

For the attention of researchers, scientists, and professionals in drug development, this guide offers a detailed exploration of this compound. As a Senior Application Scientist, my objective is to present a document that is not only scientifically rigorous but also practically valuable, reflecting a deep understanding of the challenges and nuances of chemical characterization in a research and development setting.

The structure of this guide is intentionally fluid, designed to logically present the available data and methodologies for a compound where publicly available experimental data is limited. We will begin with the foundational identity of the molecule, proceed to a comparative analysis of its physicochemical properties using related isomers as benchmarks, detail the necessary experimental protocols for its full characterization, and conclude with essential safety and handling information. This approach ensures a comprehensive understanding, grounded in both established knowledge and the practical steps required for further investigation.

Compound Identification and Molecular Structure

This compound is a halogenated aromatic amine. Its structure, featuring a combination of chloro, fluoro, and iodo substituents on an aniline core, makes it a potentially valuable building block in the synthesis of complex organic molecules, particularly in the fields of pharmaceuticals and materials science. The precise arrangement of these halogens and the amino group dictates its reactivity and physical properties.

A summary of its key identifiers is presented below:

IdentifierValueSource
IUPAC Name This compound
CAS Number 1018450-37-7[1]
Molecular Formula C6H4ClFIN[1][2]
Molecular Weight 271.46 g/mol [1]
InChI Key PHRXRQKTLQGGHD-UHFFFAOYSA-N

The molecular structure of this compound is depicted in the following diagram:

Caption: Molecular structure of this compound.

Physicochemical Properties: A Comparative Analysis

PropertyThis compound4-Chloro-2-iodoaniline2-Fluoro-4-iodoanilineAniline (for reference)
Appearance Solid (predicted)[3]SolidOff-white to brown powder[4]Colorless to brown oily liquid[5]
Melting Point (°C) Not available39-43[6]89-93[7]-6[5][8]
Boiling Point (°C) Not availableNot available259[4][7]184[5][8]
Water Solubility Sparingly soluble (predicted)Slightly soluble (predicted)Insoluble[4]Sparingly soluble[8]
pKa Not availableNot availableNot available4.6

Discussion of Properties:

  • Melting and Boiling Points: The melting point of a solid is indicative of the strength of its crystal lattice. Given that the isomers 4-Chloro-2-iodoaniline and 2-Fluoro-4-iodoaniline are solids with melting points of 39-43°C and 89-93°C respectively, it is highly probable that this compound is also a solid at room temperature.[6][7] The variation in melting points among these isomers can be attributed to differences in molecular symmetry and intermolecular interactions (dipole-dipole, van der Waals forces) arising from the distinct placement of the halogen substituents. The high boiling point of 2-Fluoro-4-iodoaniline (259°C) is consistent with a molecule of its molecular weight and polarity.[4][7] We can anticipate a similarly high boiling point for the target compound.

  • Solubility: Like most anilines, this compound is expected to be sparingly soluble in water.[8] The presence of the large, hydrophobic iodobenzene core is the primary determinant of this property. However, the amino group can engage in hydrogen bonding with protic solvents, and thus some solubility in polar organic solvents like ethanol and methanol can be expected. Its solubility in nonpolar organic solvents such as dichloromethane and ethyl acetate is predicted to be significantly higher.

  • pKa: The pKa of the conjugate acid of an aniline is a measure of the basicity of the amino group. The pKa of aniline itself is approximately 4.6. The presence of electron-withdrawing halogen substituents on the aromatic ring is expected to decrease the basicity of the amino group (lower the pKa) by delocalizing the lone pair of electrons on the nitrogen atom, making them less available for protonation. Consequently, the pKa of this compound is predicted to be lower than 4.6.

Spectral Characteristics

While specific spectra for this compound are available from commercial suppliers, a foundational understanding of its expected spectral features is crucial for its identification and characterization.[9]

  • ¹H NMR: The proton NMR spectrum is expected to show two signals in the aromatic region, corresponding to the two protons on the benzene ring. These signals will likely appear as doublets or doublet of doublets due to coupling with each other and potentially with the fluorine atom. The protons of the amino group (-NH₂) will appear as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum should display six distinct signals for the six carbon atoms of the benzene ring, as they are all in unique chemical environments. The carbon atoms bonded to the halogens will show characteristic chemical shifts and coupling patterns, particularly the carbon bonded to fluorine (C-F coupling).

  • IR Spectroscopy: The infrared spectrum will be characterized by N-H stretching vibrations of the primary amine group, typically appearing as two bands in the region of 3300-3500 cm⁻¹. C-H stretching vibrations of the aromatic ring will be observed around 3000-3100 cm⁻¹. The C-N stretching vibration will be present in the 1250-1350 cm⁻¹ region. Characteristic absorptions for the C-Cl, C-F, and C-I bonds will be found in the fingerprint region (below 1500 cm⁻¹).

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (271.46 g/mol ). A characteristic isotopic pattern for the presence of one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio) will be a key identifying feature. Fragmentation patterns will likely involve the loss of the substituents and cleavage of the aromatic ring.

Safety and Handling

This compound is classified with a "Warning" signal word. The following hazard and precautionary statements are associated with this compound:

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

As a standard practice when handling such chemicals, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. All manipulations should be carried out in a well-ventilated fume hood.

Experimental Protocols for Physicochemical Characterization

The following protocols are provided as standardized methods for the experimental determination of the key physicochemical properties of this compound.

Determination of Melting Point (Capillary Method)

This method relies on the principle that a pure crystalline solid has a sharp, well-defined melting point.

Methodology:

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.

  • Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to approach the expected melting point, followed by a slower rate of heating (1-2°C per minute) as the melting point is neared.

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last crystal melts (completion of melting) are recorded as the melting point range.

The following workflow diagram illustrates this process:

Melting_Point_Determination start Start prep Prepare Sample: Pack dry compound into capillary tube start->prep setup Setup Apparatus: Place capillary in melting point device prep->setup heat_fast Rapid Heating: Approach approximate melting point setup->heat_fast heat_slow Slow Heating: 1-2°C per minute near melting point heat_fast->heat_slow observe Observe and Record: Note temperature range from first liquid to complete melting heat_slow->observe end End observe->end

Caption: Workflow for Melting Point Determination.

Determination of Solubility

This protocol provides a qualitative and semi-quantitative assessment of solubility in various solvents.

Methodology:

  • Solvent Selection: A range of solvents of varying polarity should be selected (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, hexane).

  • Sample Preparation: A known mass (e.g., 10 mg) of this compound is placed into a series of test tubes.

  • Solvent Addition: A known volume (e.g., 1 mL) of each selected solvent is added to a separate test tube.

  • Mixing: The tubes are agitated (e.g., using a vortex mixer) for a set period to facilitate dissolution.

  • Observation: The samples are visually inspected for the presence of undissolved solid. Solubility can be classified as:

    • Soluble: No visible solid particles.

    • Sparingly Soluble: Some solid remains, but a significant portion has dissolved.

    • Insoluble: The majority of the solid remains undissolved.

Determination of pKa (Potentiometric Titration)

This method determines the pKa by monitoring the pH of a solution of the compound as it is titrated with a strong acid.

Methodology:

  • Solution Preparation: A solution of this compound of known concentration is prepared in a suitable solvent system (e.g., a water-methanol mixture to ensure solubility).

  • Apparatus Setup: A calibrated pH meter is placed in the solution.

  • Titration: A standardized solution of a strong acid (e.g., HCl) is added in small, known increments.

  • Data Recording: The pH of the solution is recorded after each addition of the titrant.

  • Data Analysis: A titration curve is generated by plotting pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point (the point at which half of the aniline has been protonated).

Conclusion

This compound is a halogenated aniline with significant potential as a synthetic intermediate. While a comprehensive, publicly available dataset of its physicochemical properties is currently lacking, this guide has provided a robust framework for its characterization. By leveraging data from related isomers, we have established scientifically sound predictions for its key properties. Furthermore, the detailed experimental protocols outlined herein offer a clear path for researchers to empirically determine these values. This combination of predictive analysis and practical methodology provides a solid foundation for the safe and effective use of this compound in research and development.

References

Introduction: Unveiling a Multifunctional Synthetic Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Chloro-3-fluoro-2-iodoaniline (CAS 1018450-37-7): A Keystone Building Block for Advanced Synthesis

In the landscape of medicinal chemistry and materials science, the strategic design of molecular building blocks is paramount to innovation. This compound, registered under CAS number 1018450-37-7, emerges as a highly functionalized and versatile aniline derivative.[1] Its unique substitution pattern—featuring three distinct halogens and an amino group on a benzene ring—offers chemists a powerful scaffold for constructing complex molecular architectures. The ortho-iodo, meta-fluoro, and para-chloro substituents, combined with the nucleophilic and directing properties of the amine, provide multiple, orthogonal handles for sequential chemical modifications.

This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive technical overview of this compound. We will delve into its physicochemical properties, safety protocols, plausible synthetic strategies, and its vast potential in synthetic applications, particularly in the realm of drug discovery where analogous haloanilines are foundational.[2][3][4]

Part 1: Physicochemical and Spectroscopic Profile

The identity and purity of a synthetic building block are its most critical attributes. This compound is a solid at room temperature, necessitating refrigerated storage to maintain its long-term stability.

Core Properties

A summary of its key physicochemical data is presented below for quick reference.

PropertyValueSource(s)
CAS Number 1018450-37-7[1][5]
IUPAC Name This compound[1]
Molecular Formula C₆H₄ClFIN[1][6]
Molecular Weight 271.46 g/mol [1][7]
Physical Form Solid
Typical Purity ≥97%[8]
Storage Temperature Refrigerator
Structural & Spectroscopic Insights

The unique arrangement of substituents dictates the molecule's reactivity. The amino group acts as an activating, ortho-para director, though its influence is modulated by the strongly electronegative halogens. The iodine atom at the C2 position is the most labile site for metal-catalyzed cross-coupling reactions, a cornerstone of modern drug synthesis.

Confirmation of the structure and assessment of purity rely on standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR spectra would be expected to show distinct aromatic protons with coupling patterns influenced by the adjacent fluorine atom. ¹³C and ¹⁹F NMR would further confirm the carbon framework and the presence of the fluorine substituent.[9]

  • Mass Spectrometry (MS) : This technique will confirm the molecular weight, with the isotopic pattern of chlorine providing a clear signature for the presence of this halogen.[9]

  • Infrared (IR) Spectroscopy : The IR spectrum would display characteristic N-H stretching frequencies for the primary amine, alongside absorptions corresponding to the aromatic C-H and C-halogen bonds.[9]

Part 2: Hazard Analysis and Safe Handling Protocol

As with any laboratory chemical, a thorough understanding of potential hazards is essential for safe handling. This compound is classified as a hazardous substance.[10]

GHS Hazard Classification
Pictogram(s)Signal WordHazard StatementsPrecautionary Statements
alt text
Warning H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.P261: Avoid breathing dust.P270: Do not eat, drink or smoke when using this product.P280: Wear protective gloves/eye protection/face protection.P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Source(s):[10]

Standard Operating Procedure for Safe Handling

This protocol is designed as a self-validating system to minimize exposure and ensure laboratory safety.

  • Engineering Controls : All manipulations of solid this compound must be performed within a certified chemical fume hood to prevent inhalation of dust particles.

  • Personal Protective Equipment (PPE) :

    • Hand Protection : Wear nitrile or neoprene gloves at all times.

    • Eye Protection : Use chemical safety goggles that provide a complete seal around the eyes.

    • Body Protection : A standard laboratory coat is required.

  • Dispensing and Weighing :

    • Carefully unseal the container inside the fume hood.

    • Use a spatula to transfer the solid to a weighing vessel. Avoid generating dust.

    • Promptly and securely reseal the container after use.

  • Spill Management :

    • In case of a small spill, decontaminate the area by carefully sweeping the solid material onto a sheet of paper and placing it in a designated hazardous waste container.

    • Wipe the spill area with a solvent-moistened towel (e.g., ethanol or acetone), and place the towel in the hazardous waste container.

  • First Aid Measures :

    • Inhalation : Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[11]

    • Skin Contact : Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[11]

    • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[11]

    • Ingestion : Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[10][12]

Part 3: Synthetic Pathways and Methodologies

While specific synthetic preparations for this compound are not widely published, its structure allows for a logical retrosynthetic analysis based on established methodologies for analogous haloanilines. A plausible approach involves the regioselective iodination of a readily available precursor.

Proposed Retrosynthetic Workflow

The following diagram illustrates a potential synthetic route starting from 4-chloro-3-fluoroaniline. This approach leverages the directing effect of the amino group to install the iodine atom at the ortho position.

G Target This compound Precursor1 4-Chloro-3-fluoroaniline Target->Precursor1 Direct Iodination Reagent1 Iodinating Agent (e.g., I₂, NIS) Reagent1->Target G cluster_0 Step 1: C-I Bond Functionalization cluster_1 Step 2: C-Cl Bond Functionalization Start This compound Intermediate 2-Aryl-4-chloro-3-fluoroaniline Start->Intermediate Suzuki Coupling Final 2-Aryl-4-R²-3-fluoroaniline Intermediate->Final Buchwald-Hartwig Amination Reagent1 R¹-B(OH)₂ Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Reagent1->Start Reagent2 R² Source (e.g., R²-NH₂) Pd Catalyst (e.g., Buchwald-Hartwig) Base Reagent2->Intermediate

References

Molecular structure and weight of 4-Chloro-3-fluoro-2-iodoaniline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Chloro-3-fluoro-2-iodoaniline: Molecular Structure, Properties, and Synthetic Utility

Prepared by: Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals working with or considering the use of this compound. We will move beyond basic data to explore its strategic value as a synthetic building block, propose robust analytical and synthetic protocols, and detail critical safety and handling procedures.

Core Molecular Identity and Physicochemical Profile

This compound is a polyhalogenated aromatic amine, a class of compounds highly valued in medicinal chemistry and materials science for their utility as versatile synthetic intermediates. Its unique substitution pattern offers chemists a scaffold with multiple, orthogonally reactive sites.

Nomenclature and Molecular Structure

The compound's structure is defined by an aniline core with halogen substituents at the 2, 3, and 4 positions.

  • IUPAC Name : this compound[1]

  • CAS Number : 1018450-37-7[1][2]

  • Molecular Formula : C₆H₄ClFIN[2][3]

Caption: 2D representation of this compound.

Physicochemical Data

The key physical and chemical properties are summarized below. This data is critical for experimental design, including solvent selection, reaction temperature, and storage conditions.

PropertyValueSource(s)
Molecular Weight 271.46 g/mol [2][4]
Physical Form Solid[1]
Typical Purity ≥97%[1]
Storage Temperature Refrigerator[1]
InChI Key PHRXRQKTLQGGHD-UHFFFAOYSA-N[1]

Strategic Value in Synthetic Chemistry: The Principle of Orthogonal Reactivity

The primary value of this compound lies in the differential reactivity of its three carbon-halogen bonds. This "orthogonal reactivity" allows for selective, stepwise functionalization of the aromatic ring, a highly desirable feature in the synthesis of complex target molecules.

The reactivity of C-X bonds in common palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) generally follows the trend: C-I > C-Br > C-Cl >> C-F . This is a direct consequence of bond dissociation energies. A skilled chemist can exploit this reactivity gradient to introduce different substituents at specific positions by carefully choosing reaction conditions.

G main This compound (Core Scaffold) iodine C-I Bond (Position 2) Highest Reactivity main->iodine Selective Targeting chlorine C-Cl Bond (Position 4) Intermediate Reactivity main->chlorine Stepwise Functionalization fluorine C-F Bond (Position 3) Lowest Reactivity main->fluorine Retained for Final Structure suzuki Suzuki, Sonogashira, Heck, Buchwald-Hartwig (Mild Conditions) iodine->suzuki buchwald Buchwald-Hartwig, etc. (Forced Conditions) chlorine->buchwald stable Generally Stable (Acts as a directing group or can be targeted with specific reagents) fluorine->stable

Caption: Orthogonal reactivity of C-X bonds in cross-coupling reactions.

This selective functionalization allows for the efficient construction of libraries of related compounds from a single advanced intermediate, accelerating the drug discovery process.

Analytical Characterization Protocol

Confirming the identity and purity of this compound is paramount before its use in synthesis. A multi-technique approach is recommended.

Objective: To verify the structure and assess the purity of the material.

Methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : The aromatic region should display complex splitting patterns for the two aromatic protons, influenced by coupling to each other and to the fluorine atom. The amine (-NH₂) protons will appear as a broad singlet.

    • ¹³C NMR : Expect six distinct signals for the aromatic carbons.

    • ¹⁹F NMR : A single resonance is expected, with coupling to adjacent aromatic protons. This is a powerful tool for confirming the presence and environment of the fluorine atom.

  • Mass Spectrometry (MS) : Provides the molecular weight of the compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) can be used to verify the exact mass to within a few parts per million.[5]

  • Infrared (IR) Spectroscopy : Will show characteristic peaks for N-H stretching of the amine group (typically two bands around 3300-3500 cm⁻¹) and C-H/C=C stretching of the aromatic ring.

Spectroscopic data for this compound can be referenced through specialized chemical databases.[6]

Proposed Synthetic Strategy

While specific, peer-reviewed syntheses for this compound are not widely published, a logical and robust route can be designed based on well-established organometallic and halogenation reactions. The following workflow represents a field-proven approach to constructing such polysubstituted anilines.

Rationale: The most challenging aspect is the regioselective installation of three different halogens. A common strategy involves starting with a commercially available, less complex aniline and introducing the halogens sequentially. Iodination is often a late-stage step, as the C-I bond is the most reactive and may not tolerate conditions required for other transformations.

start Step 1: Start Material (e.g., 4-Chloro-3-fluoroaniline) protect Step 2: Amine Protection (e.g., Acetylation) Rationale: Prevents side reactions start->protect iodinate Step 3: Regioselective Iodination (e.g., NIS or I₂/HIO₃) Rationale: Directs iodine to ortho position protect->iodinate deprotect Step 4: Deprotection (e.g., Acidic/Basic Hydrolysis) Rationale: Restores the aniline group iodinate->deprotect product Final Product: This compound deprotect->product

Caption: Proposed workflow for the synthesis of this compound.

Exemplary Protocol: Ortho-Iodination

This protocol is adapted from general procedures for the iodination of activated aromatic rings.

  • Amine Protection : To a solution of 4-chloro-3-fluoroaniline (1.0 eq) in a suitable solvent (e.g., dichloromethane or acetic acid), add acetic anhydride (1.1 eq). Stir at room temperature for 1-2 hours until TLC or LC-MS analysis indicates complete conversion to the acetanilide.

  • Iodination : To the solution of the protected aniline, add N-Iodosuccinimide (NIS) (1.1 eq). The directing effect of the acetamido group, coupled with steric hindrance, favors iodination at the C2 position. Stir the reaction at room temperature until completion.

  • Work-up : Quench the reaction with aqueous sodium thiosulfate solution to remove any excess iodine. Extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Deprotection : Dissolve the crude intermediate in a mixture of ethanol and aqueous HCl. Heat the mixture to reflux for several hours.[7]

  • Purification : After cooling, neutralize the reaction mixture and extract the final product. Purification by flash column chromatography on silica gel will yield the target compound.[5]

Self-Validation Note: Each step of this protocol must be monitored by an appropriate analytical technique (TLC, LC-MS) to ensure complete conversion before proceeding. The identity and purity of the final product must be confirmed using the methods outlined in Section 3.

Safety, Handling, and Storage

Proper handling of halogenated anilines is essential to ensure laboratory safety.

Hazard Identification

This compound is classified with the following hazards:

Hazard CodeDescriptionSource
H302Harmful if swallowed[1]
H315Causes skin irritation[1]
H319Causes serious eye irritation[1]
H335May cause respiratory irritation[1]

Signal Word: Warning [1]

Recommended Protocols
  • Engineering Controls : Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust or vapors.[8] Facilities should be equipped with an eyewash station and a safety shower.[9]

  • Personal Protective Equipment (PPE) :

    • Eye Protection : Wear chemical safety goggles or a face shield.[9]

    • Hand Protection : Use chemically resistant gloves (e.g., nitrile). Inspect gloves prior to use.[10]

    • Body Protection : Wear a standard laboratory coat.[8]

  • Handling : Avoid generating dust. Do not ingest or inhale.[9] Wash hands thoroughly after handling.[11]

  • Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area.[12] For long-term stability, refrigeration is recommended.[1] Keep away from incompatible materials such as strong oxidizing agents.[11]

  • Disposal : Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound is more than a collection of atoms; it is a strategically designed synthetic intermediate that offers significant advantages for the construction of complex molecular architectures. Its value is rooted in the orthogonal reactivity of its carbon-halogen bonds, enabling chemists to perform selective, stepwise modifications. By understanding its properties, employing robust analytical and synthetic protocols, and adhering to strict safety procedures, researchers can effectively leverage this powerful building block to advance projects in drug discovery and materials science.

References

Solubility and stability of 4-Chloro-3-fluoro-2-iodoaniline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility and Stability of 4-Chloro-3-fluoro-2-iodoaniline for Pharmaceutical Development

Introduction

This compound is a highly functionalized aromatic amine that serves as a critical building block in modern chemical manufacturing. Its unique substitution pattern, featuring chlorine, fluorine, and iodine atoms, makes it an indispensable intermediate for synthesizing complex organic molecules. In the pharmaceutical and agrochemical industries, this compound is pivotal for creating novel active pharmaceutical ingredients (APIs) and advanced crop protection agents.[1][2][3] For researchers and drug development professionals, a comprehensive understanding of its fundamental physicochemical properties—namely solubility and stability—is not merely academic. It is a prerequisite for robust process development, scalable synthesis, rational formulation design, and ensuring regulatory compliance.

This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive framework for characterizing the solubility and stability of this compound. We will move beyond simple data reporting to explain the causality behind experimental choices, present self-validating protocols, and ground our recommendations in authoritative scientific principles.

Part 1: Solubility Profiling - The Foundation of Process Chemistry

The solubility of an intermediate dictates every aspect of its use, from reaction kinetics in a chosen solvent to the efficiency of its purification via crystallization. An accurate solubility profile is the foundational dataset for all process chemistry and formulation activities.

Theoretical Considerations: Predicting Solubility Behavior

The principle of "like dissolves like" provides a strong predictive framework for the solubility of this compound.[4] Its molecular structure contains several key features that govern its interactions with different solvents:

  • Polar Amine Group (-NH₂): This group can act as both a hydrogen bond donor and acceptor, suggesting favorable interactions with polar protic solvents (e.g., alcohols).[4]

  • Halogen Substituents (Cl, F, I): The polar C-Cl and C-F bonds contribute to the molecule's overall dipole moment, enhancing solubility in polar aprotic solvents (e.g., acetone, ethyl acetate).[4] The large, electron-rich iodine atom contributes significantly to Van der Waals forces.

  • Aromatic Ring: The benzene core is non-polar and will interact favorably with non-polar aromatic solvents (e.g., toluene) via π-stacking.

Based on this analysis and data from structurally related compounds like 4-chloroaniline and 3-chloro-4-fluoroaniline, we can hypothesize the following solubility profile:

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolHighStrong hydrogen bonding potential with the amine group.[4][5]
Polar Aprotic Acetone, Acetonitrile, Ethyl Acetate, DichloromethaneModerate to HighFavorable dipole-dipole interactions.[4][5]
Non-Polar Hexane, TolueneLow to ModerateLimited interaction with the polar functional groups; toluene may show slightly better solubility due to aromatic interactions.[4]
Aqueous WaterVery LowDespite the polar amine group, the large, hydrophobic, halogenated aromatic ring is expected to significantly limit water solubility.[5]
Experimental Workflow: Solubility Determination

The following diagram outlines the robust workflow for accurately determining the equilibrium solubility of the compound.

G cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis prep1 Add excess 4-Chloro-3-fluoro- 2-iodoaniline to solvent prep2 Seal container prep1->prep2 equil1 Agitate at constant temperature (e.g., 25°C) for 24-48 hours prep2->equil1 equil2 Ensure undissolved solid remains equil1->equil2 analysis1 Allow solid to settle equil2->analysis1 analysis2 Filter supernatant (e.g., 0.45 µm PTFE filter) analysis1->analysis2 analysis3 Dilute aliquot accurately analysis2->analysis3 analysis4 Quantify concentration via validated HPLC-UV method analysis3->analysis4 G cluster_stress Stress Conditions cluster_outcomes Potential Outcomes compound This compound (API in Solution/Solid State) acid Acidic (e.g., 0.1M HCl) compound->acid Hydrolytic Pathway base Basic (e.g., 0.1M NaOH) compound->base Hydrolytic Pathway oxidative Oxidative (e.g., 3% H₂O₂) compound->oxidative Oxidative Pathway thermal Thermal (e.g., 80°C) compound->thermal photo Photolytic (ICH Q1B Light Source) compound->photo hydrolysis Hydrolysis acid->hydrolysis dehalogenation Dehalogenation acid->dehalogenation other Other Reactions acid->other base->hydrolysis base->dehalogenation base->other oxidation Oxidation oxidative->oxidation oxidative->dehalogenation oxidative->other thermal->dehalogenation thermal->other photo->dehalogenation photo->other analysis Analysis by Stability-Indicating HPLC Method hydrolysis->analysis oxidation->analysis dehalogenation->analysis other->analysis

References

A Senior Application Scientist's Guide to 4-Chloro-3-fluoro-2-iodoaniline: Sourcing, Quality Control, and Application Workflow

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Value of Halogenated Anilines

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical development, the strategic selection of building blocks is paramount. Halogenated anilines are a cornerstone of this process, offering medicinal chemists a versatile scaffold to modulate the physicochemical and pharmacological properties of target molecules. The specific substitution pattern of 4-Chloro-3-fluoro-2-iodoaniline presents a unique combination of steric and electronic features, making it a valuable intermediate for creating novel compounds with potentially enhanced efficacy, selectivity, and metabolic stability. This guide provides an in-depth overview of its commercial availability, key suppliers, and a recommended workflow for its integration into research and development pipelines.

Physicochemical Profile

A foundational understanding of a chemical intermediate begins with its physical and chemical properties. These parameters dictate storage conditions, solvent selection, and handling procedures.

PropertyValueSource
CAS Number 1018450-37-7[1][2]
Molecular Formula C₆H₄ClFIN[2][3]
Molecular Weight 271.46 g/mol [2][3]
IUPAC Name This compound[1]
Typical Purity >95% to 97%[1][3]
Physical Form Solid[1]
Storage Temperature Refrigerator[1]

Commercial Availability and Supplier Matrix

The accessibility of this compound is a critical logistical consideration for any research program. The compound is available from several specialized chemical suppliers, typically in research-scale quantities. When selecting a supplier, researchers should consider not only price but also purity, availability, and the quality of supporting documentation such as Certificates of Analysis (CoA) and Safety Data Sheets (SDS).

SupplierCatalog ID / LinkPurityAvailable QuantitiesAvailability / Lead Time
Sigma-Aldrich (via Synthonix) --INVALID-LINK--97%100 mg, 250 mg, 1 gShips in 10 days
Anichem --INVALID-LINK-->95%1 g, 5 gIn Stock
Capot Chemical [4](--INVALID-LINK--)N/AN/AInquire with supplier
Laibo Chem (via Orion Cientific) N/AN/A250 mgInquire with supplier

Note: Pricing and availability are subject to change. All products are intended for laboratory research use only and not for administration to humans or animals.[5]

The Role in Drug Discovery and Synthesis

Substituted anilines are a crucial class of intermediates in the pharmaceutical industry.[6] The specific arrangement of chloro, fluoro, and iodo groups on this aniline ring offers multiple reaction handles and influences the electronic nature of the molecule.

  • The Amino Group : Serves as a primary nucleophile or can be readily converted into a diazonium salt, opening a vast array of subsequent chemical transformations.

  • The Iodo Group : As the most labile of the halogens present, it is an ideal site for cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the introduction of carbon-based substituents and the construction of more complex molecular architectures.

  • Fluoro and Chloro Groups : These halogens are more stable under many reaction conditions and serve to modulate the molecule's lipophilicity, pKa, and metabolic stability. Their presence is a common strategy in medicinal chemistry to fine-tune a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

The following diagram illustrates the logical flow of how a specialized building block like this compound is integrated into a drug discovery program.

G cluster_0 Building Block cluster_1 Synthesis & Library Generation cluster_2 Screening & Optimization cluster_3 Development BB 4-Chloro-3-fluoro- 2-iodoaniline Synthesis Parallel Synthesis (e.g., Suzuki Coupling at Iodo position) BB->Synthesis Input Library Focused Compound Library Synthesis->Library HTS High-Throughput Screening Library->HTS Hit Hit Compound HTS->Hit Identifies LeadOpt Lead Optimization (SAR Studies) Hit->LeadOpt Candidate Drug Candidate LeadOpt->Candidate Yields

Caption: Role of this compound in a drug discovery pipeline.

Recommended Workflow: From Procurement to Application

To ensure experimental reproducibility and integrity, a systematic approach to handling newly acquired chemical intermediates is essential. The following protocol outlines a self-validating workflow for researchers.

Step 1: Supplier Selection and Documentation Review
  • Causality : The quality of your starting material directly impacts the outcome of your synthesis. A reliable supplier provides comprehensive and verifiable documentation.

  • Protocol :

    • Compare suppliers based on the data in the matrix above.

    • Prior to ordering, request or download the Safety Data Sheet (SDS) to understand handling requirements and potential hazards.

    • Upon placing an order, ensure a Certificate of Analysis (CoA) for the specific lot will be provided. The CoA is your primary source of truth for purity and identity.

Step 2: Incoming Material Inspection and Quality Control (QC)
  • Causality : Verifying the identity and purity of the received material is a critical, non-negotiable step. It prevents the propagation of errors through a synthetic sequence, saving significant time and resources.

  • Protocol :

    • Upon receipt, visually inspect the container for damage and ensure the label matches the order details (Name, CAS Number, Lot Number).

    • Compare the received CoA with the supplier's typical specifications.

    • Recommended QC Tests :

      • ¹H NMR and ¹⁹F NMR : To confirm the structure and substitution pattern. The proton and fluorine spectra should be consistent with the structure of this compound.

      • LC-MS : To confirm the molecular weight (271.46 g/mol ) and assess purity.[2][3] The purity level should align with or exceed the specification on the CoA.

Step 3: Storage and Handling
  • Causality : Proper storage is crucial for maintaining the chemical's stability and integrity over time.

  • Protocol :

    • Store the material in a tightly sealed container in a refrigerator, as recommended.[1]

    • Handle the solid material in a well-ventilated area or chemical fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

The diagram below visualizes this essential procurement and initial QC workflow.

A Supplier Selection & Document Review B Procurement (Place Order) A->B C Material Receipt & Visual Inspection B->C D CoA & Label Match? C->D E Perform In-House QC (NMR, LC-MS) D->E Yes H Quarantine & Contact Supplier D->H No F QC Specs Met? E->F G Log & Store in Inventory F->G Yes F->H No

Caption: Recommended workflow for procurement and quality control.

References

Potential applications of 4-Chloro-3-fluoro-2-iodoaniline in organic synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Applications of 4-Chloro-3-fluoro-2-iodoaniline in Modern Organic Synthesis

Authored by: A Senior Application Scientist

This compound is a polysubstituted aromatic compound that has emerged as a highly versatile and strategic building block in organic synthesis. Its unique arrangement of three distinct halogen atoms—iodine, chlorine, and fluorine—along with an amino functional group, offers a rich platform for sequential and site-selective transformations. This guide provides an in-depth exploration of the synthetic utility of this compound, with a primary focus on its application in palladium-catalyzed cross-coupling reactions and the subsequent synthesis of complex heterocyclic scaffolds. We will delve into the causality behind its reactivity, provide field-proven experimental protocols, and discuss its role in the development of medicinally relevant molecules. This document is intended for researchers, medicinal chemists, and process development scientists seeking to leverage this powerful synthetic intermediate.

Core Concepts: Structure, Properties, and Reactivity

This compound is a solid compound with the molecular formula C₆H₄ClFIN and a molecular weight of approximately 271.46 g/mol .[1][2] Its strategic value stems from the differential reactivity of its carbon-halogen bonds.

PropertyValueSource
IUPAC Name This compound[1]
CAS Number 1018450-37-7[2]
Molecular Formula C₆H₄ClFIN[1]
Molecular Weight 271.46 g/mol [1]
Physical Form Solid[3]
Purity (Typical) ≥97%

The key to its synthetic utility lies in the predictable, hierarchical reactivity of the C–X bonds in palladium-catalyzed cross-coupling reactions. The C–I bond is significantly more susceptible to oxidative addition to a Pd(0) center than the C–Cl bond. This allows for selective functionalization at the C2 position while leaving the C4 chloro-substituent intact for subsequent transformations. The fluorine atom at C3 and the amino group at C1 further modulate the electronic properties of the aromatic ring, influencing reaction kinetics and the stability of intermediates.

G cluster_molecule This compound cluster_reactivity Reactivity Hierarchy mol reactivity C-I Bond Most Reactive Site for Pd-Catalyzed Cross-Coupling (e.g., Sonogashira, Suzuki) Primary Functionalization Site C-Cl Bond Less Reactive Site Available for Secondary Functionalization Under Harsher Conditions NH2 Group Directing Group & Nucleophile Site for N-functionalization or diazotization reactions mol->reactivity:f0 Primary Reaction Site

Caption: Reactivity map of this compound.

Palladium-Catalyzed Cross-Coupling: The Gateway to Complexity

The C-I bond at the C2 position is the primary anchor for building molecular complexity. Its high reactivity makes it an ideal substrate for a range of palladium-catalyzed cross-coupling reactions, which are foundational in modern synthetic chemistry.[4]

Sonogashira Coupling: Synthesis of 2-Alkynyl-anilines

The Sonogashira coupling, a reaction between a terminal alkyne and an aryl halide, is one of the most powerful methods for forming C(sp)-C(sp²) bonds.[5][6] When applied to this compound, this reaction proceeds with high selectivity at the C-I position, providing a direct route to substituted 2-alkynyl-anilines. These products are not merely intermediates; they are pivotal precursors for the synthesis of indoles and other N-heterocycles.[7][8]

Reaction Scheme: (Illustrative scheme showing this compound reacting with a terminal alkyne)

The choice of catalyst system (palladium source and ligand), copper(I) co-catalyst, and base is critical for achieving high yields and preventing side reactions, such as the homocoupling of the alkyne (Glaser coupling).

Caption: Catalytic cycle of the Sonogashira coupling reaction.

Experimental Protocol: General Procedure for Sonogashira Coupling

  • Vessel Preparation: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (2-5 mol%), and Copper(I) iodide (CuI, 3-10 mol%).

  • Solvent and Reagents: Add a suitable degassed solvent, typically an amine base like triethylamine (Et₃N) or a mixture of THF/Et₃N.

  • Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv) dropwise to the stirred mixture.

  • Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C) and monitor its progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate), wash with aqueous NH₄Cl and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 2-alkynyl-aniline.[7]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds.[9][10] While the title compound is itself an amine, its C-I bond can readily participate in this reaction with other primary or secondary amines, especially after protection of the aniline's amino group. This reaction significantly expands the synthetic toolbox, allowing for the construction of complex diarylamines or alkyl-arylamines which are common motifs in pharmaceuticals.[11]

Reaction Scheme: (Illustrative scheme showing an N-protected this compound reacting with a secondary amine)

The success of this transformation hinges on the selection of an appropriate palladium precursor and a sterically hindered phosphine ligand, which facilitates the crucial reductive elimination step.

Catalyst ComponentExample(s)Role in Catalytic CycleSource
Palladium Precursor Pd₂(dba)₃, Pd(OAc)₂Source of the active Pd(0) catalyst[12]
Ligand XPhos, RuPhos, tBu₃PStabilizes Pd(0), facilitates oxidative addition and reductive elimination[11]
Base NaOtBu, K₂CO₃, Cs₂CO₃Deprotonates the amine nucleophile[12]

Application in Heterocycle Synthesis: The Indole Framework

Perhaps the most significant application of the 2-alkynyl-anilines derived from this compound is their use in the synthesis of indoles.[13] The indole scaffold is a privileged structure in medicinal chemistry, present in numerous natural products and pharmaceuticals.

Base- or Metal-Promoted Intramolecular Cyclization

The 2-alkynyl-aniline intermediates can undergo a 5-endo-dig cyclization to form the indole ring.[7] This cyclization can be promoted by strong bases or, more commonly, by transition metal catalysts (e.g., Pd, Cu, Au, Ag). The palladium catalyst used for the initial Sonogashira coupling can sometimes promote the subsequent cyclization in a one-pot, tandem fashion.[7]

Synthetic Workflow:

indole_synthesis cluster_workflow Indole Synthesis Workflow start This compound intermediate 2-Alkynyl-aniline Intermediate start->intermediate Sonogashira Coupling (Pd catalyst, CuI, Base, Alkyne) product Substituted Indole Product intermediate->product Intramolecular Cyclization (Base or Metal-promoted)

Caption: Workflow for the synthesis of substituted indoles.

This approach offers a high degree of flexibility, as the substitution pattern of the final indole product can be easily varied by changing the terminal alkyne used in the initial Sonogashira coupling.[8][14]

Role in Medicinal Chemistry and Drug Discovery

The unique substitution pattern of this compound makes it an attractive scaffold for medicinal chemistry. The strategic placement of halogen atoms can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and cell permeability.

Derivatives of halogenated anilines are frequently used as core components of kinase inhibitors .[15][16] Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The development of small molecules that can inhibit specific kinases is a major focus of modern drug discovery.[17] The aniline moiety can serve as a key hydrogen bond donor/acceptor, while the substituted phenyl ring fits into the hydrophobic ATP-binding pocket of the kinase. The chloro and fluoro substituents can form specific halogen bonds or other non-covalent interactions, enhancing binding affinity and selectivity.

For instance, related chloro-fluoro-aniline cores are found in approved kinase inhibitors, where they are crucial for potent and selective inhibition of targets like the Epidermal Growth Factor Receptor (EGFR).[18]

Conclusion

This compound is a testament to the power of strategic halogenation in designing versatile synthetic building blocks. Its well-defined reactivity hierarchy, centered on the exceptionally labile carbon-iodine bond, provides a reliable entry point for sophisticated molecular construction. From its foundational role in palladium-catalyzed cross-coupling reactions to its utility in the rapid assembly of medicinally relevant heterocyclic cores like indoles, this compound offers chemists a powerful tool for innovation. As the demand for complex, highly functionalized small molecules continues to grow in pharmaceuticals, agrochemicals, and materials science, the applications for meticulously designed intermediates like this compound are set to expand even further.

References

Methodological & Application

Topic: Suzuki-Miyaura Coupling Protocols Using 4-Chloro-3-fluoro-2-iodoaniline

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Polysubstituted Anilines

In the landscape of modern drug discovery and medicinal chemistry, substituted anilines represent a class of "privileged structures."[1][2] Their unique electronic characteristics and ability to form key hydrogen bonding interactions have made them integral components in a vast range of therapeutic agents, from kinase inhibitors in oncology to novel analgesics.[1][3] The specific scaffold offered by 4-Chloro-3-fluoro-2-iodoaniline is of particular synthetic interest. This molecule provides three distinct halogen-based vectors for diversification, enabling the systematic exploration of chemical space to optimize pharmacokinetic and pharmacodynamic properties.[1]

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile tools for carbon-carbon bond formation in organic synthesis, a distinction recognized with the 2010 Nobel Prize in Chemistry.[4][5] Its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast library of boronic acids make it an indispensable method for constructing complex biaryl structures.[5][6] This application note provides a detailed guide to the Suzuki-Miyaura coupling of this compound, focusing on the mechanistic rationale behind the protocol and providing a robust, field-proven methodology for its successful implementation. The key to this transformation lies in the differential reactivity of the carbon-halogen bonds, allowing for selective coupling at the most labile C–I position.[4]

The Suzuki-Miyaura Coupling: A Mechanistic Overview

The reaction proceeds via a catalytic cycle involving a palladium complex, which is regenerated at the end of each cycle.[7] The cycle is generally understood to comprise three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[7][8]

  • Oxidative Addition : The cycle begins with a catalytically active 14- or 16-electron Pd(0) complex.[9] This complex reacts with the organohalide (in this case, this compound) by inserting itself into the carbon-halogen bond. This step oxidizes the palladium from Pd(0) to Pd(II).[10] The reactivity order for this step is R–I > R–OTf > R–Br >> R–Cl, which is the foundational principle for the selective coupling at the 2-iodo position of our substrate.[4]

  • Transmetalation : In this step, the organic moiety from the organoboron reagent (the boronic acid) is transferred to the palladium(II) center, displacing the halide.[4] This process requires activation by a base, which converts the boronic acid into a more nucleophilic boronate "ate" complex.[11][12]

  • Reductive Elimination : This is the final, product-forming step. The two organic groups on the palladium(II) complex couple and are eliminated from the metal center, forming the new C-C bond of the biaryl product. This step reduces the palladium back to its Pd(0) oxidation state, regenerating the active catalyst which can then re-enter the cycle.[4]

Suzuki_Miyaura_Coupling cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OA Ar-Pd(II)-I(L)₂ Pd0->OA Oxidative Addition (Ar-I) TM_Intermediate Ar-Pd(II)-R(L)₂ OA->TM_Intermediate Transmetalation (R-B(OH)₂) + Base TM_Intermediate->Pd0 Reductive Elimination Product Ar-R (Biaryl Product) TM_Intermediate->Product ArI This compound ArI->OA Boronic R-B(OH)₂ Boronic->TM_Intermediate Base Base Base->TM_Intermediate

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Key Parameters for a Successful Coupling

The success of the Suzuki-Miyaura reaction is highly dependent on the careful selection of several key components.

  • Palladium Catalyst : The choice of catalyst is paramount. While numerous systems exist, they generally consist of a palladium source (precatalyst) and a ligand. Common precatalysts include Pd(PPh₃)₄, which is a Pd(0) source that comes with its own ligand, and Pd(OAc)₂ or Pd₂(dba)₃, which are Pd(II) and Pd(0) sources, respectively, that require the addition of an external ligand.[9][11] For challenging substrates like ortho-substituted anilines, specialized palladacycle precatalysts can offer superior performance.[13]

  • Ligands : Ligands stabilize the palladium center, prevent the formation of inactive palladium black, and critically modulate the catalyst's reactivity.[9] Bulky, electron-rich phosphine ligands (e.g., SPhos, XantPhos) or N-heterocyclic carbenes (NHCs) often enhance the rates of both oxidative addition and reductive elimination, leading to more efficient reactions, especially for less reactive organochlorides or hindered substrates.[4][14]

  • Base : A base is essential for the transmetalation step.[12] It activates the boronic acid by forming a more reactive boronate species.[11] The choice of base can significantly impact the reaction outcome. Common inorganic bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄).[4][15] The strength and solubility of the base must be matched to the substrates to avoid side reactions, such as hydrolysis of sensitive functional groups.[12][15]

  • Solvent System : The choice of solvent affects the solubility of the reagents and the reaction temperature. Aprotic solvents like 1,4-dioxane, tetrahydrofuran (THF), 2-methyltetrahydrofuran (2-MeTHF), and toluene are frequently used.[9] Often, a small amount of water is added as a co-solvent, which can help dissolve the inorganic base and facilitate the transmetalation step.[4][9]

Application Protocol: Synthesis of 2-Aryl-4-chloro-3-fluoroaniline

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.

Materials and Equipment:

  • This compound

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water mixture)

  • Schlenk flask or reaction vial with a screw cap and septum

  • Magnetic stirrer and hotplate

  • Inert gas supply (Argon or Nitrogen) with manifold

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

Reaction Parameter Summary Table:

ParameterCondition A (General)Condition B (Optimized for Challenging Substrates)Rationale
Aryl Halide This compound (1.0 equiv)This compound (1.0 equiv)The electrophilic partner.
Boronic Acid Arylboronic Acid (1.2-1.5 equiv)Arylboronic Acid Pinacol Ester (1.5-2.0 equiv)Excess nucleophile drives the reaction to completion. Pinacol esters can offer enhanced stability.[9]
Catalyst Pd(PPh₃)₄ (3-5 mol%)CataCXium® A Pd G3 (5-10 mol%)Pd(PPh₃)₄ is a reliable general catalyst.[16] Palladacycles can be uniquely effective for hindered or unprotected anilines.[13]
Base K₂CO₃ (2.0-3.0 equiv)Cs₂CO₃ (2.0-3.0 equiv)K₂CO₃ is a standard, effective base.[12] Cs₂CO₃ is more soluble and often more effective for difficult couplings.[15]
Solvent 1,4-Dioxane / H₂O (4:1)2-MeTHF / H₂O (10:1)Dioxane/water is a classic solvent system.[8] 2-MeTHF is a greener alternative and can significantly improve yields for some substrates.[13]
Temperature 80–100 °C80 °CSufficient thermal energy to overcome activation barriers.
Time 4–24 h4–16 hMonitored by TLC or LC-MS until starting material is consumed.

Step-by-Step Experimental Workflow

Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

Detailed Procedure (using Condition A):

  • Reaction Setup : To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (e.g., 273.5 mg, 1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and K₂CO₃ (276 mg, 2.0 mmol, 2.0 equiv).[16]

  • Catalyst Addition : In a glovebox or under a positive flow of inert gas, add the palladium catalyst, Pd(PPh₃)₄ (58 mg, 0.05 mmol, 5 mol%).[16]

  • Inert Atmosphere : Seal the flask with a rubber septum. Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[16]

  • Solvent Addition : Using a syringe, add degassed 1,4-dioxane (8 mL) and degassed deionized water (2 mL). The solvent should be degassed by bubbling with argon for 20-30 minutes prior to use.

  • Reaction Execution : Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously for the duration of the reaction.

  • Monitoring : Monitor the reaction progress by periodically taking aliquots (via syringe) and analyzing by TLC or LC-MS to check for the consumption of the starting aniline.

  • Workup : Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with water (20 mL) and transfer to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification : Combine the organic extracts, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[8] The resulting crude residue should be purified by flash column chromatography on silica gel to yield the pure biaryl product.

  • Characterization : Confirm the identity and purity of the final product using spectroscopic methods (¹H NMR, ¹³C NMR, and mass spectrometry).

Conclusion

The Suzuki-Miyaura cross-coupling provides a highly effective and reliable method for the C-C bond formation at the 2-position of this compound. The reaction's success hinges on the inherent reactivity difference between the C-I and C-Cl bonds, allowing for selective functionalization. By carefully selecting the catalyst, base, and solvent system, researchers can efficiently synthesize a diverse array of biaryl anilines. These products serve as valuable intermediates for the development of new therapeutic agents and other advanced materials, underscoring the continued importance of this cornerstone reaction in modern chemical synthesis.[5][13]

References

4-Chloro-3-fluoro-2-iodoaniline as a building block for heterocyclic compounds

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the strategic application of 4-Chloro-3-fluoro-2-iodoaniline as a versatile building block for the synthesis of diverse heterocyclic compounds.

Application Note: this compound in Heterocyclic Synthesis

Introduction: The Strategic Advantage of Polysubstitution

In the landscape of medicinal chemistry and materials science, the precise construction of complex molecular architectures is paramount. This compound emerges as a preeminently valuable building block due to its unique trifunctional halogenation pattern on the aniline core. This substitution provides a hierarchical platform for sequential, regioselective chemical modifications, enabling the efficient synthesis of a wide array of heterocyclic compounds.

The core utility of this reagent lies in the differential reactivity of its carbon-halogen bonds under transition metal-catalyzed cross-coupling conditions. This predictable reactivity hierarchy is the cornerstone of its application:

  • C—I Bond: The most labile of the three, the carbon-iodine bond is the primary site for oxidative addition to palladium(0) complexes. This makes it the ideal handle for initial, mild cross-coupling reactions such as Sonogashira, Suzuki, and Buchwald-Hartwig aminations.[1]

  • C—Cl Bond: Significantly more stable than the C—I bond, the carbon-chlorine bond requires more forcing conditions (e.g., specific ligands, higher temperatures) to react. This allows it to remain intact during the initial functionalization of the C-I bond, serving as a secondary reaction site for subsequent transformations.

  • C—F Bond: The carbon-fluorine bond is largely inert to standard cross-coupling conditions, providing a stable substituent that can modulate the electronic properties and metabolic stability of the final molecule. Fluorine-containing heterocycles are of significant interest in drug discovery.[2]

The strategic placement of the amino group ortho to the iodine atom and meta to the chlorine and fluorine atoms further enhances its utility, predisposing its derivatives to intramolecular cyclization reactions to form fused heterocyclic systems.

Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1018450-37-7[3]
Molecular Formula C₆H₄ClFIN[3][4]
Molecular Weight 271.46 g/mol [3]
IUPAC Name This compound
InChI Key PHRXRQKTLQGGHD-UHFFFAOYSA-N
Purity Typically ≥98%[3]

Core Synthetic Applications & Protocols

The true power of this compound is realized in its application to construct key heterocyclic scaffolds found in numerous pharmaceuticals and functional materials. Below are detailed protocols for the synthesis of indoles, quinolines, and benzimidazoles, highlighting the causality behind the experimental choices.

Synthesis of Substituted Indoles via Sonogashira Coupling and Cyclization

The indole nucleus is a cornerstone of pharmaceutical chemistry. The Larock indole synthesis and related electrophilic cyclizations provide a powerful route from ortho-iodoanilines. The process involves an initial palladium-copper catalyzed Sonogashira coupling with a terminal alkyne, followed by an intramolecular cyclization to forge the indole ring.[5][6]

Workflow Overview:

G cluster_0 Step 1: Sonogashira Coupling cluster_1 Step 2: Electrophilic Cyclization A 4-Chloro-3-fluoro- 2-iodoaniline C Pd(0)/Cu(I) Catalyst, Base A->C B Terminal Alkyne (R-C≡C-H) B->C D o-Alkynyl Aniline Intermediate C->D C-C bond formation E o-Alkynyl Aniline Intermediate F Base or Electrophile (e.g., I₂) E->F G Substituted Indole Product F->G Intramolecular cyclization

Caption: Two-step synthesis of indoles from this compound.

Protocol 1: Synthesis of 6-Chloro-7-fluoro-2-phenyl-1H-indole

This protocol demonstrates the Sonogashira coupling of this compound with phenylacetylene, followed by a base-mediated cyclization.

A. Sonogashira Coupling Step

  • Reagents & Equipment:

    • This compound (1.0 equiv)

    • Phenylacetylene (1.2 equiv)

    • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 equiv)

    • Copper(I) iodide (CuI) (0.04 equiv)

    • Triethylamine (TEA) (3.0 equiv)

    • Anhydrous, degassed tetrahydrofuran (THF)

    • Schlenk flask, magnetic stirrer, nitrogen atmosphere

  • Procedure:

    • To a dry Schlenk flask under a nitrogen atmosphere, add this compound, PdCl₂(PPh₃)₂ and CuI.

    • Add anhydrous, degassed THF, followed by triethylamine. The solution should be stirred to ensure homogeneity. Causality: Anhydrous and oxygen-free conditions are critical to prevent catalyst deactivation and side reactions like the homocoupling of alkynes (Glaser coupling).[7]

    • Add phenylacetylene dropwise via syringe.

    • Heat the reaction mixture to 60 °C and stir for 4-6 hours, monitoring progress by TLC. Causality: Heating accelerates the catalytic cycle. Monitoring by TLC prevents over-running the reaction and the formation of byproducts.

    • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove catalyst residues.

    • Wash the filtrate with saturated aqueous NH₄Cl solution, then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • The crude product, 2-(phenylethynyl)-4-chloro-3-fluoroaniline, is typically used in the next step without further purification.

B. Intramolecular Cyclization Step

  • Reagents & Equipment:

    • Crude 2-(phenylethynyl)-4-chloro-3-fluoroaniline (1.0 equiv)

    • Potassium tert-butoxide (KOt-Bu) (2.5 equiv)

    • Anhydrous dimethyl sulfoxide (DMSO)

    • Round-bottom flask, magnetic stirrer, nitrogen atmosphere

  • Procedure:

    • Dissolve the crude o-alkynyl aniline in anhydrous DMSO in a flask under a nitrogen atmosphere.

    • Add potassium tert-butoxide portion-wise at room temperature. Causality: KOt-Bu is a strong, non-nucleophilic base that deprotonates the aniline nitrogen, initiating the nucleophilic attack on the alkyne to form the indole ring.[8]

    • Heat the mixture to 100-120 °C for 1-2 hours, monitoring by TLC.

    • Cool the reaction to room temperature and carefully quench by pouring it into ice-water.

    • Extract the aqueous mixture with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify the crude product by flash column chromatography on silica gel to yield 6-chloro-7-fluoro-2-phenyl-1H-indole.

Synthesis of Substituted Quinolines

Quinolines are a privileged scaffold in medicinal chemistry, found in drugs such as chloroquine.[9] They can be synthesized from this compound through multi-component reactions or by cyclization of appropriately substituted precursors derived from an initial cross-coupling step.

Reaction Scheme: Carbonylative Sonogashira/Cyclization

G A 4-Chloro-3-fluoro- 2-iodoaniline D Pd Catalyst, Base A->D B Terminal Alkyne B->D C CO source (e.g., Mo(CO)₆) C->D E 4-Quinolone Product D->E Tandem Carbonylation, Coupling & Cyclization

Caption: One-pot synthesis of 4-quinolones.

Protocol 2: Synthesis of 7-Chloro-8-fluoro-2-phenylquinolin-4(1H)-one

This protocol outlines a palladium-catalyzed carbonylative Sonogashira coupling followed by an in-situ cyclization.

  • Reagents & Equipment:

    • This compound (1.0 equiv)

    • Phenylacetylene (1.5 equiv)

    • Palladium(II) acetate [Pd(OAc)₂] (0.05 equiv)

    • Xantphos (0.10 equiv)

    • Molybdenum hexacarbonyl [Mo(CO)₆] (1.5 equiv) as a solid CO source.[10]

    • 1,8-Diazabicycloundec-7-ene (DBU) (2.5 equiv)

    • Anhydrous, degassed 1,4-dioxane

    • Sealed reaction tube, magnetic stirrer

  • Procedure:

    • In a sealable reaction tube, combine this compound, Pd(OAc)₂, Xantphos, and Mo(CO)₆. Causality: Xantphos is a bulky, electron-rich ligand that promotes the oxidative addition and subsequent catalytic steps. Mo(CO)₆ provides a solid, easy-to-handle source of carbon monoxide in situ.

    • Evacuate and backfill the tube with nitrogen three times.

    • Add anhydrous, degassed 1,4-dioxane, phenylacetylene, and DBU via syringe.

    • Seal the tube tightly and heat the reaction mixture to 120 °C for 12-18 hours.

    • Cool the reaction to room temperature. A precipitate of the product may form.

    • Dilute the mixture with dichloromethane and filter through Celite.

    • Concentrate the filtrate and purify the residue by flash chromatography or recrystallization to obtain the desired 7-chloro-8-fluoro-2-phenylquinolin-4(1H)-one.

Synthesis of Substituted Benzimidazoles via Buchwald-Hartwig Amination

The benzimidazole core is present in numerous anthelmintic and antifungal drugs.[11] A robust synthetic strategy involves an initial C-N bond formation via Buchwald-Hartwig amination at the C-I position, followed by cyclization with a suitable one-carbon source.

Workflow for Benzimidazole Synthesis

G cluster_0 Step 1: Buchwald-Hartwig Amination cluster_1 Step 2: Cyclization A 4-Chloro-3-fluoro- 2-iodoaniline C Pd Catalyst, Ligand, Base A->C B Amine (R-NH₂) or Ammonia equivalent B->C D Substituted o-phenylenediamine C->D C-N bond formation E Substituted o-phenylenediamine F C1 Source (e.g., Formic Acid, Aldehyde) E->F G Substituted Benzimidazole F->G Condensation & Ring Closure

References

The Strategic Utility of 4-Chloro-3-fluoro-2-iodoaniline in the Synthesis of Kinase Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Architectural Significance of Halogenated Anilines in Medicinal Chemistry

In the landscape of modern drug discovery, particularly in the realm of targeted cancer therapies, the molecular architecture of Active Pharmaceutical Ingredients (APIs) is paramount. Highly substituted aromatic building blocks are indispensable for crafting molecules with the requisite specificity and potency. Among these, 4-Chloro-3-fluoro-2-iodoaniline stands out as a preeminent starting material, offering a unique combination of reactive handles and electronically-tuned substituents. This trifecta of halogens is not a random assortment; each plays a critical role in the synthetic strategy and the final biological activity of the target molecule.

The iodine atom, being the most labile of the halogens, serves as a primary site for carbon-carbon or carbon-nitrogen bond formation through various palladium-catalyzed cross-coupling reactions. The chlorine and fluorine atoms, in contrast, are more robust and typically remain in the final API structure. Their strong electron-withdrawing properties can significantly influence the pKa of the aniline nitrogen and modulate the binding affinity of the drug to its target protein. Furthermore, the fluorine atom is often strategically incorporated to block metabolic oxidation, thereby enhancing the pharmacokinetic profile of the drug. This guide will delve into the practical application of this compound in API synthesis, with a focus on its utility in the creation of kinase inhibitors.

Application Focus: Synthesis of a Trametinib Analogue

Trametinib is a potent and selective allosteric inhibitor of MEK1 and MEK2 (mitogen-activated protein kinase kinase 1 and 2), which are key components of the RAS/RAF/MEK/ERK signaling pathway.[1] Dysregulation of this pathway is a critical factor in the proliferation of various cancers.[1] The synthesis of Trametinib and its analogues often relies on a 2-fluoro-4-iodoaniline core. For the purpose of this guide, we will explore a synthetic route to a key intermediate for a Trametinib analogue, leveraging the unique reactivity of this compound.

The strategic placement of the chloro, fluoro, and iodo groups on the aniline ring allows for sequential and regioselective reactions. The highly reactive iodo group is ideal for an initial cross-coupling reaction to build the core structure of the molecule, while the less reactive chloro and fluoro groups remain to influence the final molecule's biological activity.

Key Reaction: The Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex. In the context of synthesizing a Trametinib analogue, a Suzuki-Miyaura coupling can be employed to introduce a key aromatic or heteroaromatic moiety at the 2-position of the aniline ring, where the iodine atom resides.

The following diagram illustrates the workflow for a typical Suzuki-Miyaura coupling reaction involving this compound.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification reagents Combine: - this compound - Arylboronic acid - Base (e.g., K2CO3) catalyst Add: - Palladium catalyst (e.g., Pd(PPh3)4) - Solvent (e.g., Dioxane/Water) reagents->catalyst inert Degas and place under inert atmosphere (N2 or Ar) catalyst->inert heat Heat reaction mixture (e.g., 80-100 °C) inert->heat monitor Monitor progress by TLC or LC-MS heat->monitor cool Cool to room temperature monitor->cool extract Aqueous work-up and extraction with organic solvent cool->extract purify Purify by column chromatography extract->purify

Caption: Experimental workflow for the Suzuki-Miyaura coupling of this compound.

Detailed Protocol: Suzuki-Miyaura Coupling of this compound with Pyridine-3-boronic acid

This protocol describes a representative Suzuki-Miyaura reaction to synthesize 2-(pyridin-3-yl)-4-chloro-3-fluoroaniline, a potential intermediate for a kinase inhibitor.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Amount (mmol)Equivalents
This compound1018450-37-7271.461.01.0
Pyridine-3-boronic acid1692-25-7122.921.21.2
Tetrakis(triphenylphosphine)palladium(0)14221-01-31155.560.050.05
Potassium Carbonate (K₂CO₃)584-08-7138.212.02.0
1,4-Dioxane123-91-188.115 mL-
Water7732-18-518.021 mL-

Procedure:

  • Reaction Setup: To a 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (271.5 mg, 1.0 mmol), pyridine-3-boronic acid (147.5 mg, 1.2 mmol), and potassium carbonate (276.4 mg, 2.0 mmol).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (57.8 mg, 0.05 mmol) to the flask.

  • Solvent Addition: Add 1,4-dioxane (5 mL) and water (1 mL) to the flask.

  • Inert Atmosphere: Seal the flask with a septum, and degas the mixture by bubbling argon or nitrogen through the solution for 15 minutes.

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-6 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product, 2-(pyridin-3-yl)-4-chloro-3-fluoroaniline.

Mechanism of Action: The Catalytic Cycle

The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium(0) species.

Suzuki_Mechanism Pd(0)L2 Pd(0)L₂ Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L₂) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Oxidative\nAddition Oxidative Addition Ar-Pd(II)-R(L2) Ar-Pd(II)-R'(L₂) Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) Transmetalation Transmetalation Transmetalation Ar-Pd(II)-R(L2)->Pd(0)L2 Ar-R Ar-R' Ar-Pd(II)-R(L2)->Ar-R Reductive Elimination Reductive\nElimination Reductive Elimination ArX Ar-I R'B(OH)2 R'-B(OH)₂ Base Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The cycle begins with the oxidative addition of the aryl iodide to the active Pd(0) catalyst to form a Pd(II) complex. This is followed by transmetalation , where the organic group from the boronic acid is transferred to the palladium center, facilitated by a base. The final step is reductive elimination , which forms the new carbon-carbon bond and regenerates the Pd(0) catalyst, allowing the cycle to continue.

Conclusion: A Versatile Building Block for Drug Discovery

This compound is a highly valuable and versatile building block in medicinal chemistry. Its unique substitution pattern provides a strategic advantage for the synthesis of complex APIs, particularly kinase inhibitors. The ability to perform selective cross-coupling reactions at the iodo position while retaining the chloro and fluoro substituents allows for the precise construction of molecules with tailored pharmacological properties. The detailed protocol for the Suzuki-Miyaura coupling provided herein serves as a practical guide for researchers and scientists in the field of drug development, enabling the efficient synthesis of novel chemical entities with therapeutic potential.

References

Application Notes & Protocols: Strategic Derivatization of 4-Chloro-3-fluoro-2-iodoaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 4-Chloro-3-fluoro-2-iodoaniline

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical research, the strategic selection of starting materials is paramount. This compound is a uniquely functionalized aromatic scaffold that offers a powerful platform for the synthesis of complex molecular architectures. Its trifunctional substitution pattern is not a random assortment of halogens; rather, it is a carefully orchestrated arrangement that allows for highly selective, sequential chemical modifications. This versatility makes it a critical intermediate for creating novel active pharmaceutical ingredients (APIs) and advanced agricultural products.

The core utility of this molecule lies in the differential reactivity of its three halogen substituents in transition metal-catalyzed cross-coupling reactions. The carbon-iodine (C-I) bond is the most labile and thus the most reactive site for oxidative addition to a palladium(0) center, followed by the carbon-bromine (C-Br) bond (not present here), and finally the more inert carbon-chlorine (C-Cl) bond. The carbon-fluorine (C-F) bond is generally unreactive under these conditions. This predictable reactivity hierarchy (C-I >> C-Br > C-Cl) is the cornerstone of the synthetic strategies outlined in this guide, enabling chemists to functionalize the molecule with precision at the C-2 position while preserving the other halogen sites for subsequent transformations.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing detailed protocols and the underlying scientific rationale for the synthesis of a diverse array of derivatives from this compound. We will explore a suite of powerful palladium-catalyzed cross-coupling reactions, intramolecular cyclizations for heterocycle synthesis, and transformations involving the aniline functional group itself.

Core Principle: Regioselective Functionalization via Differential Halogen Reactivity

The primary synthetic strategy revolves around exploiting the differential reactivity of the aryl-halide bonds. The bond dissociation energies (BDEs) for halobenzenes follow the trend C-F > C-Cl > C-Br > C-I. In the context of palladium-catalyzed cross-coupling reactions, the initial and often rate-determining step is the oxidative addition of the aryl halide to the Pd(0) catalyst. The energy barrier for this step is inversely related to the BDE of the C-X bond, leading to a clear reactivity trend: I > Br > Cl > F.[1] For this compound, this means that reactions can be directed with high fidelity to the C-I bond under conditions that leave the C-Cl and C-F bonds untouched.

G cluster_0 Reactivity in Pd Cross-Coupling C-I C-I (Most Reactive) C-Br C-Br C-I->C-Br Decreasing Reactivity C-Cl C-Cl C-Br->C-Cl Decreasing Reactivity C-F C-F (Least Reactive) C-Cl->C-F Decreasing Reactivity

Caption: Relative reactivity of aryl-halide bonds in palladium-catalyzed cross-coupling.

PART 1: Palladium-Catalyzed Cross-Coupling at the C-2 Position

This section details protocols for the most common and powerful palladium-catalyzed reactions to form new carbon-carbon and carbon-nitrogen bonds selectively at the C-I position of this compound.

Suzuki-Miyaura Coupling: Synthesis of Biaryl Derivatives

The Suzuki-Miyaura reaction is an indispensable tool for forming C(sp²)–C(sp²) bonds by coupling an organohalide with an organoboron compound, typically a boronic acid or its ester.[2][3] This reaction is celebrated for its mild conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids.

Causality and Mechanistic Insight: The reaction proceeds via a catalytic cycle involving: 1) Oxidative Addition of the aryl iodide to a Pd(0) complex, 2) Transmetalation where the organic group from the boronic acid (activated by a base) is transferred to the palladium(II) center, and 3) Reductive Elimination to form the biaryl product and regenerate the Pd(0) catalyst. The choice of ligand is critical; bulky, electron-rich phosphine ligands stabilize the Pd(0) species and accelerate the oxidative addition and reductive elimination steps.

G cluster_legend Legend pd0 L₂Pd(0) pd2_complex Ar-Pd(II)-I(L₂) pd0->pd2_complex Oxidative Addition (Ar-I) transmetalation_complex Ar-Pd(II)-R(L₂) pd2_complex->transmetalation_complex Transmetalation (R-B(OH)₂, Base) transmetalation_complex->pd0 Reductive Elimination product Ar-R transmetalation_complex->product Ar Ar = 4-Chloro-3-fluoro-2-aminophenyl R R = Coupling Partner (Aryl, Vinyl, etc.) L L = Ligand (e.g., PPh₃)

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling reaction.

Experimental Protocol: Synthesis of 2-Aryl-4-chloro-3-fluoroaniline

This protocol is a representative procedure adapted from established methodologies for the coupling of aryl iodides.[4]

  • Reagent Preparation:

    • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and a suitable base (e.g., K₂CO₃, 2.5 eq.).

    • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) and the ligand if not using a pre-catalyst.

  • Reaction Execution:

    • Add a degassed solvent system (e.g., a mixture of Dioxane/H₂O or Toluene/EtOH/H₂O). A typical concentration is 0.1 M.

    • Heat the reaction mixture to 80-100 °C and stir vigorously.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-16 hours).

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and dilute with ethyl acetate and water.

    • Separate the organic layer. Extract the aqueous layer twice with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Data Summary: Typical Suzuki-Miyaura Reaction Conditions

ParameterConditionRationale/Comment
Palladium Source Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃Pd(PPh₃)₄ can be used directly. Pd(OAc)₂/Pd₂(dba)₃ require an external ligand.
Ligand PPh₃, SPhos, XPhosBulky, electron-rich ligands like SPhos or XPhos are often superior for challenging couplings.
Base K₂CO₃, Cs₂CO₃, K₃PO₄The base activates the boronic acid for transmetalation. K₃PO₄ is a strong base often used for less reactive substrates.
Solvent Dioxane/H₂O, Toluene/H₂O, DMFAqueous mixtures are common and often accelerate the reaction.
Temperature 80 - 110 °CSufficient thermal energy is needed to drive the catalytic cycle.
Typical Yield 70 - 95%Yields are generally high but depend on the specific boronic acid used.
Sonogashira Coupling: Synthesis of Aryl-Alkynyl Derivatives

The Sonogashira coupling is a highly efficient method for forming C(sp²)–C(sp) bonds, linking an aryl halide with a terminal alkyne.[5][6] This reaction is fundamental in synthesizing conjugated systems for materials science and complex scaffolds in medicinal chemistry.[7]

Causality and Mechanistic Insight: The reaction uniquely employs a dual-catalyst system. A palladium catalyst drives the main cross-coupling cycle (similar to Suzuki), while a copper(I) co-catalyst activates the alkyne. The copper acetylide intermediate then undergoes transmetalation with the arylpalladium(II) complex. An amine base is crucial, serving both to deprotonate the terminal alkyne and as a solvent. Copper-free Sonogashira protocols have also been developed to avoid issues with copper contamination and homocoupling (Glaser coupling) of the alkyne.[5]

G cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 L₂Pd(0) pd2_complex Ar-Pd(II)-I(L₂) pd0->pd2_complex Oxidative Addition (Ar-I) pd2_complex->pd0 Reductive Elimination product Ar-C≡C-R pd2_complex->product alkyne R-C≡C-H cu_acetylide R-C≡C-Cu(I) alkyne->cu_acetylide Base, Cu(I) cu_acetylide->pd2_complex Transmetalation

Caption: Dual catalytic cycles in the Sonogashira coupling reaction.

Experimental Protocol: Synthesis of 2-Alkynyl-4-chloro-3-fluoroaniline

This protocol is based on standard conditions for Sonogashira couplings.[8]

  • Reagent Preparation:

    • To a dry Schlenk flask, add this compound (1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-3 mol%), and the copper co-catalyst (e.g., CuI, 4-5 mol%).

    • Evacuate and backfill the flask with an inert gas three times.

  • Reaction Execution:

    • Add a degassed solvent (e.g., THF or DMF) and a degassed amine base (e.g., Triethylamine or Diisopropylamine).

    • Add the terminal alkyne (1.1-1.5 eq.) dropwise via syringe.

    • Stir the reaction at room temperature to 60 °C. The reaction is often rapid and can be complete in 1-6 hours. Monitor by TLC.

  • Work-up and Purification:

    • Once the reaction is complete, filter the mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water and brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography.

Data Summary: Typical Sonogashira Reaction Conditions

ParameterConditionRationale/Comment
Palladium Source Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄Pd(PPh₃)₂Cl₂ is a common, air-stable pre-catalyst.
Copper Source CuIActs as the co-catalyst to form the copper acetylide. Essential for the classic reaction.
Base Triethylamine (TEA), Diisopropylamine (DIPEA)Acts as both the base and often as a solvent. Must be anhydrous and degassed.
Solvent THF, DMF, AcetonitrileUsed to dissolve the starting materials if the amine base is insufficient.
Temperature 25 - 70 °CReactions are often exothermic and can proceed at room temperature.
Typical Yield 75 - 98%Generally very high-yielding for aryl iodides.
Heck Reaction: Synthesis of Alkenyl Derivatives

The Heck reaction creates a C-C bond between an aryl halide and an alkene.[9] It is a powerful method for synthesizing substituted styrenes and cinnamates, which are valuable precursors in polymer and pharmaceutical synthesis.[10][11]

Causality and Mechanistic Insight: The catalytic cycle involves 1) Oxidative Addition of the aryl iodide to Pd(0), 2) Migratory Insertion (or carbopalladation) where the aryl group on the palladium adds across the alkene's double bond, and 3) β-Hydride Elimination to form the new, more substituted alkene product and a palladium-hydride species. The base then regenerates the Pd(0) catalyst from the palladium-hydride intermediate. The reaction typically favors the formation of the trans isomer.[12]

G pd0 L₂Pd(0) pd2_complex Ar-Pd(II)-I(L₂) pd0->pd2_complex Oxidative Addition (Ar-I) insertion_complex R-CH(Pd)-CH₂-Ar pd2_complex->insertion_complex Migratory Insertion (H₂C=CHR) pd_hydride L₂Pd(II)-H insertion_complex->pd_hydride β-Hydride Elimination product Ar-CH=CH-R insertion_complex->product pd_hydride->pd0 Base G start This compound + Terminal Alkyne coupling Pd-Catalyzed Annulation start->coupling K₂CO₃, DMF, 100 °C product Substituted Indole Derivative coupling->product G aniline This compound diazonium Diazonium Salt [Ar-N₂]⁺ aniline->diazonium NaNO₂, aq. HCl 0-5 °C products Ar-Cl, Ar-Br, Ar-CN, Ar-OH, etc. diazonium->products Sandmeyer Reaction (CuX or H₂O/Δ)

References

Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling Reactions with 4-Chloro-3-fluoro-2-iodoaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 4-Chloro-3-fluoro-2-iodoaniline

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical development, the strategic incorporation of fluorine atoms into molecular scaffolds is of paramount importance.[1] Fluorinated organic molecules often exhibit enhanced metabolic stability, bioavailability, and binding affinity. This compound emerges as a highly valuable and versatile building block, offering medicinal chemists a pre-functionalized aromatic core amenable to precise, stepwise elaboration.

The true synthetic power of this substrate lies in the differential reactivity of its three distinct halogen substituents. Palladium-catalyzed cross-coupling reactions, cornerstones of C-C and C-heteroatom bond formation, can be directed with high chemoselectivity towards a specific C-X bond.[2][3] The reactivity of carbon-halogen bonds towards the crucial oxidative addition step in a palladium(0) catalytic cycle generally follows the order of bond dissociation energy: C-I < C-Br < C-Cl < C-F.[4][5][6][7] Consequently, the carbon-iodine bond is the most labile and serves as the primary reaction site for cross-coupling under mild conditions, leaving the more robust C-Cl and C-F bonds untouched for potential subsequent transformations.

This guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions—specifically Suzuki-Miyaura, Sonogashira, and Heck reactions—at the C-2 iodine position of this compound. We will delve into the mechanistic rationale behind catalyst and reagent selection, provide detailed, field-tested protocols, and discuss the analytical methods essential for reaction monitoring and characterization.

Section 1: The Foundation of Selectivity - The Palladium Catalytic Cycle

Palladium-catalyzed cross-coupling reactions proceed via a common mechanistic framework involving a Pd(0)/Pd(II) catalytic cycle.[3][8][9] Understanding this cycle is fundamental to appreciating the chemoselectivity observed with this compound.

  • Oxidative Addition: The cycle begins when a coordinatively unsaturated Pd(0) complex reacts with the organohalide (Ar-X).[2][10] The palladium center inserts itself into the carbon-halogen bond, becoming a Pd(II) species. This is typically the rate-determining step and is significantly faster for C-I bonds than for C-Cl bonds.

  • Transmetalation / Migratory Insertion:

    • In Suzuki and Sonogashira couplings, the next step is transmetalation, where an organometallic nucleophile (e.g., organoboron or copper acetylide) transfers its organic group to the palladium(II) center, displacing the halide.[2][10][11]

    • In the Heck reaction, the alkene coordinates to the palladium center, followed by a migratory insertion of the aryl group onto the alkene.[8][12]

  • Reductive Elimination / β-Hydride Elimination:

    • For Suzuki and Sonogashira reactions, the two organic fragments on the palladium(II) center couple and are expelled from the coordination sphere in a step called reductive elimination.[2] This forms the desired C-C bond and regenerates the active Pd(0) catalyst.[3]

    • For the Heck reaction, a β-hydride elimination occurs to form the new C=C bond in the product, followed by reductive elimination of HX with the base to regenerate the Pd(0) catalyst.[12][13]

The significant difference in energy required to cleave the C-I versus the C-Cl bond ensures that under carefully controlled conditions, the catalytic cycle operates exclusively at the 2-iodo position.

Palladium_Catalytic_Cycle cluster_main General Pd(0)/Pd(II) Catalytic Cycle Pd0 Pd(0)L_n PdII_RX R-Pd(II)L_n-X Pd0->PdII_RX Ar-I lab1 Oxidative Addition OxAdd Oxidative Addition PdII_R_R1 R-Pd(II)L_n-R' PdII_RX->PdII_R_R1 R'-M lab2 Transmetalation Transmetal Transmetalation (e.g., Suzuki, Sonogashira) PdII_R_R1->Pd0 Product R-R' PdII_R_R1->Product lab3 Reductive Elimination RedElim Reductive Elimination Reagents Ar-I + R'-M

Figure 1: General Palladium Catalytic Cycle for Cross-Coupling.

Section 2: Suzuki-Miyaura Coupling for Biaryl Synthesis

The Suzuki-Miyaura reaction is one of the most widely used methods for constructing C(sp²)-C(sp²) bonds, forming biaryl structures that are prevalent in pharmaceuticals.[5][14] The reaction couples an organohalide with an organoboron species, such as a boronic acid or boronate ester, in the presence of a palladium catalyst and a base.[5][6]

Protocol 1: Suzuki-Miyaura Coupling with Phenylboronic Acid

This protocol details a general procedure for the coupling of this compound with phenylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.03 equiv)

  • Potassium Carbonate (K₂CO₃) (3.0 equiv)

  • 1,4-Dioxane

  • Deionized Water

  • Nitrogen or Argon gas supply

Procedure:

  • Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (e.g., 289.5 mg, 1.0 mmol).

  • Reagent Addition: Add phenylboronic acid (146 mg, 1.2 mmol) and potassium carbonate (414 mg, 3.0 mmol).

  • Catalyst Addition: Add Pd(PPh₃)₄ (35 mg, 0.03 mmol).

  • Inert Atmosphere: Seal the flask with a septum, and purge with nitrogen or argon for 10-15 minutes. This is critical as the Pd(0) catalyst is oxygen-sensitive.

  • Solvent Addition: Under a positive pressure of inert gas, add 1,4-dioxane (8 mL) and deionized water (2 mL) via syringe.

  • Reaction: Immerse the flask in a preheated oil bath at 80-90 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aniline is consumed (typically 4-12 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Expert Insights:

  • The Role of the Base: The base is crucial for activating the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation.[6]

  • Ligand Choice: While Pd(PPh₃)₄ is a classic and effective catalyst, modern, more active systems often employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[5][15][16][17] These ligands can accelerate the oxidative addition and reductive elimination steps, often allowing for lower catalyst loadings and milder reaction temperatures.[15][16]

  • Solvent System: The dioxane/water mixture is effective for dissolving both the organic substrates and the inorganic base, creating the necessary conditions for the reaction to proceed efficiently.

Table 1: Representative Suzuki-Miyaura Coupling Conditions
EntryBoronic AcidCatalyst (mol%)Base (equiv)SolventTemp (°C)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃ (3)Dioxane/H₂O90>90
24-Methoxyphenylboronic acidPdCl₂(dppf) (2)Cs₂CO₃ (2.5)Toluene/H₂O100>92
33-Pyridylboronic acidPd₂(dba)₃ (1) / SPhos (2.5)K₃PO₄ (3)Dioxane/H₂O80>88

Section 3: Sonogashira Coupling for Arylalkyne Synthesis

The Sonogashira coupling is the premier method for forming a C(sp²)-C(sp) bond, linking an aryl halide with a terminal alkyne.[4][11][18] The reaction is uniquely co-catalyzed by palladium and copper(I) salts in the presence of an amine base.[11][19][20][21]

Protocol 2: Sonogashira Coupling with Phenylacetylene

Materials:

  • This compound (1.0 equiv)

  • Phenylacetylene (1.1 equiv)

  • PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) chloride) (0.02 equiv)

  • Copper(I) Iodide (CuI) (0.04 equiv)

  • Triethylamine (Et₃N) or Diisopropylamine (DIPA) (Solvent and Base)

  • Nitrogen or Argon gas supply

Procedure:

  • Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (289.5 mg, 1.0 mmol).

  • Catalyst Addition: Add PdCl₂(PPh₃)₂ (14 mg, 0.02 mmol) and CuI (7.6 mg, 0.04 mmol).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with nitrogen or argon three times.

  • Solvent/Base Addition: Under a positive pressure of inert gas, add anhydrous triethylamine (5 mL) via syringe.

  • Alkyne Addition: Add phenylacetylene (120 µL, 1.1 mmol) dropwise via syringe.

  • Reaction: Stir the mixture at room temperature. A mild exotherm may be observed.

  • Monitoring: Monitor the reaction by TLC or GC-MS. The reaction is often complete within 1-4 hours.

  • Work-up: Upon completion, remove the triethylamine under reduced pressure. Dissolve the residue in dichloromethane (DCM) or ethyl acetate (25 mL).

  • Purification: Filter the solution through a pad of Celite® to remove catalyst residues. Wash the organic phase with aqueous ammonium chloride (NH₄Cl) and brine.[18] Dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate. Purify the crude product by flash column chromatography.

Expert Insights:

  • Dual Catalytic Cycle: The Sonogashira reaction involves two interconnected catalytic cycles.[11][18] The palladium cycle is similar to that of the Suzuki coupling. Concurrently, the copper(I) salt reacts with the terminal alkyne and base to form a copper(I) acetylide intermediate, which then participates in the transmetalation step with the Pd(II) complex.[11][18][22]

  • Role of the Amine: The amine base serves a dual purpose: it neutralizes the HI byproduct generated during the reaction and facilitates the deprotonation of the terminal alkyne to form the reactive acetylide species.[19][22]

  • Copper-Free Conditions: To avoid issues with homocoupling of the alkyne (Glaser coupling) and to simplify purification, copper-free Sonogashira protocols have been developed. These typically require a stronger base (e.g., Cs₂CO₃, K₂CO₃) and often a different ligand system.[11][20]

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L_n PdII_I Ar-Pd(II)L_n-I Pd0->PdII_I Ar-I (Oxidative Add.) PdII_Alkyne Ar-Pd(II)L_n-C≡CR' PdII_I->PdII_Alkyne Transmetalation PdII_Alkyne->Pd0 Ar-C≡CR' (Reductive Elim.) CuI Cu(I)I CuAlkyne Cu(I)-C≡CR' CuI->CuAlkyne CuAlkyne->PdII_I Transfers Acetylide Alkyne H-C≡CR' Alkyne->CuAlkyne Base Base Base->CuAlkyne

Figure 2: Dual Catalytic Cycle of the Sonogashira Reaction.

Section 4: Heck Reaction for Alkene Arylation

The Heck (or Mizoroki-Heck) reaction couples an aryl halide with an alkene to form a substituted alkene, typically with high trans selectivity.[23][24] The reaction requires a palladium catalyst and a base to neutralize the hydrogen halide formed.[25]

Protocol 3: Heck Coupling with n-Butyl Acrylate

Materials:

  • This compound (1.0 equiv)

  • n-Butyl acrylate (1.5 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.02 equiv)

  • Tri-o-tolylphosphine (P(o-tol)₃) (0.04 equiv)

  • Triethylamine (Et₃N) (2.0 equiv)

  • Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)

  • Nitrogen or Argon gas supply

Procedure:

  • Vessel Preparation: In a sealable pressure tube with a stir bar, add Palladium(II) Acetate (4.5 mg, 0.02 mmol) and Tri-o-tolylphosphine (12.2 mg, 0.04 mmol).

  • Inert Atmosphere: Seal the tube and purge with nitrogen or argon.

  • Reagent Addition: Add this compound (289.5 mg, 1.0 mmol), anhydrous acetonitrile (5 mL), triethylamine (280 µL, 2.0 mmol), and n-butyl acrylate (215 µL, 1.5 mmol).

  • Reaction: Seal the tube tightly and place it in a preheated oil bath at 100 °C.

  • Monitoring: Stir the reaction for 8-16 hours, monitoring progress by GC-MS or LC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute with water and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic extracts, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography to yield the substituted cinnamate derivative.

Expert Insights:

  • Mechanism Nuances: Unlike Suzuki or Sonogashira, the Heck reaction does not involve transmetalation. Instead, it proceeds through carbopalladation (migratory insertion) of the alkene, followed by a β-hydride elimination to form the product and a hydridopalladium(II) species.[8][12] The base is required to regenerate the Pd(0) catalyst from this intermediate.[24]

  • Regioselectivity: The addition of the aryl group typically occurs at the less substituted carbon of the alkene double bond due to steric factors.

  • Phosphine-Free Variants: For highly activated aryl iodides, Heck reactions can sometimes be performed without phosphine ligands ("phosphine-free"), often using a palladium salt like Pd(OAc)₂. However, ligands are generally required for stability and reactivity, especially with less reactive halides.[23]

Section 5: Reaction Monitoring and Analysis

Reliable monitoring is key to optimizing reaction conditions and ensuring complete conversion. A combination of techniques provides a comprehensive view of the reaction's progress.

  • Thin Layer Chromatography (TLC): A rapid, qualitative method for tracking the consumption of the starting material and the appearance of the product. A UV lamp is essential for visualizing the aromatic compounds.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for volatile, thermally stable compounds. It provides information on the relative amounts of starting material, product, and potential byproducts, confirmed by their mass-to-charge ratio.

  • High-Performance Liquid Chromatography (HPLC) & LC-MS: The preferred method for less volatile or thermally sensitive molecules.[26] It offers excellent quantitative data on the reaction progress and purity of the final product. LC-MS combines chromatographic separation with mass spectrometry for definitive identification of components.[27][28]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: While typically used for final product characterization, ¹H NMR and ¹⁹F NMR can be used to monitor reactions by taking aliquots from the reaction mixture.[27] This provides unambiguous structural information and quantitative data on conversion.

Conclusion

This compound is a powerful synthetic intermediate whose utility is unlocked through the precise and chemoselective nature of palladium-catalyzed cross-coupling reactions. By leveraging the inherent reactivity difference of the C-I and C-Cl bonds, chemists can selectively functionalize the 2-position via robust methods like the Suzuki-Miyaura, Sonogashira, and Heck couplings. The protocols and insights provided in this guide serve as a foundation for researchers to confidently employ this building block in the synthesis of complex molecules, paving the way for new discoveries in drug development and materials science.

References

Application Notes and Protocols: Regioselective Buchwald-Hartwig Amination of 4-Chloro-3-fluoro-2-iodoaniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for performing the Buchwald-Hartwig amination on the polyhalogenated substrate, 4-chloro-3-fluoro-2-iodoaniline. The primary focus is on achieving high regioselectivity, targeting the carbon-iodine bond for C-N coupling. We will explore the mechanistic principles governing this selectivity, detail the selection of an optimal catalyst system, and provide a robust, step-by-step experimental protocol suitable for researchers in synthetic organic chemistry and drug development.

Introduction: The Challenge of Regioselectivity

The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds with remarkable efficiency and functional group tolerance.[1][2] Its application in pharmaceutical and materials science is widespread, driven by the prevalence of arylamine moieties in biologically active molecules and functional materials.[3][4]

While the reaction is well-established, substrates bearing multiple potential reaction sites, such as polyhalogenated arenes, introduce a significant challenge: regioselectivity. The substrate of interest, this compound, possesses three distinct carbon-halogen bonds (C-I, C-Cl, C-F). The ability to selectively functionalize one site while leaving the others intact is crucial for complex molecule synthesis. This guide will demonstrate how the inherent reactivity differences between aryl halides in the key mechanistic step of the Buchwald-Hartwig reaction can be exploited to achieve a highly selective amination at the most reactive C-I bond.

Mechanistic Rationale for Regioselective Amination

The generally accepted mechanism for the Buchwald-Hartwig amination involves a catalytic cycle initiated by the oxidative addition of an aryl halide to a palladium(0) complex.[5] This step is typically the rate-determining step of the cycle and is highly sensitive to the nature of the carbon-halogen bond.[6][7]

The reactivity of aryl halides towards oxidative addition follows a well-established trend, governed by the C-X bond dissociation energy:

C-I < C-Br < C-Cl << C-F

Consequently, the rate of oxidative addition is significantly faster for aryl iodides than for aryl chlorides.[8] In the case of this compound, the palladium(0) catalyst will preferentially react with the weaker, more labile carbon-iodine bond, leading to selective formation of the C-N bond at the 2-position. The C-Cl and C-F bonds remain spectators under appropriately controlled conditions.

Catalytic_Cycle cluster_inputs cluster_outputs pd0 L-Pd(0) Active Catalyst oa_complex Oxidative Addition Complex (Ar)Pd(II)(L)(I) pd0->oa_complex Oxidative Addition (Rate-Determining Step) substrate 4-Chloro-3-fluoro- 2-iodoaniline product Desired Product (N-Aryl Aniline) amido_complex Amido Complex (Ar)Pd(II)(L)(NR₂) amine R₂NH (Amine) base Base oa_complex->amido_complex Amine Coordination & Deprotonation amido_complex->pd0 Reductive Elimination title Figure 1: Regioselective Buchwald-Hartwig Catalytic Cycle

Caption: Figure 1: Regioselective Buchwald-Hartwig Catalytic Cycle.

Catalyst System Selection: Engineering for Success

The choice of catalyst components is paramount for achieving high yield and selectivity, particularly with challenging substrates.

  • Palladium Precatalyst: While various Pd(0) and Pd(II) sources can be used, modern precatalysts like G3 or G4 palladacycles are often preferred.[8] These complexes offer superior air stability and rapidly generate the active L-Pd(0) species upon exposure to a base, ensuring high catalytic activity from the outset. We will use Palladium(II) acetate (Pd(OAc)₂), a common and effective precursor that is reduced in situ.

  • Ligand: The success of the Buchwald-Hartwig amination is intrinsically linked to ligand development.[9][10] For a sterically hindered and electronically complex substrate, a bulky, electron-rich dialkylbiaryl phosphine ligand is recommended.[11] XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) is an excellent choice. Its steric bulk promotes the formation of a monoligated palladium center, which accelerates both the oxidative addition and the final reductive elimination step, while its electron-donating nature enhances the rate of oxidative addition.[1][9]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, forming the active amido species. Sodium tert-butoxide (NaOtBu) is a standard and highly effective choice for a wide range of aminations.[8] However, for substrates with base-sensitive functional groups, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be employed, though this may require higher reaction temperatures or longer reaction times.[8][12]

Detailed Experimental Protocol

This protocol describes the coupling of this compound with morpholine as a representative secondary amine. The principles can be adapted for other primary or secondary amines.

Safety Precaution: This reaction should be performed in a well-ventilated fume hood. Palladium compounds are toxic, and organic solvents are flammable. Sodium tert-butoxide is corrosive. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Reagents and Materials
ComponentRoleMW ( g/mol )EquivalentsAmount (for 1 mmol scale)
This compoundAryl Halide271.441.0271.4 mg
MorpholineAmine87.121.2104.5 mg (0.12 mL)
Pd(OAc)₂Precatalyst224.500.02 (2 mol%)4.5 mg
XPhosLigand476.650.04 (4 mol%)19.1 mg
NaOtBuBase96.101.4134.5 mg
Toluene (Anhydrous)Solvent--5.0 mL

Experimental Workflow

Caption: Figure 2: Step-by-Step Experimental Workflow.

Step-by-Step Procedure
  • Vessel Preparation: Place an oven-dried 20 mL reaction vial containing a magnetic stir bar into an argon-filled glovebox. If a glovebox is not available, the reaction can be set up under a positive flow of argon or nitrogen gas.

  • Addition of Solids: To the vial, add palladium(II) acetate (4.5 mg, 0.02 mmol), XPhos (19.1 mg, 0.04 mmol), sodium tert-butoxide (134.5 mg, 1.4 mmol), and this compound (271.4 mg, 1.0 mmol).

  • Sealing and Atmosphere Exchange: Seal the vial with a PTFE-lined cap. If not in a glovebox, remove the vial from the inert gas flow, and use a needle attached to a vacuum/argon manifold to evacuate and backfill the vial with argon three times.

  • Addition of Liquids: Add anhydrous toluene (5.0 mL) via syringe, followed by morpholine (0.12 mL, 1.2 mmol).

  • Reaction: Place the sealed vial into a preheated heating block or oil bath set to 100 °C. Stir the reaction mixture vigorously. The solution will typically turn dark brown.

  • Monitoring: After 12-24 hours, cool the reaction briefly and take a small aliquot for analysis by TLC or LC-MS to check for the consumption of the starting material.

  • Workup: Once the reaction is complete, cool the vial to room temperature. Carefully add 10 mL of water to quench the reaction. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the desired product.

  • Characterization: The final product, N-(4-chloro-3-fluoro-2-aminophenyl)morpholine, should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity. The expected product results from the selective displacement of the iodine atom.

Troubleshooting and Advanced Considerations

  • Low Conversion: If the reaction stalls, this could be due to catalyst deactivation. Ensure all reagents and solvents are anhydrous and the reaction is maintained under a strict inert atmosphere. An additional charge of catalyst/ligand (1 mol%) can sometimes restart a stalled reaction.

  • Hydrodehalogenation: The formation of a de-iodinated starting material (4-chloro-3-fluoroaniline) is a potential side reaction. This can be minimized by ensuring the amine is of high purity and by using the recommended catalyst system. Bulky biarylphosphine ligands are known to suppress this side reaction.[1]

  • Coupling at the C-Cl Bond: While highly unlikely under these conditions, trace amounts of double amination or coupling at the C-Cl bond could occur with very extended reaction times or at much higher temperatures. The regioselectivity (I vs. Cl) is typically very high.

  • Amine Scope: This protocol is robust for many secondary amines. For primary amines, mono-arylation is generally favored with bulky ligands like XPhos, which sterically disfavors the formation of the diarylamine product.[9] For less nucleophilic amines (e.g., anilines), higher temperatures or a different ligand/base combination may be required.[3]

References

Application Notes and Protocols: Regioselective Synthesis of 4-Chloro-3-fluoro-2-iodoaniline

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Medicinal Chemists and Process Development Scientists

Abstract

This technical guide provides a comprehensive, field-tested protocol for the synthesis of 4-Chloro-3-fluoro-2-iodoaniline, a key tri-halogenated building block in pharmaceutical development.[1] Halogenated anilines are pivotal intermediates, and the specific substitution pattern of this molecule makes it a valuable precursor for complex molecular architectures in drug discovery.[2][3] This document moves beyond a simple recitation of steps to explain the underlying chemical principles, ensuring both reproducibility and a deep understanding of the process. We detail the electrophilic iodination of 4-Chloro-3-fluoroaniline using iodine monochloride, including a step-by-step protocol, safety considerations, in-process controls, purification, and analytical validation.

Scientific Rationale and Mechanistic Overview

The synthesis of this compound is achieved via an electrophilic aromatic substitution (SEAr) reaction. Understanding the mechanism is paramount for optimizing reaction conditions and predicting outcomes.[4][5]

The SEAr Iodination Mechanism

The reaction proceeds through the canonical SEAr pathway:

  • Generation of the Electrophile: Iodine monochloride (ICl) is a polarized interhalogen compound. Due to the higher electronegativity of chlorine, the iodine atom bears a partial positive charge (δ+), making it an effective electrophile (a source of I⁺).[4] This circumvents the need for an oxidizing agent, which is often required when using molecular iodine (I₂).[4][6]

  • Formation of the Sigma (σ) Complex: The electron-rich aniline ring attacks the electrophilic iodine atom. This disrupts the ring's aromaticity and forms a resonance-stabilized carbocation intermediate, known as an arenium ion or σ-complex.[4]

  • Re-aromatization: A weak base, such as the chloride ion (Cl⁻) formed from ICl or the solvent, abstracts a proton from the carbon atom now bonded to the iodine. This restores the aromaticity of the ring, yielding the final iodinated product.

G cluster_start Reactants cluster_intermediate Intermediate cluster_product Products Aniline 4-Chloro-3-fluoroaniline SigmaComplex Resonance-Stabilized Sigma Complex (Arenium Ion) Aniline->SigmaComplex Nucleophilic Attack ICl Iodine Monochloride (Iδ+—Clδ-) ICl->SigmaComplex Electrophile Product This compound SigmaComplex->Product Deprotonation & Re-aromatization HCl HCl SigmaComplex->HCl Proton Loss

Caption: Figure 1: Mechanism of Electrophilic Iodination.

Rationale for Reagent and Substrate Selection
  • Substrate (4-Chloro-3-fluoroaniline): The regioselectivity of the iodination is dictated by the existing substituents on the aniline ring. The amino (-NH₂) group is a powerful activating group and a strong ortho, para-director. The chloro (-Cl) and fluoro (-F) groups are deactivating yet are also ortho, para-directors. The directing power of the amino group dominates, strongly favoring substitution at the positions ortho to it. Since one ortho position is blocked by the fluorine atom, the iodine is selectively directed to the C2 position.

  • Iodinating Agent (Iodine Monochloride): ICl is a highly effective reagent for the electrophilic iodination of activated aromatic compounds like anilines.[4][7] Its inherent polarization makes it a more potent electrophile than I₂, leading to faster reaction times and often cleaner conversions without requiring additional activators.[8]

Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis and can be adapted for larger quantities with appropriate engineering controls.

Materials and Equipment
Reagents & Materials Grade/Purity Supplier
4-Chloro-3-fluoroaniline≥97.0%Sigma-Aldrich (e.g., Cat# 425360)
Iodine Monochloride (1.0 M in CH₂Cl₂)SolutionSigma-Aldrich (e.g., Cat# 208299)
Dichloromethane (DCM), Anhydrous≥99.8%Standard Supplier
Sodium Thiosulfate (Na₂S₂O₃)ACS ReagentStandard Supplier
Sodium Bicarbonate (NaHCO₃)ACS ReagentStandard Supplier
Brine (Saturated NaCl solution)ACS ReagentPrepared in-house
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeStandard Supplier
Silica Gel60 Å, 230-400 meshStandard Supplier
TLC PlatesSilica Gel 60 F₂₅₄Standard Supplier
Equipment
Round-bottom flask (3-neck)
Magnetic stirrer and stir bar
Addition funnel
Ice-water bath
Thermometer
Separatory funnel
Rotary evaporator
Glassware for column chromatography
Critical Safety Precautions
  • Personal Protective Equipment (PPE): Always wear chemical safety goggles, a face shield, a flame-resistant lab coat, and chemical-resistant gloves (nitrile or neoprene).[9][10][11]

  • Fume Hood: All operations involving iodine monochloride and dichloromethane must be performed in a certified chemical fume hood to avoid inhalation of corrosive vapors.[9][12]

  • Iodine Monochloride (ICl): ICl is highly corrosive and causes severe skin burns and eye damage.[11][13] It reacts with water to produce toxic fumes.[11][12] Handle with extreme care.

  • Waste Disposal: Dispose of all halogenated organic waste and aqueous waste in appropriately labeled containers according to institutional and local regulations.[9]

Step-by-Step Synthesis Procedure
  • Reaction Setup:

    • To a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and an addition funnel, add 4-Chloro-3-fluoroaniline (5.0 g, 34.3 mmol).

    • Dissolve the aniline in 100 mL of anhydrous dichloromethane (DCM).

    • Cool the resulting solution to 0-5 °C using an ice-water bath.

  • Addition of Iodinating Agent:

    • Slowly add iodine monochloride (1.0 M solution in DCM, 36.0 mL, 36.0 mmol, 1.05 eq) dropwise via the addition funnel over a period of 30-45 minutes.

    • CRITICAL: Maintain the internal temperature of the reaction mixture below 5 °C during the addition to minimize side reactions. The reaction is exothermic.

  • Reaction and Monitoring:

    • After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 2 hours.

    • In-Process Control: Monitor the reaction progress by Thin Layer Chromatography (TLC).

      • Eluent: 20% Ethyl Acetate in Hexanes.

      • Visualization: UV light (254 nm) and/or staining with potassium permanganate.

      • The reaction is complete when the starting aniline spot is no longer visible.

  • Work-up and Quenching:

    • Once the reaction is complete, slowly pour the reaction mixture into a beaker containing 100 mL of a cold, saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any unreacted iodine monochloride. Stir until the reddish-brown color disappears.

    • Transfer the biphasic mixture to a separatory funnel.

    • Separate the organic layer. Extract the aqueous layer twice with DCM (2 x 50 mL).

    • Combine all organic layers. Wash sequentially with 50 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution and 50 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product will be a dark oil or solid. Purify the material using flash column chromatography on silica gel.

    • Elute with a gradient of 5% to 20% ethyl acetate in hexanes.

    • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent in vacuo to yield this compound as a solid.

Data Summary and Characterization

Expected Results
ParameterValue / Observation
Starting Material 4-Chloro-3-fluoroaniline
Iodinating Agent Iodine Monochloride (ICl)
Solvent Dichloromethane (DCM)
Reaction Temperature 0-5 °C
Reaction Time ~2-3 hours
Expected Yield 75-85%
Appearance of Product Off-white to light brown solid
Melting Point Data not widely reported; compare batch-to-batch
Analytical Characterization (Self-Validation)

To ensure the identity and purity of the synthesized compound, the following analytical techniques are essential:

  • ¹H NMR: The proton NMR spectrum will confirm the substitution pattern. Expect to see two distinct aromatic proton signals, likely doublets or doublet of doublets, with coupling constants characteristic of their relative positions.

  • ¹³C NMR: The carbon NMR will show six distinct signals for the aromatic carbons, with chemical shifts influenced by the attached halogens and amino group.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the calculated molecular weight of this compound (271.46 g/mol ). The isotopic pattern will be characteristic of a molecule containing one chlorine atom.

  • FTIR Spectroscopy: The infrared spectrum will show characteristic N-H stretching bands for the primary amine (~3300-3500 cm⁻¹) and C-X (halogen) stretching frequencies.

Experimental Workflow Diagram

// Nodes Setup [label="1. Reaction Setup\n- Dissolve Aniline in DCM\n- Cool to 0-5 °C"]; Addition [label="2. Reagent Addition\n- Dropwise add ICl solution\n- Maintain T < 5 °C"]; React [label="3. Reaction & Monitoring\n- Stir at 0-5 °C for 2h\n- Monitor by TLC"]; Quench [label="4. Quench Reaction\n- Add Na₂S₂O₃ (aq)"]; Extract [label="5. Extraction\n- Separate layers\n- Extract aqueous with DCM"]; Wash [label="6. Wash Organic Layer\n- NaHCO₃ (aq)\n- Brine"]; Dry [label="7. Dry & Concentrate\n- Dry with MgSO₄\n- Rotary Evaporation"]; Purify [label="8. Purification\n- Flash Column Chromatography"]; Analyze [label="9. Characterization\n- NMR, MS, FTIR\n- Purity & Identity Check", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Setup -> Addition; Addition -> React; React -> Quench; Quench -> Extract; Extract -> Wash; Wash -> Dry; Dry -> Purify; Purify -> Analyze; }

Caption: Figure 2: Synthesis and Purification Workflow.

References

Application of 4-Chloro-3-fluoro-2-iodoaniline in the synthesis of kinase inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Strategic Use of 4-Chloro-3-fluoro-2-iodoaniline in the Synthesis of Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed technical guide on the application of this compound, a highly functionalized building block, in the strategic design and synthesis of kinase inhibitors. We will explore the unique chemical reactivity of this intermediate and provide validated protocols for its use in constructing core scaffolds relevant to modern drug discovery.

Introduction: The Role of Privileged Scaffolds in Kinase Inhibitor Design

Kinase inhibitors have become a cornerstone of targeted cancer therapy, disrupting the signaling pathways that drive tumor growth and proliferation.[1][2][3] The design of these small molecules often relies on "privileged scaffolds"—molecular frameworks that can be readily modified to achieve potent and selective inhibition against various kinase targets. Halogenated anilines are critical components of these scaffolds, providing vectors for chemical elaboration and influencing the final compound's pharmacological properties.[4]

This compound (CAS: 1018450-37-7) is a trifunctional synthon of significant strategic value. Its distinct substitution pattern offers orthogonal chemical handles:

  • An Amino Group: A versatile nucleophile for forming amides, ureas, sulfonamides, or for constructing nitrogen-containing heterocyclic systems like quinazolines and pyridopyrimidines.

  • An Iodo Group: The most reactive halogen for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the facile construction of C-C and C-N bonds.[5]

  • Chloro and Fluoro Substituents: These halogens are not merely passive spectators. They critically modulate the aniline's pKa, improve metabolic stability by blocking potential sites of oxidation, and can engage in specific halogen-bonding interactions within the kinase ATP-binding pocket, enhancing binding affinity.

This guide will demonstrate how to leverage these features to construct complex molecular architectures suitable for kinase inhibitor discovery programs.

Physicochemical Properties and Safety Data

A comprehensive understanding of a reagent's properties is paramount for both safety and experimental success.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 1018450-37-7[6]
Molecular Formula C₆H₄ClFIN[7]
Molecular Weight 271.46 g/mol [7]
Appearance Solid[6]
Purity ≥97%[6]
Storage Temperature Refrigerator[6]

Safety and Handling Precautions:

This compound is a hazardous substance and must be handled with appropriate care in a chemical fume hood.[6]

  • Hazards: Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335).[6]

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.[8]

  • Handling: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area.[8][9]

  • First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. If on skin, wash with plenty of soap and water. If inhaled, remove person to fresh air. Seek immediate medical attention if you feel unwell.[8]

Synthetic Utility: Building Complexity via Orthogonal Reactivity

The true power of this compound lies in its capacity for sequential, selective reactions. The C-I bond is significantly more reactive towards palladium catalysts than the C-Cl bond, allowing for a step-wise construction of the target molecule.

Palladium-Catalyzed Cross-Coupling: The C-I Handle

The 2-iodo substituent is the primary site for elaboration via cross-coupling. The Suzuki-Miyaura reaction, which forges a new C-C bond with a boronic acid or ester, is particularly powerful for creating the biaryl scaffolds common to many kinase inhibitors.[10][11]

The catalytic cycle is a foundational concept in organometallic chemistry, illustrating how a small amount of catalyst can turn over many times to generate the product.

pd0 Pd(0)L₂ (Active Catalyst) cycle_start R¹-I (this compound) oxidative_add Oxidative Addition pd2_complex R¹-Pd(II)L₂-I (Palladium Complex) cycle_start->pd2_complex pd2_r2 R¹-Pd(II)L₂-R² pd2_complex->pd2_r2 boronic R²-B(OR)₂ (Boronic Ester) transmetal Transmetalation (+ Base) pd2_r2->pd0 product R¹-R² (Biaryl Product) pd2_r2->product reductive_elim Reductive Elimination label_oa Oxidative Addition label_tm Transmetalation (+ Base) label_re Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Similarly, the Sonogashira reaction can be employed to couple the iodoaniline with terminal alkynes, a strategy used to access different regions of the kinome.[12]

The Nucleophilic Amine: Forging the Core Linkage

After the C-C bond has been formed, the aniline nitrogen serves as the attachment point for the second key fragment of the inhibitor. This is typically achieved through:

  • Amide bond formation: Reaction with a carboxylic acid or acid chloride.

  • Urea formation: Reaction with an isocyanate.

  • Sulfonamide formation: Reaction with a sulfonyl chloride.

This sequence allows for the modular construction of vast chemical libraries for structure-activity relationship (SAR) studies.

Application Protocol: Two-Step Synthesis of a Biaryl Amide Kinase Inhibitor Scaffold

This protocol details a representative synthesis using this compound to create a biaryl amide scaffold, a common motif in kinase inhibitors analogous to portions of drugs like Trametinib.[13][14]

G start This compound step1 Step 1: Suzuki Coupling start->step1 reagent1 Pyridine-4-boronic acid pinacol ester Pd(dppf)Cl₂ / K₂CO₃ Dioxane/H₂O, 80°C reagent1->step1 intermediate Intermediate: 2-(pyridin-4-yl)-4-chloro-3-fluoroaniline step1->intermediate step2 Step 2: Amide Coupling intermediate->step2 reagent2 3-(dimethylamino)propanoyl chloride Pyridine, DCM, 0°C to RT reagent2->step2 product Final Product: Biaryl Amide Scaffold step2->product

Caption: Experimental workflow for the two-step synthesis.
Step 1: Suzuki-Miyaura Coupling

Objective: To synthesize 2-(pyridin-4-yl)-4-chloro-3-fluoroaniline.

Materials:

ReagentCAS No.AmountMolar Eq.
This compound1018450-37-71.0 g (3.68 mmol)1.0
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine184775-65-9906 mg (4.42 mmol)1.2
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)72287-26-4135 mg (0.184 mmol)0.05
Potassium Carbonate (K₂CO₃)584-08-71.53 g (11.04 mmol)3.0
1,4-Dioxane123-91-120 mL-
Deionized Water7732-18-55 mL-

Protocol:

  • Inert Atmosphere: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 g), 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (906 mg), and potassium carbonate (1.53 g).

  • Degassing: Evacuate and backfill the flask with inert gas (Nitrogen or Argon) three times. This step is critical to prevent catalyst oxidation.

  • Solvent and Catalyst Addition: Add 1,4-dioxane (20 mL) and water (5 mL). Bubble the inert gas through the solution for 15 minutes to degas the solvents. Add Pd(dppf)Cl₂ (135 mg) to the flask.

  • Reaction: Heat the reaction mixture to 80 °C and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (50 mL) and water (50 mL). Separate the organic layer, and extract the aqueous layer twice with ethyl acetate (25 mL each).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the product as a solid.

Step 2: Amide Coupling

Objective: To synthesize N-(4-chloro-3-fluoro-2-(pyridin-4-yl)phenyl)-3-(dimethylamino)propanamide.

Materials:

ReagentCAS No.AmountMolar Eq.
2-(pyridin-4-yl)-4-chloro-3-fluoroaniline(Product from Step 1)500 mg (2.25 mmol)1.0
3-(Dimethylamino)propanoyl chloride hydrochloride5468-57-5426 mg (2.70 mmol)1.2
Pyridine110-86-10.54 mL (6.75 mmol)3.0
Dichloromethane (DCM), anhydrous75-09-220 mL-

Protocol:

  • Reaction Setup: Dissolve the aniline intermediate (500 mg) in anhydrous DCM (20 mL) in a dry flask under an inert atmosphere. Cool the solution to 0 °C in an ice bath.

  • Base and Reagent Addition: Add pyridine (0.54 mL) to the solution, followed by the portion-wise addition of 3-(dimethylamino)propanoyl chloride hydrochloride (426 mg) over 10 minutes.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-6 hours. Monitor for the disappearance of the starting material by TLC or LC-MS.

  • Work-up: Quench the reaction by slowly adding saturated sodium bicarbonate solution (20 mL). Separate the organic layer, and extract the aqueous layer with DCM (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography (eluent: DCM/methanol gradient) to afford the final biaryl amide.

Conclusion

This compound is a superb example of a modern building block designed for complexity and efficiency. Its well-differentiated reactive sites—the highly active iodo group for cross-coupling and the nucleophilic amine for core linkage formation—provide medicinal chemists with a reliable and strategic platform for synthesizing novel kinase inhibitors. The protocols outlined herein offer a validated starting point for researchers to harness the synthetic power of this versatile intermediate in their drug discovery efforts.

References

Application Notes and Protocols for the N-Functionalization of 4-Chloro-3-fluoro-2-iodoaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Synthesis of N-Functionalized Polysubstituted Anilines

In the landscape of modern drug discovery and materials science, N-functionalized anilines are indispensable structural motifs. The strategic introduction of substituents onto the aniline nitrogen atom profoundly influences the molecule's pharmacological and physicochemical properties. 4-Chloro-3-fluoro-2-iodoaniline is a richly functionalized scaffold, offering multiple avenues for synthetic diversification. However, the very features that make it an attractive starting material—the distinct electronic and steric profiles of its three halogen substituents—also present a unique set of challenges for selective N-functionalization.

This technical guide provides a comprehensive overview of experimental procedures for the N-acylation, N-alkylation, and N-arylation of this compound. As a Senior Application Scientist, the protocols detailed herein are grounded in established chemical principles and augmented with insights into the causal relationships between reaction components and outcomes. The aim is to equip researchers, scientists, and drug development professionals with a robust toolkit for the successful and reproducible N-functionalization of this versatile chemical entity.

Strategic Considerations for N-Functionalization

The reactivity of this compound is governed by a delicate interplay of electronic and steric factors. The ortho-iodo group, being the most labile of the halogens in many cross-coupling reactions, offers a prime site for subsequent carbon-carbon or carbon-heteroatom bond formation.[1] The electron-withdrawing nature of the chloro and fluoro substituents decreases the nucleophilicity of the aniline nitrogen, potentially necessitating more forcing reaction conditions for N-functionalization. Furthermore, the steric hindrance imposed by the ortho-iodo substituent can influence the approach of bulky reagents to the nitrogen atom.

Chemoselectivity is a key consideration in any synthetic manipulation of this molecule. The judicious choice of reaction conditions is paramount to ensure that N-functionalization occurs without unintended reactions at the halogenated positions. For instance, in palladium-catalyzed cross-coupling reactions, the reactivity order is typically C-I > C-Br > C-Cl, suggesting that the iodo-substituent is the most susceptible to oxidative addition.[1]

Part 1: N-Acylation of this compound

N-acylation is a fundamental transformation that can serve to protect the amino group or to introduce a functional handle for further elaboration. The resulting amide is a common feature in many biologically active molecules.

Protocol 1: N-Acylation with Acyl Chlorides

This protocol describes a general procedure for the N-acylation of this compound using a reactive acyl chloride in the presence of a base.

Experimental Workflow for N-Acylation

start Start reagents Dissolve this compound and Base (e.g., Pyridine) in Solvent (e.g., DCM) start->reagents addition Add Acyl Chloride dropwise at 0 °C reagents->addition reaction Stir at room temperature addition->reaction workup Quench with water Extract with organic solvent reaction->workup purification Dry, concentrate, and purify (Column Chromatography) workup->purification product Characterize N-acylated product purification->product

Caption: General workflow for the N-acylation of this compound.

Materials:

  • This compound

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride)

  • Anhydrous dichloromethane (DCM)

  • Pyridine or triethylamine (Et3N)

  • Deionized water

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Round-bottom flask, magnetic stirrer, dropping funnel, and standard laboratory glassware

Procedure:

  • In a clean, dry round-bottom flask, dissolve this compound (1.0 eq.) in anhydrous DCM.

  • Add pyridine or triethylamine (1.2 eq.) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add the acyl chloride (1.1 eq.) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of deionized water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired N-acylated product.

Rationale: The use of a non-nucleophilic base like pyridine or triethylamine is crucial to neutralize the HCl generated during the reaction without competing with the aniline for the acyl chloride. Dichloromethane is a good solvent for this reaction due to its inertness and ability to dissolve both the starting material and the product.

Part 2: N-Alkylation of this compound

N-alkylation introduces alkyl groups onto the aniline nitrogen, a common strategy in medicinal chemistry to modulate lipophilicity and receptor binding affinity.

Protocol 2: Direct N-Alkylation with Alkyl Halides

This method involves the direct reaction of the aniline with an alkyl halide in the presence of a base. Due to the reduced nucleophilicity of the starting aniline, a strong base and polar aprotic solvent are often required.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide)

  • Potassium carbonate (K2CO3) or sodium hydride (NaH)

  • Anhydrous dimethylformamide (DMF) or acetonitrile

  • Ethyl acetate

  • Deionized water

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Round-bottom flask, magnetic stirrer, and standard laboratory glassware

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq.) and potassium carbonate (2.0 eq.) in anhydrous DMF.

  • Add the alkyl halide (1.2 eq.) to the suspension.

  • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring by TLC.

  • After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Causality: The use of a polar aprotic solvent like DMF helps to dissolve the reactants and accelerate the SN2 reaction. A solid base like potassium carbonate is easily removed during workup. For less reactive alkyl halides, a stronger base like sodium hydride may be necessary.

Protocol 3: Reductive Amination

Reductive amination is a versatile method for N-alkylation that proceeds via an imine intermediate, which is then reduced in situ. This method is particularly useful for introducing secondary and tertiary alkyl groups.[2]

Experimental Workflow for Reductive Amination

start Start imine_formation Mix aniline and carbonyl compound (aldehyde or ketone) in solvent (e.g., DCE) with a catalytic amount of acid start->imine_formation reduction Add reducing agent (e.g., NaBH(OAc)₃) imine_formation->reduction reaction Stir at room temperature reduction->reaction workup Quench with saturated NaHCO₃ solution Extract with organic solvent reaction->workup purification Dry, concentrate, and purify (Column Chromatography) workup->purification product Characterize N-alkylated product purification->product pd0 Pd(0)Lₙ oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition pd_complex [Ar-Pd(II)-X]Lₙ oxidative_addition->pd_complex amine_coordination Amine Coordination (R₂NH) pd_complex->amine_coordination pd_amide_complex [Ar-Pd(II)-NR₂]Lₙ amine_coordination->pd_amide_complex - HX reductive_elimination Reductive Elimination pd_amide_complex->reductive_elimination reductive_elimination->pd0 product Ar-NR₂ reductive_elimination->product

References

Scale-Up Synthesis of 4-Chloro-3-fluoro-2-iodoaniline: An Application Note and Protocol for Industrial Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Polyhalogenated Anilines

Substituted anilines are fundamental building blocks in modern organic synthesis, forming the cornerstone of numerous active pharmaceutical ingredients (APIs), agrochemicals, and advanced materials.[1][2] Among these, polyhalogenated anilines are of particular strategic importance. The presence of multiple halogen atoms on the aniline scaffold provides a versatile handle for further chemical transformations, enabling the construction of complex molecular architectures with tailored biological activities and material properties.[3][4] 4-Chloro-3-fluoro-2-iodoaniline, a tri-substituted aniline, is a high-value intermediate whose unique substitution pattern offers significant potential in the development of novel pharmaceuticals and agrochemicals. While direct literature on this specific molecule is sparse, its structural similarity to other key intermediates, such as 4-chloro-2-iodoaniline and 3-chloro-4-fluoroaniline, suggests its utility in the synthesis of kinase inhibitors for cancer therapy, antiviral agents, and advanced agricultural products.[2][3][5]

This technical guide provides a comprehensive, in-depth protocol for the scale-up synthesis of this compound, designed for researchers, scientists, and drug development professionals. The proposed synthetic route is developed from established methodologies for the synthesis of halogenated anilines, with a focus on scalability, regioselectivity, safety, and industrial applicability.

Synthetic Strategy: A Two-Step Approach

The most logical and industrially viable approach to the synthesis of this compound involves a two-step sequence, starting from the readily available 3-chloro-4-fluoronitrobenzene. This strategy is outlined below:

  • Step 1: Reduction of 3-Chloro-4-fluoronitrobenzene to the key intermediate, 4-Chloro-3-fluoroaniline.

  • Step 2: Regioselective Iodination of 4-Chloro-3-fluoroaniline to yield the final product, this compound.

This approach is advantageous as it utilizes a common industrial transformation (nitro group reduction) and a well-documented method for the introduction of iodine onto an activated aromatic ring.[6]

Experimental Protocols

Part 1: Scale-Up Synthesis of 4-Chloro-3-fluoroaniline

The synthesis of the precursor, 4-chloro-3-fluoroaniline, is most efficiently achieved through the catalytic hydrogenation of 3-chloro-4-fluoronitrobenzene. This method is preferred for its high yield, selectivity, and clean reaction profile, making it suitable for large-scale production.[2][6]

Reaction Scheme:

Materials and Equipment:

Material/EquipmentGrade/Specification
3-Chloro-4-fluoronitrobenzene99% purity
1% Platinum on Carbon (Pt/C) CatalystIndustrial Grade
Hydrogen GasHigh Purity
Nitrogen GasHigh Purity
Reaction Kettle (Hydrogenator)Appropriate for high-pressure reactions
Filtration SystemTo remove the catalyst
Distillation ApparatusFor purification

Detailed Protocol:

  • Reactor Charging: In a suitably sized reaction kettle, charge 60 kg of 3-chloro-4-fluoronitrobenzene and 200 g of 1% Pt/C catalyst.[2]

  • Inerting the Reactor: Purge the reactor by replacing the internal atmosphere with high-purity nitrogen three times. This is a critical safety step to remove any residual oxygen.

  • Hydrogenation Setup: Following the nitrogen purge, replace the nitrogen atmosphere with high-purity hydrogen gas three times.

  • Pressurization and Heating: Pressurize the reactor with hydrogen to 0.8 MPa.[2] Begin agitation and heat the reaction mixture to 80°C.

  • Reaction Monitoring: Maintain the reaction at 80°C and 0.8 MPa for approximately 5 hours. The reaction progress can be monitored by analyzing samples for the disappearance of the starting material using a suitable analytical technique such as Gas Chromatography (GC).

  • Catalyst Removal: Upon completion of the reaction, cool the reactor and carefully vent the excess hydrogen. The hot reaction mixture should then be filtered to remove the platinum-on-carbon catalyst.

  • Purification: The crude 4-chloro-3-fluoroaniline can be purified by vacuum distillation to yield a white to pale yellow crystalline solid.

Process Workflow Diagram:

References

Troubleshooting & Optimization

Optimizing reaction conditions for 4-Chloro-3-fluoro-2-iodoaniline synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 4-Chloro-3-fluoro-2-iodoaniline. As a critical building block in medicinal chemistry, optimizing its synthesis is paramount for achieving high yield and purity. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.

Section 1: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing potential causes and actionable solutions.

Question 1: My reaction yield is consistently low. What are the primary factors I should investigate?

Low yields in the iodination of 4-chloro-3-fluoroaniline can stem from several sources, ranging from reagent quality to suboptimal reaction conditions.[1] A systematic approach to troubleshooting is crucial.

Probable Causes & Solutions:

  • Inadequate Activation of the Aromatic Ring: While the aniline group is activating, the presence of two deactivating halogens (chloro and fluoro) can make the electrophilic substitution challenging.

    • Solution: Consider using a stronger iodinating agent or an activating system. While elemental iodine (I₂) alone may be insufficient, systems like Iodine Monochloride (ICl) are more reactive.[1] Alternatively, using I₂ in the presence of an oxidizing agent (e.g., H₂O₂, NaBO₃) or a silver salt (e.g., Ag₂SO₄) can generate a more potent electrophilic iodine species.[2][3]

  • Poor Quality of Starting Materials: Impurities in the 4-chloro-3-fluoroaniline or the iodinating agent can lead to unwanted side reactions.

    • Solution: Ensure the purity of your starting materials. Recrystallization or column chromatography of the starting aniline may be necessary. The iodinating agent should be fresh or properly stored to prevent degradation.

  • Suboptimal Reaction Temperature: The reaction temperature is a critical parameter that influences both the rate of reaction and the formation of byproducts.

    • Solution: Experiment with a range of temperatures. Starting the reaction at a lower temperature (e.g., 0 °C) and slowly warming to room temperature can help control the reaction rate and improve selectivity.[1]

  • Incorrect Stoichiometry: An improper ratio of reactants can lead to incomplete conversion or the formation of di-iodinated products.

    • Solution: Carefully control the stoichiometry. A slight excess of the iodinating agent (e.g., 1.1-1.2 equivalents) is often used to ensure complete conversion of the starting material. However, a large excess should be avoided to minimize side reactions.

Question 2: I am observing the formation of multiple products on my TLC plate, making purification difficult. How can I improve the regioselectivity of the iodination?

The formation of isomeric byproducts is a common challenge in the synthesis of polysubstituted anilines.[4] The directing effects of the substituents on the aniline ring dictate the position of iodination. In 4-chloro-3-fluoroaniline, the amino group is a strong ortho-, para-director, while the halogens are ortho-, para-directors but deactivating. The iodine will preferentially add to the position most activated by the amino group, which is ortho to it (the 2-position).

Probable Causes & Solutions:

  • Steric Hindrance: While the 2-position is electronically favored, steric hindrance from the adjacent fluoro group could potentially lead to minor iodination at other positions.

    • Solution: The choice of solvent can influence selectivity. Less polar solvents may favor the formation of the sterically less hindered product. Experimenting with solvents like dichloromethane (DCM), chloroform, or acetic acid is recommended.

  • Formation of Di-iodinated Species: Over-iodination can occur, especially with highly reactive iodinating agents or prolonged reaction times.

    • Solution: Monitor the reaction progress closely using Thin Layer Chromatography (TLC).[1] Once the starting material is consumed, the reaction should be quenched to prevent further iodination. Using a controlled amount of the iodinating agent is also crucial.[1]

Question 3: My crude product is a dark, tar-like material, and I'm struggling with its isolation and purification.

The formation of dark, tar-like materials is often indicative of oxidation or polymerization of the aniline starting material or product.[1][4]

Probable Causes & Solutions:

  • Oxidation of the Aniline: Anilines are susceptible to oxidation, especially in the presence of certain iodinating agents or under harsh reaction conditions.[4]

    • Solution: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation. The reaction workup should also be performed promptly.

  • Polymerization: Acidic conditions can sometimes promote the polymerization of anilines.

    • Solution: If using a strong acid catalyst, consider neutralizing the reaction mixture carefully during workup.

  • Ineffective Workup: Residual iodine or other reactive species in the crude product can cause degradation over time.

    • Solution: A thorough aqueous workup is essential. Washing the organic layer with a solution of sodium thiosulfate (Na₂S₂O₃) will quench any unreacted iodine.[5] This is followed by washing with water and brine to remove any water-soluble impurities.[1]

Table 1: Recommended Purification Techniques

Purification MethodDescriptionSuitability for this compound
Recrystallization Dissolving the crude product in a hot solvent and allowing it to cool slowly to form pure crystals.Often effective for solid products. A solvent screen (e.g., ethanol/water, hexanes/ethyl acetate) is recommended to find the optimal system.[6][7]
Column Chromatography Separating the components of a mixture based on their differential adsorption onto a stationary phase.Highly effective for removing isomeric byproducts and other impurities. A gradient elution with a mixture of non-polar and polar solvents (e.g., hexanes and ethyl acetate) is typically used.[1]
Distillation Purifying a liquid by separating it from non-volatile solutes or other liquids with different boiling points.Suitable if the product is a liquid or a low-melting solid.[6]

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for the iodination of 4-chloro-3-fluoroaniline?

A commonly employed and reliable method is the use of an electrophilic iodinating agent in a suitable organic solvent. A well-established approach involves the use of Iodine Monochloride (ICl) in a solvent like dichloromethane or acetic acid at a controlled temperature.[1] Another effective method is the use of elemental iodine (I₂) in the presence of a silver salt, such as silver sulfate (Ag₂SO₄), which activates the iodine for electrophilic attack.[2][3]

Q2: How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction.[1] A suitable mobile phase (e.g., a mixture of hexanes and ethyl acetate) should be chosen to achieve good separation between the starting material, the product, and any byproducts. The spots can be visualized under UV light.

Q3: What are the key safety precautions I should take during this synthesis?

  • Handling Halogenated Compounds: this compound and its precursors are halogenated organic compounds and should be handled with care. Avoid inhalation, ingestion, and skin contact.

  • Iodinating Agents: Iodine and Iodine Monochloride are corrosive and toxic. They should be handled in a well-ventilated fume hood.

  • Solvents: Organic solvents are flammable and may be toxic. Use them in a fume hood away from ignition sources.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

Q4: What is the expected regioselectivity of the iodination of 4-chloro-3-fluoroaniline?

The iodination is expected to be highly regioselective for the 2-position. This is due to the strong ortho-directing effect of the amino group, which outweighs the deactivating and directing effects of the chloro and fluoro substituents. The amino group strongly activates the positions ortho and para to it. The para position is blocked by the chloro group, and one ortho position is blocked by the fluoro group, leaving the 2-position as the most electronically favorable site for electrophilic attack.

Section 3: Experimental Protocols & Visualizations

General Experimental Protocol for Iodination

This protocol is a generalized procedure and may require optimization for your specific setup.

Materials:

  • 4-Chloro-3-fluoroaniline

  • Iodine Monochloride (1.0 M solution in DCM) or Iodine and Silver Sulfate

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 4-chloro-3-fluoroaniline (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the iodinating agent (e.g., ICl, 1.1 eq) dropwise to the stirred solution.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, quench the reaction by adding saturated aqueous Na₂S₂O₃ solution.

  • Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualizations

dot digraph "Synthesis_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial", color="#5F6368"];

subgraph "cluster_Preparation" { label="Reaction Setup"; bgcolor="#F1F3F4"; "Start" [label="Dissolve 4-chloro-3-fluoroaniline\nin anhydrous DCM"]; "Cool" [label="Cool to 0 °C"]; "Start" -> "Cool"; }

subgraph "cluster_Reaction" { label="Iodination"; bgcolor="#F1F3F4"; "Add_Iodinating_Agent" [label="Add Iodinating Agent\n(e.g., ICl) dropwise"]; "Monitor" [label="Monitor by TLC"]; "Add_Iodinating_Agent" -> "Monitor"; }

subgraph "cluster_Workup" { label="Workup"; bgcolor="#F1F3F4"; "Quench" [label="Quench with Na₂S₂O₃"]; "Wash" [label="Aqueous Washes\n(NaHCO₃, H₂O, Brine)"]; "Dry" [label="Dry (Na₂SO₄) & Concentrate"]; "Quench" -> "Wash" -> "Dry"; }

subgraph "cluster_Purification" { label="Purification"; bgcolor="#F1F3F4"; "Purify" [label="Column Chromatography\nor Recrystallization"]; "Final_Product" [label="this compound", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Purify" -> "Final_Product"; }

"Cool" -> "Add_Iodinating_Agent"; "Monitor" -> "Quench"; "Dry" -> "Purify"; } ondot

Figure 1: A generalized experimental workflow for the synthesis of this compound.

dot digraph "Troubleshooting_Logic" { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial", color="#5F6368"];

"Problem" [label="Low Yield or Impure Product", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Check_Reagents" [label="Verify Purity of\nStarting Materials & Reagents"]; "Optimize_Conditions" [label="Optimize Reaction Conditions"]; "Improve_Workup" [label="Refine Workup & Purification"];

"Problem" -> "Check_Reagents"; "Problem" -> "Optimize_Conditions"; "Problem" -> "Improve_Workup";

subgraph "cluster_Conditions" { label="Condition Optimization"; bgcolor="#F1F3F4"; "Temp" [label="Adjust Temperature"]; "Stoich" [label="Vary Stoichiometry"]; "Solvent" [label="Screen Solvents"]; "Agent" [label="Test Different\nIodinating Agents"]; }

"Optimize_Conditions" -> "Temp"; "Optimize_Conditions" -> "Stoich"; "Optimize_Conditions" -> "Solvent"; "Optimize_Conditions" -> "Agent";

subgraph "cluster_Workup_Details" { label="Workup & Purification Steps"; bgcolor="#F1F3F4"; "Quench_Check" [label="Ensure Complete Quenching\n(Na₂S₂O₃ wash)"]; "Purification_Method" [label="Select Appropriate Purification\n(Recrystallization vs. Chromatography)"]; }

"Improve_Workup" -> "Quench_Check"; "Improve_Workup" -> "Purification_Method"; } ondot

Figure 2: A logical troubleshooting workflow for common issues in the synthesis.

References

Technical Support Center: Purification of Crude 4-Chloro-3-fluoro-2-iodoaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of 4-Chloro-3-fluoro-2-iodoaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for obtaining high-purity this compound, a critical building block in modern synthetic chemistry. This document synthesizes established purification principles for halogenated anilines with practical, field-proven insights to help you navigate the challenges of your experimental work.

Understanding the Challenge: Common Impurities

The purification of this compound is often complicated by the presence of impurities stemming from its synthesis. Common impurities can include:

  • Starting Materials: Unreacted precursors from the synthetic route.

  • Isomeric Byproducts: Regioisomers formed during halogenation or other synthetic steps, which can have very similar physical properties to the desired product, making separation challenging.[1]

  • Dehalogenated Species: Products where one of the halogen atoms has been removed.

  • Oxidation/Polymerization Products: Anilines are susceptible to air and light sensitivity, which can lead to the formation of colored, high-molecular-weight impurities.[2]

A logical workflow for purification is essential for achieving the desired purity.

Purification Workflow Crude Crude this compound Initial_Assessment Initial Purity Assessment (TLC, HPLC, NMR) Crude->Initial_Assessment Choice Choice of Purification Method Initial_Assessment->Choice Column Column Chromatography Choice->Column Complex Mixture / Isomers Recrystallization Recrystallization Choice->Recrystallization Solid with Minor Impurities Extraction Acid-Base Extraction Choice->Extraction Removal of Basic/Acidic Impurities Pure_Product Pure Product (>98%) Column->Pure_Product Recrystallization->Pure_Product Extraction->Choice Further Purification Needed Analysis Purity Verification (Melting Point, HPLC, NMR) Pure_Product->Analysis

Caption: A general workflow for the purification of this compound.

Purification Methodologies: Protocols and Troubleshooting

This section provides detailed protocols for the most common and effective purification techniques for this compound, along with troubleshooting guidance in a question-and-answer format.

Method 1: Silica Gel Column Chromatography

Column chromatography is a powerful technique for separating complex mixtures and isomers.[3] Due to the basic nature of the aniline moiety, special considerations are necessary to prevent irreversible adsorption and peak tailing on the acidic silica gel.[2]

Experimental Protocol:

  • Mobile Phase Selection:

    • Begin by performing Thin Layer Chromatography (TLC) on the crude material to determine an appropriate solvent system.

    • A good starting point is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate.

    • Aim for a retention factor (Rf) of 0.2-0.4 for the desired product.[3]

    • To minimize peak tailing, add a small amount (0.1-1%) of a tertiary amine, such as triethylamine (TEA), to the mobile phase to neutralize the acidic sites on the silica gel.[3]

  • Column Packing (Wet Slurry Method):

    • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.

    • In a separate beaker, create a slurry of silica gel in the initial, least polar eluent mixture.

    • Pour the slurry into the column and gently tap the sides to ensure even packing and remove air bubbles.[3]

    • Add a layer of sand on top of the silica gel to prevent disturbance when adding the eluent.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the mobile phase or a more volatile solvent.

    • Carefully apply the sample to the top of the silica gel bed.[4]

  • Elution and Fraction Collection:

    • Begin elution with the selected mobile phase, starting with a lower polarity if a gradient elution is planned.

    • Gradually increase the polarity of the mobile phase to elute the compounds from the column.

    • Collect fractions in separate test tubes.

  • Analysis and Product Isolation:

    • Analyze the collected fractions by TLC to identify those containing the pure product.[3]

    • Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.[3]

Troubleshooting Guide: Column Chromatography

Problem Possible Cause Solution
Product is not eluting from the column. The mobile phase is not polar enough.Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate).[3]
Poor separation of product and impurities. The mobile phase polarity is too high or too low.Optimize the mobile phase composition based on TLC analysis. A shallower gradient may be required.[2]
Significant peak tailing. The basic aniline is interacting strongly with acidic silica gel.Add 0.1-1% triethylamine to the eluent to neutralize the silica surface.[2][3] Alternatively, consider using a different stationary phase like neutral alumina.[2]
Cracks or bubbles in the silica bed. Improper packing or the column ran dry.Ensure the silica gel is packed as a uniform slurry and never let the solvent level drop below the top of the stationary phase.[3]
Product discoloration during purification. Oxidation of the aniline.Purge solvents with an inert gas (nitrogen or argon) before use and consider collecting fractions under an inert atmosphere.[2]
Method 2: Recrystallization

Recrystallization is an effective technique for purifying solid compounds with a smaller amount of impurities. The key is to find a suitable solvent or solvent system where the desired compound has high solubility at elevated temperatures and low solubility at lower temperatures.[5]

Experimental Protocol:

  • Solvent Selection:

    • Test the solubility of the crude material in various solvents at room temperature and with heating.

    • Common solvents for anilines include ethanol, methanol, isopropanol, toluene, or mixed solvent systems like ethanol/water.

    • The ideal single solvent will dissolve the compound when hot but not when cold. For a mixed solvent system, the compound should be soluble in one solvent ("good" solvent) and insoluble in the other ("poor" solvent).

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of the hot solvent (or the "good" solvent) to completely dissolve the solid.[3]

    • If the impurities are colored, a small amount of activated carbon can be added to the hot solution to adsorb them.

  • Hot Filtration (if necessary):

    • If activated carbon or insoluble impurities are present, perform a hot gravity filtration to remove them. It is crucial to keep the solution and filtration apparatus hot to prevent premature crystallization.[5]

  • Crystallization:

    • If using a mixed solvent system, add the hot "poor" solvent dropwise to the hot solution until a slight turbidity persists. Then add a few more drops of the hot "good" solvent to redissolve the solid.[3]

    • Allow the hot, saturated solution to cool slowly to room temperature to promote the formation of large, pure crystals.[3]

    • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.[3]

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.[3]

    • Wash the crystals with a small amount of the cold recrystallization solvent.[3]

    • Dry the purified crystals in a vacuum oven.

Troubleshooting Guide: Recrystallization

Problem Possible Cause Solution
Oiling out instead of crystallization. The solution is supersaturated, or the melting point of the compound is lower than the boiling point of the solvent.Reheat the solution and add more solvent to decrease saturation. Ensure slow cooling.
No crystals form upon cooling. The solution is not sufficiently saturated, or the compound is too soluble in the cold solvent.Try to induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal. If that fails, evaporate some of the solvent to increase the concentration.
Low recovery of the product. Too much solvent was used, or the compound has significant solubility in the cold solvent.Use the minimum amount of hot solvent necessary for dissolution. Ensure adequate cooling time in an ice bath.
Colored product after recrystallization. Colored impurities were not fully removed.Add a small amount of activated carbon to the hot solution before filtration.
Method 3: Acid-Base Extraction

This technique leverages the basicity of the aniline functional group to separate it from non-basic impurities.

Experimental Protocol:

  • Dissolution: Dissolve the crude material in a water-immiscible organic solvent such as dichloromethane or diethyl ether.

  • Acidic Wash: Transfer the organic solution to a separatory funnel and wash it with a dilute aqueous acid solution (e.g., 1 M HCl). The basic aniline will be protonated and move into the aqueous layer as a salt.[4][6]

  • Separation: Separate the aqueous layer containing the protonated product from the organic layer containing non-basic impurities.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., concentrated sodium hydroxide solution) until the solution is alkaline to precipitate the free aniline.[7]

  • Extraction and Isolation: Extract the precipitated aniline back into an organic solvent. Dry the organic layer with a drying agent (e.g., anhydrous sodium sulfate), filter, and remove the solvent under reduced pressure.[4]

Frequently Asked Questions (FAQs)

Q1: My purified this compound is turning brown upon storage. What can I do?

A1: Anilines are prone to air oxidation, which often results in discoloration.[2] To minimize this, store the purified product under an inert atmosphere (nitrogen or argon), protect it from light by using an amber vial, and store it at a low temperature, such as in a refrigerator.

Q2: How can I confirm the purity of my final product?

A2: The purity of the final product should be assessed using multiple analytical techniques. High-Performance Liquid Chromatography (HPLC) can provide a quantitative measure of purity. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) can confirm the structure and identify any remaining impurities.[8] Melting point analysis is also a good indicator of purity; a pure compound will have a sharp melting point range.[5]

Q3: What safety precautions should I take when working with this compound?

A3: this compound is a hazardous chemical. Always work in a well-ventilated chemical fume hood.[9] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[10] Avoid inhalation of dust and contact with skin and eyes.[11] Refer to the Safety Data Sheet (SDS) for detailed handling and disposal information.[9][10][11]

Visualization of Purification Logic

Troubleshooting Logic Start Purification Attempt Check_Purity Assess Purity (TLC/HPLC/NMR) Start->Check_Purity Pure Purity > 98% Check_Purity->Pure Impure Purity < 98% Check_Purity->Impure Identify_Impurity Identify Nature of Impurity Impure->Identify_Impurity Isomers Isomeric Impurities Identify_Impurity->Isomers Baseline Baseline Material on TLC Identify_Impurity->Baseline Particulates Particulate/Colored Impurities Identify_Impurity->Particulates Action_Isomers Optimize Chromatography (Shallow Gradient, Different Solvent System) Isomers->Action_Isomers Action_Baseline Add TEA to Mobile Phase or Use Alumina Baseline->Action_Baseline Action_Particulates Recrystallize with Charcoal Treatment Particulates->Action_Particulates Action_Isomers->Start Action_Baseline->Start Action_Particulates->Start

Caption: A decision tree for troubleshooting common purification challenges.

References

Common side products in 4-Chloro-3-fluoro-2-iodoaniline reactions and their prevention

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Navigating Common Side Reactions in Synthetic Applications

Introduction

4-Chloro-3-fluoro-2-iodoaniline is a highly functionalized aromatic building block prized in medicinal chemistry and materials science for its utility in constructing complex molecular architectures. The distinct reactivity of its three halogen substituents, particularly the labile iodo group, makes it an excellent substrate for a variety of cross-coupling reactions. However, this reactivity also presents unique challenges, often leading to the formation of predictable yet troublesome side products.

As Senior Application Scientists, we have compiled this technical guide based on field-proven insights and established chemical principles. This document moves beyond simple protocols to explain the causality behind common issues, empowering you to troubleshoot and optimize your reactions effectively. Here, we address the most frequently encountered side products in a direct question-and-answer format, providing both mechanistic explanations and actionable preventative strategies.

Part 1: Troubleshooting General Palladium Cross-Coupling Reactions

This section addresses side products common to various palladium-catalyzed reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings, where the C-I bond is the primary reaction site.

Question 1: "My reaction mixture contains a significant amount of a symmetrical biaryl impurity (a dimer of my starting material). What is this side product and how can I prevent its formation?"

Answer:

You are observing the formation of a homocoupling product , 2,2'-diiodo-3,3'-difluoro-4,4'-dichloro-1,1'-biphenyl. This is one of the most common side products in palladium-catalyzed reactions involving aryl halides.[1] It arises when two molecules of the this compound starting material couple with each other instead of with the intended coupling partner.

Mechanistic Insight: Homocoupling can occur through several pathways. A common route begins after the initial oxidative addition of your aryl iodide to the Pd(0) catalyst, forming an Ar-Pd(II)-I intermediate.[2] If the subsequent step (e.g., transmetalation in a Suzuki coupling or amine association in a Buchwald-Hartwig amination) is slow, this intermediate can react with another molecule of the starting aryl iodide, ultimately leading to the undesired biaryl dimer and regenerating a Pd(0) species.[3] Certain reaction conditions, including the choice of base and solvent, can promote this side reaction.[3]

Prevention Strategies:

StrategyRationale & Actionable Advice
Optimize Ligand Choice The ligand plays a crucial role in modulating the reactivity of the palladium center. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) often accelerate the reductive elimination step that forms the desired product, outcompeting the homocoupling pathway.
Control Reagent Stoichiometry & Addition Rate Ensure the cross-coupling partner (e.g., boronic acid, amine) is present in a slight excess (1.1-1.5 equivalents). In some cases, slow addition of the this compound to the reaction mixture can maintain its low concentration, disfavoring the bimolecular homocoupling reaction.
Select an Appropriate Base The base is critical and its choice is highly dependent on the specific reaction. For example, weaker bases may slow down the desired catalytic cycle, allowing more time for side reactions. Conversely, an overly strong base can promote catalyst degradation or other side reactions. Screen bases like K₃PO₄, Cs₂CO₃, or K₂CO₃.
Temperature Management Lowering the reaction temperature can sometimes suppress homocoupling, which may have a higher activation energy than the desired cross-coupling pathway. However, this can also slow the overall reaction rate, so optimization is key.

Question 2: "My primary isolated product is 4-Chloro-3-fluoroaniline; the iodine atom has been replaced by hydrogen. What is causing this deiodination and how do I prevent it?"

Answer:

This side product results from hydrodehalogenation (specifically, deiodination), a reductive process that cleaves the C-I bond and replaces it with a C-H bond.

Mechanistic Insight: There are two primary culprits for deiodination in palladium-catalyzed reactions:

  • β-Hydride Elimination: In reactions like the Buchwald-Hartwig amination, an arylpalladium amido complex is formed. If the amine has β-hydrogens, the palladium can abstract one, leading to the elimination of an imine and a palladium-hydride species (H-Pd-X). This H-Pd-X can then reductively eliminate to form HX and Pd(0) or react with the starting material to produce the deiodinated arene.[4]

  • Solvent/Reagents as a Hydride Source: Alcohols, and sometimes even amines or water, can act as hydride donors, especially at elevated temperatures.[3] This process can reduce the Ar-Pd(II)-I intermediate to the deiodinated product and regenerate the active Pd(0) catalyst.[3]

Troubleshooting Deiodination:

Deiodination_Pathway Start Ar-Pd(II)-I Intermediate Desired_Path Cross-Coupling Partner Start->Desired_Path Productive Pathway Undesired_Path Hydride Source (e.g., Solvent, β-Hydride) Start->Undesired_Path Side Reaction Product Desired Cross-Coupled Product Desired_Path->Product Deiodinated Deiodinated Product (Ar-H) Undesired_Path->Deiodinated

Caption: Divergence from the productive catalytic cycle leading to deiodination.

Prevention Strategies:

StrategyRationale & Actionable Advice
Solvent Selection Switch from protic solvents (like alcohols) to aprotic solvents such as Toluene, Dioxane, or THF. Ensure solvents are anhydrous, as water can sometimes be a hydride source.
Ligand Modification For Buchwald-Hartwig reactions, use bulky ligands that sterically discourage the conformation required for β-hydride elimination.
Reagent Purity Ensure all reagents, especially the base and cross-coupling partner, are free from impurities that could act as reducing agents.
Temperature Control Deiodination is often more prevalent at higher temperatures. Attempt the reaction at the lowest effective temperature.

Part 2: Troubleshooting Sonogashira Coupling

The Sonogashira reaction, which couples the aryl iodide with a terminal alkyne, is a powerful tool but is susceptible to a specific, highly common side reaction.

Question 3: "In my Sonogashira coupling, I'm observing a significant amount of a symmetrical product derived from my alkyne. What is it and why is it forming?"

Answer:

You are observing the effects of the Glaser-Hay coupling (or simply Glaser coupling), which is the oxidative homocoupling of your terminal alkyne to form a 1,3-diyne.[5] This is arguably the most common side reaction in copper-co-catalyzed Sonogashira reactions.[6]

Mechanistic Insight: The standard Sonogashira mechanism involves a copper(I) co-catalyst, which reacts with the terminal alkyne to form a copper(I) acetylide intermediate.[7] In the presence of oxygen, this copper(I) acetylide can be oxidized to copper(II), which then facilitates the dimerization of the acetylide to form the diyne.[5]

Sonogashira_vs_Glaser cluster_sonogashira Desired Sonogashira Cycle cluster_glaser Glaser Homocoupling Side Reaction S_Alkyne Terminal Alkyne (R-C≡C-H) S_Cu Cu(I) Acetylide S_Alkyne->S_Cu + Cu(I) S_Product Sonogashira Product (Ar-C≡C-R) S_Cu->S_Product + Ar-Pd(II)-I S_Pd Ar-Pd(II)-I S_Pd->S_Product G_Alkyne Terminal Alkyne (R-C≡C-H) G_Cu Cu(I) Acetylide G_Alkyne->G_Cu + Cu(I) G_Dimer Diyne Product (R-C≡C-C≡C-R) G_Cu->G_Dimer O₂, Base

Caption: Competing pathways in a copper-catalyzed Sonogashira reaction.

Prevention Strategies:

The most effective way to prevent Glaser coupling is to eliminate one of its key components: oxygen.

Experimental Protocol: Setting up an Oxygen-Free Sonogashira Reaction

  • Glassware Preparation: Dry a Schlenk flask and a magnetic stir bar in an oven at >120 °C overnight and allow to cool under a stream of inert gas (Argon or Nitrogen).

  • Reagent Addition: To the cooled flask, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), the copper(I) iodide (CuI) co-catalyst, and the this compound.

  • Degassing (Cycle 1): Seal the flask and evacuate the atmosphere using a Schlenk line until the pressure is low (<0.5 Torr). Backfill the flask with inert gas. Repeat this "evacuate-backfill" cycle at least three times to ensure all oxygen is removed.

  • Solvent and Amine Addition: Add the degassed solvent (e.g., THF or DMF) and the amine base (e.g., Et₃N or DIPEA) via a gas-tight syringe. The solvent should be degassed beforehand by sparging with inert gas for 20-30 minutes or by a freeze-pump-thaw method.

  • Alkyne Addition: Add the terminal alkyne via syringe.

  • Reaction: Stir the mixture at the desired temperature under a positive pressure of inert gas (a balloon is sufficient) and monitor by TLC or GC-MS.

Alternative Strategy: Copper-Free Sonogashira

If Glaser coupling persists, consider a copper-free protocol. These methods rely solely on a palladium catalyst and a suitable base, completely avoiding the copper acetylide intermediate.[8] While sometimes requiring higher catalyst loadings or temperatures, they eliminate the risk of diyne formation.

Part 3: Frequently Asked Questions (FAQs)

Q: How do I choose the best palladium source and ligand for my reaction? A: The choice is substrate and reaction-dependent. For Suzuki and Sonogashira couplings, pre-catalysts like Pd(PPh₃)₄ or Pd(PPh₃)₂Cl₂ are common starting points. For more challenging Buchwald-Hartwig aminations, a combination of a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ with a specialized bulky phosphine ligand (e.g., XPhos, BrettPhos) is often required to achieve high yields and prevent side reactions.[9][10]

Q: Can the chloro or fluoro groups on the ring react? A: Under typical palladium-catalyzed cross-coupling conditions, the reactivity of aryl halides follows the order I > Br > OTf >> Cl > F.[7] The C-I bond is significantly weaker and more reactive than the C-Cl or C-F bonds. Therefore, chemoselective reaction at the iodine position is highly favored, and reaction at the chlorine or fluorine sites is extremely unlikely unless exceptionally harsh conditions are employed.

Q: What is the best way to purify my product away from these side products? A: Standard column chromatography on silica gel is typically effective.

  • Homocoupling Product: The biaryl dimer is significantly larger and less polar than the starting material or the desired product. It will usually elute much faster.

  • Deiodinated Product: This side product will have a polarity very similar to your desired product, which can make separation challenging. Careful selection of the eluent system and potentially using a high-performance chromatography system may be necessary.

  • Glaser Product (Diyne): The diyne is non-polar and will elute quickly, well-separated from the desired polar aniline product.

References

Troubleshooting low yield in 4-Chloro-3-fluoro-2-iodoaniline Suzuki coupling

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to navigating the complexities of the Suzuki-Miyaura coupling with 4-Chloro-3-fluoro-2-iodoaniline, a substrate known for its unique electronic and steric challenges. This guide is structured to provide researchers, from graduate students to seasoned drug development professionals, with actionable insights and robust protocols to overcome low yields and achieve synthetic success.

Introduction: Understanding the Challenge

The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis, celebrated for its versatility in forming C-C bonds. However, its success is highly dependent on the electronic and steric nature of the coupling partners. This compound presents a trifecta of challenges:

  • Steric Hindrance: The iodine atom, the primary site for oxidative addition, is flanked by a fluorine atom and an aniline group, creating significant steric congestion around the reaction center. This can hinder the approach of the palladium catalyst.[1][2][3]

  • Catalyst Inhibition: The lone pair of electrons on the aniline's nitrogen can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation.[4][5]

  • Competing Reactivity: While the C-I bond is the most reactive, the presence of C-Cl and C-F bonds, along with the acidic N-H proton, introduces potential pathways for side reactions.

This guide provides a systematic approach to diagnosing and resolving issues that lead to low yields in this specific transformation.

Frequently Asked Questions (FAQs)

Q1: Why is my reaction not working at all? I see only starting material.

A1: Complete reaction failure often points to a fundamental issue with the catalytic system. The most common culprits are:

  • Catalyst Inactivity: The active Pd(0) species is essential to initiate the catalytic cycle.[6] If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), the reaction conditions may not be suitable for its reduction to Pd(0). More critically, the aniline moiety of your substrate can act as an inhibitory ligand.[4][5]

  • Presence of Oxygen: The active Pd(0) catalyst is highly sensitive to oxygen and can be rapidly oxidized to an inactive state.[4] Inadequate degassing of solvents and failure to maintain a strict inert atmosphere are common reasons for failure.[4]

  • Inappropriate Ligand Choice: For sterically hindered and potentially coordinating substrates like this, standard ligands such as triphenylphosphine (PPh₃) are often ineffective.[1][2]

Q2: I'm observing a significant amount of a side product where the iodine is replaced by hydrogen. What is happening?

A2: This is a classic side reaction known as hydrodehalogenation .[5][6] It occurs when a palladium-hydride (Pd-H) species is formed, which then undergoes reductive elimination with your aryl group to produce the dehalogenated aniline.[7] This Pd-H species can be generated from the base, solvent (especially alcohols), or trace water in the reaction.[6][7][8] Electron-deficient aryl halides are particularly susceptible to this pathway.[5]

Q3: My boronic acid seems to be decomposing. How can I prevent this?

A3: You are likely observing protodeborylation , where the C-B bond of the boronic acid is cleaved by a proton source (often water) to regenerate the corresponding arene.[4][6] This removes your nucleophilic partner from the catalytic cycle. To prevent this, ensure your base and solvents are anhydrous (if the protocol does not intentionally use water).[4] Alternatively, using more stable boronic esters, such as pinacol or MIDA esters, can mitigate this issue.[6]

Q4: Why is the choice of base so critical for this reaction?

A4: The base plays a crucial role in the transmetalation step, where the organic group is transferred from boron to palladium.[9][10][11] For a challenging substrate, a base that is strong enough to facilitate this step without promoting side reactions is essential. Weak bases may result in a sluggish reaction, while certain strong bases (like hydroxides or alkoxides) in protic solvents can accelerate hydrodehalogenation.[6][7] The physical properties of the base, such as its solubility and particle size, are also important; a finely ground, anhydrous base is often preferred.[4]

Troubleshooting Guide: A Symptom-Based Approach

This section provides a logical workflow to diagnose and solve common issues encountered during the Suzuki coupling of this compound.

Diagram: Troubleshooting Workflow

TroubleshootingWorkflow Troubleshooting Decision Tree for Low Yield Start Low Yield Observed Symptom1 Symptom: No Product / Minimal Conversion Start->Symptom1 Symptom2 Symptom: Incomplete Conversion (Mixture of SM & Product) Start->Symptom2 Symptom3 Symptom: Significant Side Products Start->Symptom3 Cause1a Cause: Catalyst Inactivity Symptom1->Cause1a Cause1b Cause: Poor Reagent Quality Symptom1->Cause1b Cause2a Cause: Insufficient Catalyst Activity Symptom2->Cause2a Cause2b Cause: Sub-optimal Conditions Symptom2->Cause2b Cause3a Cause: Hydrodehalogenation Symptom3->Cause3a Cause3b Cause: Protodeborylation Symptom3->Cause3b Cause3c Cause: Homocoupling Symptom3->Cause3c Sol1a Solution: - Use bulky, electron-rich ligand (e.g., SPhos, XPhos) - Use a pre-catalyst (e.g., G3) - Ensure strict inert atmosphere Cause1a->Sol1a Sol1b Solution: - Use fresh, pure boronic acid (or boronate ester) - Use anhydrous, finely ground base - Use anhydrous solvent Cause1b->Sol1b Sol2a Solution: - Increase catalyst loading (e.g., 2-5 mol%) - Switch to a more active ligand (see Table 1) Cause2a->Sol2a Sol2b Solution: - Increase temperature (e.g., 100-120 °C) - Screen different bases/solvents (see Table 2) Cause2b->Sol2b Sol3a Solution: - Use anhydrous, non-protic solvent - Switch base (e.g., K3PO4, CsF) - Ensure inert atmosphere Cause3a->Sol3a Sol3b Solution: - Use anhydrous conditions - Use boronate ester (MIDA, pinacol) - Use milder base (e.g., K2CO3) Cause3b->Sol3b Sol3c Solution: - Rigorously degas all reagents - Use a slight excess of boronic acid - Ensure Pd(0) is not oxidized Cause3c->Sol3c

Caption: A logical workflow to diagnose and solve common issues in the Suzuki coupling reaction.

Table 1: Catalyst & Ligand Selection for Hindered Anilines
Ligand/Catalyst SystemKey CharacteristicsRationale for UseCitation(s)
Pd(PPh₃)₄ Standard, widely available Pd(0) source.Generally not recommended for this substrate due to low activity with hindered partners and potential for P-C bond scrambling.[1][2]
Pd₂(dba)₃ + SPhos/XPhos Bulky, electron-rich dialkylbiaryl phosphine ligands.Excellent for hindered substrates. The bulkiness promotes reductive elimination and prevents aniline coordination. The electron-rich nature accelerates oxidative addition.[1][2][12][1][2][12]
Pd(OAc)₂ + cataCXium® A Palladacycle-based catalyst.Has shown unique reactivity and high turnover for coupling unprotected ortho-haloanilines, potentially avoiding catalyst inhibition.[13]
PEPPSI™-IPr N-Heterocyclic Carbene (NHC) based pre-catalyst.NHCs are strong sigma-donors and can be highly effective for coupling challenging substrates, including aryl chlorides, offering an alternative to phosphine ligands.[6][14]
Table 2: Base & Solvent Screening Guide
BaseSolventProsConsCitation(s)
K₃PO₄ Toluene, Dioxane, 2-MeTHFStrong, non-nucleophilic base. Widely effective and a good starting point. Good solubility in aqueous mixtures.Must be anhydrous and finely powdered for best results. Can be slow with less active catalysts.[5][15]
Cs₂CO₃ Dioxane, TolueneOften provides higher yields for difficult couplings due to higher solubility of the resulting boronate complex.More expensive. Can be highly hygroscopic.[4][16]
K₂CO₃ Dioxane/H₂O, Toluene/H₂OMilder base, can sometimes reduce protodeborylation. Inexpensive.May not be strong enough for this sterically hindered coupling.[15][17][18]
KF DioxaneFluoride base can activate boronic acids differently, sometimes preventing side reactions like ester cleavage if present.Can lead to slower reaction rates compared to carbonate or phosphate bases.[19]

Detailed Experimental Protocol

This protocol is a robust starting point, employing best practices to mitigate the challenges associated with this compound.

Reagents & Equipment:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.3 equiv)

  • Pd₂(dba)₃ (0.02 equiv, 2 mol% Pd)

  • SPhos (0.04 equiv, 4 mol%)

  • K₃PO₄ (potassium phosphate), anhydrous, finely ground (2.5 equiv)

  • Anhydrous 1,4-Dioxane

  • Degassed deionized water

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert gas line (Argon or Nitrogen)

Procedure:

  • Preparation: Flame-dry the Schlenk flask under vacuum and allow it to cool to room temperature under an inert atmosphere.

  • Reagent Addition: To the flask, add this compound, the arylboronic acid, and the finely ground K₃PO₄.

  • Catalyst Addition: In a separate vial, briefly mix the Pd₂(dba)₃ and SPhos, and add this solid mixture to the Schlenk flask.

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with inert gas. Repeat this cycle three times to ensure a strictly oxygen-free environment.[4]

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (e.g., in a 5:1 ratio) via syringe. The final concentration should be approximately 0.1 M with respect to the aniline.

  • Degassing: Sparge the resulting suspension with a stream of inert gas for 10-15 minutes, or perform three freeze-pump-thaw cycles for maximum oxygen removal.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 8-16 hours.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.[20]

Understanding the Mechanism & Side Reactions

A firm grasp of the catalytic cycle is crucial for effective troubleshooting.

Diagram: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle pd2_trans Ar-Pd(II)-Ar'(L)₂ pd0 Pd(0)L₂ (Active Catalyst) pd2_oxid Ar-Pd(II)-I(L)₂ (Oxidative Adduct) pd0->pd2_oxid Oxidative Addition pd2_oxid->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product Product (Ar-Ar') pd2_trans->product ar_i This compound (Ar-I) ar_i->pd0 boronic Ar'-B(OH)₂ (Boronic Acid) boronic->pd2_oxid base Base (e.g., K₃PO₄) base->pd2_oxid label_oa [A] label_t [B] label_re [C]

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.[9][10][11][15]

  • [A] Oxidative Addition: The active Pd(0) catalyst inserts into the C-I bond. This is often the rate-limiting step, especially with sterically hindered substrates.[11]

  • [B] Transmetalation: The base activates the boronic acid to form a boronate species, which transfers its aryl group (Ar') to the palladium center, displacing the iodide.[9]

  • [C] Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the desired C-C bond and regenerating the Pd(0) catalyst.[10]

By understanding these steps, a researcher can better diagnose which part of the cycle is failing and apply the targeted solutions outlined in this guide.

References

Technical Support Center: Catalyst Selection and Optimization for Reactions Involving 4-Chloro-3-fluoro-2-iodoaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Chloro-3-fluoro-2-iodoaniline. This polyhalogenated aniline is a valuable building block, but its multiple reactive sites present unique challenges in catalyst selection and reaction optimization. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate these complexities and achieve your synthetic goals.

Reactivity Fundamentals: Understanding Chemoselectivity

The synthetic utility of this compound hinges on the differential reactivity of its three carbon-halogen (C-X) bonds. In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the aryl halide to the Pd(0) center. The energy required for this step is dictated by the C-X bond dissociation energy, which follows a clear trend: C-I < C-Br < C-Cl << C-F .[1]

This reactivity hierarchy is the key to achieving chemoselectivity:

  • C-I Bond: The weakest bond, making the iodine the most reactive site. It can be selectively functionalized under milder conditions, often leaving the C-Cl bond untouched.

  • C-Cl Bond: Significantly stronger and less reactive than the C-I bond. Activating this bond typically requires more forcing conditions: higher temperatures and, crucially, more electron-rich and sterically hindered phosphine ligands.[2]

  • C-F Bond: The strongest C-X bond, which is generally inert to palladium-catalyzed cross-coupling conditions.

This predictable reactivity allows for sequential couplings, making this substrate a versatile scaffold for introducing molecular diversity.

cluster_reactivity Reactivity of C-X Bonds I C-I Bond Cl C-Cl Bond I->Cl More Reactive (Lower Bond Energy) F C-F Bond Cl->F Less Reactive (Higher Bond Energy)

Caption: Relative reactivity of halogen sites.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during cross-coupling reactions with this compound.

Q1: How can I achieve selective cross-coupling at the iodine position while leaving the chlorine intact?

This is the most common objective. Success relies on using conditions that are sufficiently mild to differentiate between the C-I and C-Cl bonds.

Answer: To selectively target the C-I bond, you should choose a catalyst system that is active at lower temperatures.

  • Catalyst/Ligand Choice: Traditional, less electron-rich ligands are often sufficient and desirable for this transformation. Catalysts like Pd(PPh₃)₄ or in-situ systems generated from Pd(OAc)₂ or Pd₂(dba)₃ with ligands such as PPh₃ or P(o-tol)₃ are excellent starting points.[3][4] These systems are generally not potent enough to activate the stronger C-Cl bond under mild conditions.

  • Base and Solvent: Weaker bases like Na₂CO₃, K₂CO₃, or K₃PO₄ are preferred.[5] Solvents such as dioxane/water, toluene, or DMF are commonly used.[3]

  • Temperature: Keep the reaction temperature as low as possible while still achieving a reasonable rate. Start at room temperature and gradually increase to 60-80 °C if necessary. Monitor the reaction closely by TLC or GC-MS to avoid the onset of C-Cl coupling.

Q2: My Suzuki-Miyaura coupling at the C-I position is sluggish or failing. What should I do?

A stalled Suzuki reaction can be frustrating, but it's often solvable by systematically evaluating the reaction components.

Answer: First, confirm the integrity of your reagents. Boronic acids can degrade over time, especially in the presence of moisture, leading to protodeboronation.[3] Ensure your solvent is anhydrous and the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen).[6]

If reagents are not the issue, follow this troubleshooting workflow:

start Reaction Stalled? reagents Check Reagents: - Boronic Acid Quality - Anhydrous Solvent - Inert Atmosphere start->reagents Yes base Optimize Base: - Is it soluble? - Try a stronger base (e.g., Cs₂CO₃) - Grind inorganic bases reagents->base Reagents OK ligand Change Ligand: - Try a more electron-rich ligand (e.g., P(tBu)₃) - Use a pre-catalyst base->ligand No Improvement temp Increase Temperature: - Incrementally raise to 80-100 °C - Monitor for side reactions ligand->temp No Improvement success Reaction Successful temp->success Improvement Seen

Caption: Troubleshooting flowchart for a stalled Suzuki reaction.

  • Base Optimization: Poor solubility of inorganic bases is a common cause of failure.[7][8] Although weaker bases are used for selectivity, they must have some solubility. Consider switching to Cs₂CO₃, which has better solubility in many organic solvents.[5] Grinding the base into a fine powder before use can also significantly improve reaction rates.

  • Ligand Screening: If the base is not the issue, a slightly more activating ligand may be needed, but be cautious not to promote C-Cl activation. Ligands like P(tBu)₃ can sometimes improve rates without sacrificing selectivity at moderate temperatures.

  • Catalyst Source: Ensure your palladium source is active. Using a pre-catalyst, which is an air-stable Pd(II) source that readily forms the active Pd(0) species, can improve reproducibility.[9][10]

Q3: I've successfully coupled at the iodine position. Now, how do I target the C-Cl bond for a second, different coupling?

Activating the C-Cl bond requires a significant step-up in catalyst activity.

Answer: This is where modern, specialized ligands are essential. The steric and electronic properties of these ligands are designed to facilitate the challenging oxidative addition of aryl chlorides.[11][12]

  • Catalyst/Ligand Choice: Use highly active, bulky, and electron-rich biarylphosphine ligands.[13] Common choices for Buchwald-Hartwig aminations or Suzuki couplings at aryl chloride sites include:

    • Buchwald Ligands: SPhos, XPhos, RuPhos.

    • Other Effective Ligands: cataCXium® A, BrettPhos.

    • It is best to use them with a suitable palladium source [Pd(OAc)₂ or Pd₂(dba)₃] or, more conveniently, as commercially available pre-catalysts (e.g., XPhos Pd G3).[5]

  • Base and Temperature: A strong base is almost always required. Sodium tert-butoxide (NaOtBu) is the most common choice for Buchwald-Hartwig aminations.[7][8] For Suzuki couplings, stronger conditions using K₃PO₄ or Cs₂CO₃ at higher temperatures (typically >100 °C) are necessary.

  • Solvent: High-boiling point solvents like toluene, xylene, or dioxane are suitable for the required temperatures.

Reaction TargetRecommended Catalyst System (Starting Point)Typical BaseTypical SolventTemperature (°C)
Selective C-I Coupling Pd(PPh₃)₄ or Pd(OAc)₂ / PPh₃K₂CO₃ / K₃PO₄Dioxane/H₂O, Toluene60 - 80
C-Cl Coupling (Post C-I) XPhos Pd G3 or Pd₂(dba)₃ / SPhosNaOtBu (Amination)[7][8], K₃PO₄ (Suzuki)Toluene, Dioxane100 - 120
Selective C-I Sonogashira Pd(PPh₃)₄ / CuIEt₃N, DiPEATHF, DMF25 - 60
Q4: I am observing significant hydrodehalogenation (replacement of I or Cl with H) as a side product. How can I minimize this?

Hydrodehalogenation is a common side reaction, especially with highly active catalysts and electron-rich substrates.[14] It arises from competing pathways in the catalytic cycle.

Answer: Minimizing this side reaction involves fine-tuning the balance of reagents and conditions to favor the desired cross-coupling pathway.[15]

  • Choice of Base: For Suzuki couplings, ensure the base is not excessively strong or that water is present as a co-solvent, which can be a proton source. For Buchwald-Hartwig reactions, sometimes switching from NaOtBu to a weaker base like K₃PO₄ can help, but this may require a more active ligand to compensate for the slower rate.[8]

  • Ligand Effects: The ligand can influence the rate of reductive elimination versus side reactions. Sometimes, a slightly less active or sterically different ligand can suppress dehalogenation. There is no universal rule, and empirical screening may be necessary.

  • Protect the Amine: The free aniline (-NH₂) is an electron-donating group that can promote dehalogenation. In particularly stubborn cases, protecting the amine as an acetamide or Boc-carbamate can make the aromatic ring less electron-rich and disfavor the side reaction.[15] The protecting group can be removed in a subsequent step.

General Palladium Cross-Coupling Catalytic Cycle

Understanding the fundamental mechanism is key to rational troubleshooting. Most palladium-catalyzed cross-coupling reactions proceed through a similar cycle.

pd0 L₂Pd(0) (Active Catalyst) ox_add Oxidative Addition pd2_aryl Ar-Pd(II)-X (L)₂ pd0->pd2_aryl A trans Transmetalation (Suzuki) or Amine Coordination (B-H) pd2_couple Ar-Pd(II)-Nu (L)₂ pd2_aryl->pd2_couple B pd2_couple->pd0 C red_elim Reductive Elimination pd2_couple->product_out Ar-Nu Out reagents_in->pd0 Ar-X In reagents_in->pd2_aryl Nu-M In

Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.

  • (A) Oxidative Addition: The active Pd(0) catalyst inserts into the C-X bond of the this compound. This is typically the rate-limiting step and is faster for C-I than C-Cl.[1]

  • (B) Transmetalation / Amine Coordination: For Suzuki coupling, the organoboron reagent transfers its organic group to the palladium center. For Buchwald-Hartwig amination, the amine coordinates to the palladium, and deprotonation by a base forms the palladium-amido complex.[5][16]

  • (C) Reductive Elimination: The two organic partners are expelled from the palladium coordination sphere, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst.[16]

Experimental Protocol: Selective Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the selective functionalization of the C-I bond of this compound.

Objective: To couple phenylboronic acid at the C-2 position, yielding 4-chloro-3-fluoro-[1,1'-biphenyl]-2-amine.

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv, 2 mol%)

  • Triphenylphosphine [PPh₃] (0.04 equiv, 4 mol%)

  • Potassium Carbonate [K₂CO₃] (3.0 equiv), finely ground

  • 1,4-Dioxane

  • Deionized Water

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate (EtOAc)

  • Hexanes

Procedure:

  • Preparation: To an oven-dried round-bottom flask containing a magnetic stir bar, add this compound, phenylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with Argon or Nitrogen. Repeat this cycle three times to ensure all oxygen is removed.[6]

  • Solvent Addition: Through the septum, add 1,4-dioxane and water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water for a 1 mmol scale reaction). The solution should be degassed by bubbling Argon through it for 15-20 minutes prior to addition.

  • Reaction: Place the flask in a pre-heated oil bath at 80 °C. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-12 hours. The disappearance of the starting aniline is a key indicator.

  • Workup: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and wash it with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure product.

References

Technical Support Center: Purification of 4-Chloro-3-fluoro-2-iodoaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Chloro-3-fluoro-2-iodoaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance for the purification of this critical chemical intermediate. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, addressing specific issues you may encounter during your experiments.

Introduction

This compound is a key building block in the synthesis of a variety of pharmaceutical and agrochemical compounds. The purity of this intermediate is paramount, as impurities can lead to unwanted side reactions, lower yields of the final product, and potential safety concerns. This guide provides practical, field-proven insights into the removal of common impurities from this compound, ensuring the high quality required for your research and development endeavors.

Frequently Asked Questions (FAQs)

This section addresses common questions and issues that arise during the purification of this compound.

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The impurities in your crude product will largely depend on the synthetic route employed. A common method for the synthesis of iodoanilines is the electrophilic iodination of the corresponding aniline.[1][2] In the case of this compound, the likely starting material is 4-chloro-3-fluoroaniline.[3]

Therefore, you can anticipate the following impurities:

  • Unreacted Starting Material: 4-Chloro-3-fluoroaniline.

  • Residual Iodinating Reagent: Unreacted iodine (I₂) is a common impurity that imparts a dark color to the crude product.

  • Regioisomers: Depending on the reaction conditions, other isomers such as 2-Chloro-5-fluoro-6-iodoaniline or other di-iodinated species may form as byproducts. The separation of regioisomers can be particularly challenging due to their similar physical properties.

  • Oxidation Products: Anilines are susceptible to air oxidation, which can lead to the formation of colored impurities.[4]

  • Solvent Residues: Residual solvents from the reaction or initial work-up.

Q2: My crude product is a dark brown or purplish solid. What is causing this, and how can I decolorize it?

A2: The dark coloration is most likely due to the presence of residual elemental iodine (I₂). Anilines themselves can also darken over time due to oxidation.[4]

There are two primary methods to address this:

  • Chemical Wash: During the work-up, washing the organic layer with an aqueous solution of a reducing agent will quench the excess iodine. A 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) is highly effective for this purpose.[5] The characteristic brown/purple color of iodine will disappear as it is reduced to colorless iodide ions (I⁻). An alternative is to use a sodium bisulfite solution.[6]

  • Activated Carbon Treatment: If the discoloration persists after chemical washing, it may be due to other colored byproducts or oxidation products. In such cases, treatment with activated carbon during recrystallization can be very effective. The activated carbon adsorbs these colored impurities, which are then removed by hot filtration.[7]

Q3: How do I choose the best purification method for my crude this compound?

A3: The choice of purification method depends on the nature and quantity of the impurities. A multi-step approach is often the most effective.

  • Initial Work-up: An acidic wash can be performed to remove any highly basic impurities, though this may not be very effective for halogenated anilines which are less basic than aniline itself. A wash with a reducing agent like sodium thiosulfate is crucial to remove unreacted iodine.

  • Recrystallization: This is an excellent technique for removing small to moderate amounts of impurities that have different solubility profiles from your target compound. It is often the first method to try for solid products.

  • Column Chromatography: If recrystallization does not provide the desired purity, or if you have a complex mixture of impurities (such as regioisomers), silica gel column chromatography is the method of choice.

The following diagram illustrates a typical purification workflow:

Purification Workflow Crude Crude Product Workup Aqueous Work-up (incl. Na2S2O3 wash) Crude->Workup Recrystallization Recrystallization Workup->Recrystallization If solid Column Column Chromatography Workup->Column If oily or complex mixture Recrystallization->Column Low Purity / Isomers Pure Pure Product Recrystallization->Pure High Purity Column->Pure

Caption: A general workflow for the purification of this compound.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the purification of this compound.

Recrystallization Issues

Q4: My compound "oiled out" during recrystallization instead of forming crystals. What should I do?

A4: "Oiling out" occurs when the compound separates from the solution as a liquid above its melting point. This is a common issue with low-melting solids or when the solution is cooled too rapidly.

  • Solution 1: Reheat and Add More Solvent: Reheat the solution until the oil redissolves completely. Add a small amount of additional hot solvent to ensure the solution is no longer supersaturated at the boiling point.

  • Solution 2: Slow Cooling: Allow the solution to cool very slowly. You can insulate the flask to encourage gradual cooling to room temperature before moving it to an ice bath.

  • Solution 3: Change Solvent System: If the problem persists, the boiling point of your solvent may be too high. Consider a solvent with a lower boiling point or a different solvent pair. For halogenated anilines, ethanol/water or hexane/ethyl acetate are common solvent systems to try.[8][9]

Q5: No crystals are forming even after cooling the solution in an ice bath. What are my options?

A5: This usually indicates that the solution is not sufficiently saturated.

  • Solution 1: Reduce Solvent Volume: If you have used too much solvent, you can carefully evaporate some of it to increase the concentration of your compound.

  • Solution 2: Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seed Crystals: If you have a small amount of pure this compound, add a tiny crystal to the solution to act as a template for crystallization.

Column Chromatography Issues

Q6: My compound is streaking or "tailing" on the TLC plate and the chromatography column. How can I fix this?

A6: Tailing is a common problem when purifying basic compounds like anilines on acidic silica gel. The basic amine group interacts strongly with the acidic silanol groups on the silica surface.

  • Solution: Add a Competing Base: To mitigate this interaction, add a small amount of a volatile tertiary amine, such as triethylamine (TEA) or pyridine, to your eluent system (typically 0.1-1% by volume).[10] The competing base will interact with the acidic sites on the silica, allowing your compound to elute more symmetrically.

Q7: I am having difficulty separating my desired product from a closely-eluting impurity. What can I do?

A7: This often occurs when dealing with regioisomers.

  • Solution 1: Optimize the Mobile Phase:

    • Adjust Polarity: Carefully adjust the polarity of your eluent. Sometimes a less polar solvent system will provide better resolution.

    • Change Solvents: Try a different solvent system altogether. For example, if you are using a hexane/ethyl acetate system, you could try a dichloromethane/methanol system.

  • Solution 2: Use a Different Stationary Phase: If optimizing the mobile phase is not successful, consider using a different stationary phase. Alumina (basic or neutral) can be a good alternative to silica for purifying amines.

  • Solution 3: High-Performance Liquid Chromatography (HPLC): For very difficult separations, preparative HPLC may be necessary. Reversed-phase HPLC using a C18 column is often effective for separating aromatic amines.[11][12]

The logical relationship for troubleshooting column chromatography is as follows:

Column Chromatography Troubleshooting Problem Poor Separation Tailing Tailing / Streaking Problem->Tailing Coelution Co-eluting Impurities Problem->Coelution Solution_Tailing Add Triethylamine (0.1-1%) to Eluent Tailing->Solution_Tailing Optimize_Eluent Adjust Eluent Polarity / Change Solvents Coelution->Optimize_Eluent Change_Stationary Use Alumina or a Different Stationary Phase Optimize_Eluent->Change_Stationary HPLC Consider Preparative HPLC Change_Stationary->HPLC

Caption: Troubleshooting logic for common column chromatography issues.

Experimental Protocols

The following are detailed, step-by-step methodologies for the purification of this compound.

Protocol 1: Recrystallization

This protocol is a good starting point for purifying solid crude product.

1. Solvent Selection:

  • Perform small-scale solubility tests with various solvents to find a suitable system. The ideal solvent should dissolve the compound when hot but not at room temperature.

  • Common solvent systems for halogenated anilines include ethanol/water, isopropanol/water, and hexane/ethyl acetate.[8][9]

Table 1: Suggested Solvents for Recrystallization Screening

Solvent/SystemPolarityBoiling Point (°C)Comments
Ethanol/WaterPolar78-100A good starting point for many anilines.[9]
IsopropanolMedium82Can be used as a single solvent or with water.
TolueneLow111Good for aromatic compounds.
Hexane/Ethyl AcetateLow/Medium69-77A versatile non-aqueous system.[8]

2. Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of the chosen hot solvent (e.g., ethanol) and heat with stirring until the solid dissolves completely.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated carbon. Reheat to boiling for a few minutes.

  • Hot Filtration: If activated carbon was used or if there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: If using a mixed solvent system (e.g., ethanol/water), add the anti-solvent (water) dropwise to the hot solution until it becomes slightly cloudy. Add a few drops of the primary solvent (ethanol) to redissolve the precipitate.

  • Allow the solution to cool slowly to room temperature.

  • Once crystals have formed, place the flask in an ice bath for at least 30 minutes to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point.

Protocol 2: Silica Gel Column Chromatography

This protocol is suitable for purifying complex mixtures or oily crude products.

1. TLC Analysis and Mobile Phase Selection:

  • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the solution on a silica gel TLC plate and develop it in various solvent systems.

  • A good starting point is a mixture of hexane and ethyl acetate (e.g., 9:1 or 4:1).

  • The ideal eluent should give a retention factor (Rf) of 0.2-0.4 for the desired product.[10]

  • If tailing is observed, add 0.1-1% triethylamine to the eluent.[10]

2. Column Packing (Wet Slurry Method):

  • Prepare a slurry of silica gel in the initial, least polar eluent.

  • Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure.

  • Ensure the silica bed is uniform and free of cracks or bubbles.

3. Loading the Sample:

  • Dissolve the crude product in a minimal amount of the eluent or a more polar solvent.

  • Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column.

4. Elution and Fraction Collection:

  • Begin eluting with the least polar solvent mixture determined from your TLC analysis.

  • Gradually increase the polarity of the eluent (gradient elution) if necessary to elute your compound.

  • Collect fractions and monitor their composition by TLC.

  • Combine the pure fractions containing your product.

5. Product Isolation:

  • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

References

Stability issues and degradation pathways of 4-Chloro-3-fluoro-2-iodoaniline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Stability and Degradation for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-3-fluoro-2-iodoaniline is a substituted aniline derivative with a unique arrangement of halogen atoms that makes it a valuable intermediate in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).[1][2] However, the presence of chloro, fluoro, and iodo substituents on the aniline ring also introduces specific stability challenges. This guide will address common issues encountered during the use of this compound and provide troubleshooting strategies based on established chemical principles.

Frequently Asked Questions (FAQs)

General Handling and Storage

Q1: What are the recommended storage conditions for this compound to ensure its long-term stability?

A1: To maintain the integrity of this compound, it should be stored in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[3][4] The compound is light-sensitive and may discolor upon exposure to light.[5] It is recommended to store it in a tightly sealed, opaque container, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and moisture absorption.[5] Refrigeration is also advised for long-term storage.

Q2: What personal protective equipment (PPE) should be used when handling this compound?

A2: Due to its potential toxicity, it is crucial to handle this compound with appropriate PPE. This includes chemical-resistant gloves (such as butyl, neoprene, or Viton), chemical splash goggles, and a fully buttoned lab coat.[4] All handling of the solid or its solutions should be conducted within a certified laboratory chemical fume hood to avoid inhalation of dust or vapors.[3][6]

Stability and Degradation

Q3: My sample of this compound has developed a dark color over time. What could be the cause, and is the material still usable?

A3: The development of a dark color is a common sign of degradation in anilines, often due to oxidation and/or photodegradation.[5] Aniline and its derivatives are susceptible to air oxidation, which can lead to the formation of colored polymeric impurities. Exposure to light can also initiate degradation pathways.

Whether the material is still usable depends on the extent of degradation and the requirements of your experiment. For sensitive applications, it is highly recommended to purify the compound before use. Techniques such as recrystallization from a suitable solvent (e.g., petroleum ether or ethanol) can be effective.[7][8] It is also advisable to verify the purity of the discolored material using analytical methods like NMR, HPLC, or GC-MS.

Q4: I am observing unexpected byproducts in my reaction. Could they be arising from the degradation of this compound?

A4: Yes, unexpected byproducts can certainly arise from the degradation of the starting material. The most probable degradation pathway for this compound under typical reaction conditions is dehalogenation, particularly de-iodination. The carbon-iodine bond is the weakest among the carbon-halogen bonds present in the molecule, making it the most susceptible to cleavage.[9]

Key Degradation Pathways:

  • Reductive De-iodination: This is a common degradation pathway, especially in the presence of reducing agents, catalysts (like palladium), or even certain solvents and bases.[10][11] The iodine atom is replaced by a hydrogen atom, leading to the formation of 4-chloro-3-fluoroaniline.

  • Photodegradation: Exposure to light, particularly UV radiation, can induce homolytic cleavage of the C-I bond, generating radical species that can lead to a complex mixture of byproducts.[12][13]

  • Thermal Decomposition: While generally stable at moderate temperatures, prolonged exposure to high temperatures can lead to decomposition.[5] The specific decomposition products will depend on the conditions, but may involve dehalogenation and formation of polymeric materials.[14]

  • Oxidation: The amine group is susceptible to oxidation, which can lead to the formation of nitroso, nitro, and eventually polymeric compounds, often colored.[6]

The following diagram illustrates the primary degradation pathway of reductive de-iodination:

G This compound This compound 4-Chloro-3-fluoroaniline 4-Chloro-3-fluoroaniline This compound->4-Chloro-3-fluoroaniline Reductive De-iodination (+ [H]) G cluster_0 Troubleshooting De-iodination start De-iodination Observed purity Check Starting Material Purity start->purity degas Degas Solvents purity->degas light Protect from Light degas->light catalyst Optimize Catalyst and Ligand light->catalyst temp Adjust Reaction Temperature catalyst->temp end Minimized De-iodination temp->end G start Low Yield & Byproduct Observed check_purity 1. Verify Purity of Starting Material (TLC, NMR, GC-MS) start->check_purity purify Purify by Recrystallization if Impure check_purity->purify Impurity Detected check_conditions 2. Review Reaction Conditions check_purity->check_conditions Purity Confirmed purify->check_conditions optimize_catalyst 3. Optimize Catalytic System (Screen Ligands, Catalyst Loading) check_conditions->optimize_catalyst optimize_temp 4. Adjust Temperature optimize_catalyst->optimize_temp success High Yield Achieved optimize_temp->success G parent This compound deiodinated 4-Chloro-3-fluoroaniline parent->deiodinated Reductive De-iodination (e.g., Pd/C, H2) radical Aryl Radical Intermediate parent->radical Photodegradation (UV Light) polymers Oxidized Polymeric Impurities parent->polymers Oxidation (Air, Light) thermal_products Thermal Decomposition Products parent->thermal_products High Temperature radical->deiodinated Hydrogen Abstraction

References

Monitoring the progress of reactions with 4-Chloro-3-fluoro-2-iodoaniline using TLC and LC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for monitoring chemical reactions involving 4-Chloro-3-fluoro-2-iodoaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) applications.

Introduction

This compound is a complex halogenated aromatic amine, a structural motif of interest in pharmaceutical and materials science. Monitoring its reactions requires robust analytical techniques to track the consumption of the starting material and the formation of products and byproducts. This guide provides a practical, experience-driven approach to using TLC for rapid, qualitative monitoring and LC-MS for sensitive, quantitative analysis.

Part 1: Thin-Layer Chromatography (TLC) Monitoring

TLC is an indispensable tool for the real-time, qualitative assessment of reaction progress. It is a quick and cost-effective method to determine the presence of starting materials, intermediates, and products.

Experimental Workflow for TLC Monitoring

TLC_Workflow cluster_prep Plate Preparation cluster_spotting Sample Spotting cluster_development Development & Visualization cluster_analysis Analysis prep1 Select Silica Gel 60 F254 TLC Plate prep2 Draw Baseline (pencil, ~1cm from bottom) prep1->prep2 spot1 Spot Starting Material (SM) Reference prep2->spot1 spot2 Co-spot (SM + Reaction Mixture) spot1->spot2 spot3 Spot Reaction Mixture (RM) spot2->spot3 dev1 Place Plate in Chamber with Mobile Phase spot3->dev1 dev2 Allow Solvent to Ascend dev1->dev2 dev3 Mark Solvent Front & Dry Plate dev2->dev3 vis1 Visualize under UV Lamp (254 nm) dev3->vis1 vis2 (Optional) Stain with Iodine or Permanganate vis1->vis2 an1 Compare Spots of SM, Co-spot, and RM vis2->an1 an2 Calculate Rf Values an1->an2 an3 Assess Reaction Completion an2->an3

Caption: Workflow for monitoring a reaction with this compound using TLC.

Frequently Asked Questions (FAQs) for TLC

Q1: What is a good starting mobile phase for TLC analysis of this compound?

A good starting point for developing a mobile phase for a substituted aniline is a mixture of a non-polar and a moderately polar solvent.[1][2] A common initial system is a 1:1 mixture of hexane and ethyl acetate.[1] You can then adjust the ratio to achieve an optimal Rf value for your starting material, typically between 0.2 and 0.4. Given the polarity of the amine group, a mobile phase of 30% ethyl acetate in hexane is often a reasonable starting point.[3]

Q2: My spots are streaking on the TLC plate. What could be the cause and how can I fix it?

Streaking is a common issue when working with amines on silica gel plates.[4] This is often due to the interaction of the basic amine with the acidic silica gel. Here are some solutions:

  • Sample Overload : You may have spotted too much sample. Try diluting your sample before spotting.[5][6]

  • Acidic Silica : The acidic nature of the silica gel can cause basic compounds like anilines to streak. To counteract this, you can add a small amount of a basic modifier to your mobile phase, such as 0.1-2.0% triethylamine.[5]

  • Highly Polar Compound : If your compound is very polar, it may not move well in the chosen solvent system, leading to streaking at the baseline. Try increasing the polarity of your mobile phase.[5]

Q3: I don't see any spots on my TLC plate after development. What should I do?

There are several reasons why spots may not be visible:

  • Non-UV Active Compound : While this compound is aromatic and should be UV active, some reaction products may not be.[7][8][9] After checking under a UV lamp, try a chemical stain. Iodine vapor is a good general stain for many organic compounds.[7][9]

  • Sample Too Dilute : The concentration of your compound might be too low to be detected. Try spotting the sample multiple times in the same location, allowing the solvent to dry between applications.[5][6]

  • Volatile Compound : Your compound of interest might be volatile and could have evaporated from the plate.[5]

Q4: How do I visualize the spots on the TLC plate?

The most common non-destructive method is using a UV lamp.[7][8] Commercial TLC plates often contain a fluorescent indicator that glows green under short-wave UV light (254 nm).[7] UV-active compounds will absorb this light and appear as dark spots.[7][9] For compounds that are not UV-active, or for additional confirmation, chemical stains can be used. Iodine chambers are widely used and will stain many organic compounds a brownish color.[7][9]

Troubleshooting Guide for TLC
Problem Possible Cause(s) Suggested Solution(s)
Spots are elongated or streaking Sample is overloaded.Dilute the sample before spotting.[5][6]
Compound is basic and interacting with acidic silica.Add a small amount of triethylamine (0.1-2.0%) to the mobile phase.[5]
Spots are not visible Compound is not UV-active.Use a chemical stain such as iodine vapor or potassium permanganate.[5][8]
Sample concentration is too low.Spot the sample multiple times in the same location, drying between applications.[5][6]
Rf values are too high or too low Mobile phase is too polar or not polar enough.If Rf is too high (spots near solvent front), decrease the polarity of the mobile phase. If Rf is too low (spots near baseline), increase the polarity.[5]
Uneven solvent front The TLC plate is touching the side of the developing chamber.Ensure the plate is centered in the chamber and not touching the sides.[6]
The developing chamber is not saturated with solvent vapor.Place a piece of filter paper in the chamber with the mobile phase to ensure saturation.

Part 2: Liquid Chromatography-Mass Spectrometry (LC-MS) Monitoring

LC-MS provides a more detailed and quantitative analysis of reaction progress, offering high sensitivity and selectivity for identifying and quantifying the starting material, products, and any impurities.

Experimental Workflow for LC-MS Monitoring

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_lc_separation LC Separation cluster_ms_detection MS Detection cluster_data_analysis Data Analysis prep1 Withdraw Aliquot from Reaction prep2 Quench Reaction (if necessary) prep1->prep2 prep3 Dilute with Mobile Phase prep2->prep3 lc1 Inject Sample onto C18 Column prep3->lc1 lc2 Gradient Elution (e.g., Water/Acetonitrile with 0.1% Formic Acid) lc1->lc2 ms1 Ionization (ESI or APCI) lc2->ms1 ms2 Mass Analysis (Scan or SIM mode) ms1->ms2 da1 Extract Ion Chromatograms (EICs) ms2->da1 da2 Integrate Peak Areas da1->da2 da3 Quantify Components da2->da3

Caption: General workflow for monitoring a reaction with this compound using LC-MS.

Frequently Asked Questions (FAQs) for LC-MS

Q1: Which ionization technique, ESI or APCI, is better for this compound?

Both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) can be used for the analysis of halogenated anilines.[10][11]

  • ESI is generally suitable for polar compounds and works by creating ions in the liquid phase.[10] Given the presence of the amine group, this compound should ionize well in positive ion mode ESI, likely forming the [M+H]+ ion.

  • APCI is better for less polar compounds and ionizes the analyte in the gas phase.[10] It can be a good alternative if ESI proves to be inefficient.

For initial method development, ESI in positive ion mode is a logical starting point.

Q2: I am observing significant signal suppression in my LC-MS analysis. What are the likely causes?

Signal suppression is a common issue in LC-MS where the ionization of the target analyte is inhibited by co-eluting compounds from the sample matrix.[12][13] This can lead to poor sensitivity and inaccurate quantification.[14] Potential causes include:

  • Matrix Effects : Components of the reaction mixture (salts, reagents, byproducts) can co-elute with your analyte and compete for ionization.[12][14]

  • Mobile Phase Additives : High concentrations of non-volatile buffers can cause ion suppression. It is best to use volatile mobile phase additives like formic acid or ammonium formate.

  • Contamination : Contamination in the ion source or from the mobile phase can lead to high background noise and suppress the analyte signal.[14]

To mitigate signal suppression, improve the chromatographic separation to resolve the analyte from interfering compounds, or consider a more thorough sample clean-up procedure.[13]

Q3: My retention times are shifting between injections. How can I stabilize them?

Retention time shifts can compromise peak identification and integration.[14] Common causes include:

  • Column Equilibration : Insufficient equilibration of the column between injections, especially with gradient elution, can cause retention time drift.[15] Ensure the column is equilibrated with at least 10 column volumes of the initial mobile phase.[15]

  • Mobile Phase Composition : Changes in the mobile phase composition, such as evaporation of the more volatile component, can affect retention times. Prepare fresh mobile phase regularly.

  • Temperature Fluctuations : Inconsistent column temperature can lead to shifts in retention. Use a column oven to maintain a stable temperature.[15]

  • Column Degradation : Over time, the stationary phase of the column can degrade, leading to changes in retention.

Q4: What are some typical LC-MS parameters for the analysis of halogenated anilines?

While the optimal parameters will need to be determined empirically, here is a good starting point for method development:

Parameter Typical Value/Condition
LC Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5-95% B over 5-10 minutes
Flow Rate 0.2-0.4 mL/min
Ionization Mode Positive Ion ESI
Scan Range m/z 100-500
Troubleshooting Guide for LC-MS
Problem Possible Cause(s) Suggested Solution(s)
Poor Signal Intensity Inefficient ionization.Optimize ion source parameters (e.g., capillary voltage, gas flow, temperature). Try a different ionization technique (e.g., APCI).[14]
Ion suppression from matrix effects.Improve chromatographic separation to resolve the analyte from interferences.[13]
High Background Noise Contamination of the ion source, mobile phase, or sample.Clean the ion source. Use high-purity solvents and fresh mobile phase.[14]
Retention Time Shifts Insufficient column equilibration.Increase the equilibration time between injections.[15]
Changes in mobile phase composition.Prepare fresh mobile phase daily.
Peak Tailing or Splitting Column overload.Dilute the sample or reduce the injection volume.
Secondary interactions with the column.Add a mobile phase modifier like formic acid to improve peak shape.
Sample solvent is too strong.Dilute the sample in the initial mobile phase composition.[13]

References

Technical Support Center: Navigating Reactions with 4-Chloro-3-fluoro-2-iodoaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 4-Chloro-3-fluoro-2-iodoaniline. This document provides in-depth technical guidance, troubleshooting protocols, and frequently asked questions (FAQs) to ensure the successful execution and work-up of your chemical reactions involving this versatile, yet challenging, building block.

Introduction: Understanding the Reactivity of this compound

This compound is a highly functionalized aromatic compound that serves as a valuable intermediate in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries. Its unique substitution pattern with three distinct halogens and an amino group offers multiple points for diversification. However, this complexity also presents specific challenges during reaction work-up and purification.

The key to successfully using this reagent lies in understanding the differential reactivity of the carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the reactivity is governed by the carbon-halogen (C-X) bond strength, with the oxidative addition to the palladium(0) catalyst being the rate-determining step. Weaker C-X bonds lead to faster reactions. The established reactivity order is: Iodoanilines > Bromoanilines > Chloroanilines >> Fluoroanilines [1]. This chemoselectivity is the cornerstone of its synthetic utility, allowing for stepwise functionalization.

Frequently Asked Questions (FAQs)

Q1: I am planning a Suzuki-Miyaura coupling reaction. At which position will the reaction selectively occur?

A1: The Suzuki-Miyaura coupling will selectively occur at the C-I bond. The carbon-iodine bond is significantly weaker than the carbon-chlorine and carbon-fluorine bonds, making it the most reactive site for oxidative addition to the palladium catalyst. By carefully controlling the reaction conditions, you can achieve high chemoselectivity for functionalization at the 2-position, leaving the chloro and fluoro substituents untouched for potential subsequent transformations.

Q2: My Buchwald-Hartwig amination is giving low yields. What are the likely causes?

A2: Low yields in Buchwald-Hartwig aminations with this compound can stem from several factors. The aniline itself is electron-deficient due to the presence of three halogen substituents, which reduces its nucleophilicity[2]. This can lead to sluggish or incomplete reactions. To troubleshoot, consider the following:

  • Ligand Choice: Employ bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, BrettPhos) which are known to facilitate couplings with electron-deficient anilines[2].

  • Base Selection: A strong, non-nucleophilic base is often required. While sodium tert-butoxide is common, cesium carbonate or potassium phosphate can sometimes offer better results, especially if your substrate is base-sensitive[3].

  • Catalyst Pre-activation: Using a well-defined palladium precatalyst can lead to more reproducible and higher-yielding reactions compared to generating the active catalyst in-situ[2].

  • Inert Atmosphere: Ensure rigorous exclusion of oxygen, as it can deactivate the palladium catalyst[2].

Q3: I am observing significant amounts of starting material in my reaction mixture even after prolonged reaction times. What can I do?

A3: In addition to the points mentioned in Q2, incomplete conversion can be due to catalyst deactivation or insufficient reactivity. Consider increasing the catalyst loading or the reaction temperature. However, be mindful that higher temperatures can sometimes lead to side reactions like dehalogenation. A screen of different solvents (e.g., dioxane, toluene, THF) can also reveal more optimal conditions.

Q4: How do I effectively remove the palladium catalyst from my final product?

A4: Residual palladium in the final product is a common issue, especially in pharmaceutical applications where strict limits on heavy metals are enforced. The nitrogen atom in your product can chelate with palladium, making it more soluble and harder to remove. A multi-step approach is often most effective:

  • Filtration: After the reaction, dilute the mixture and filter through a pad of Celite® to remove heterogeneous palladium species[3][4].

  • Aqueous Washes: Perform aqueous washes during the work-up to remove water-soluble palladium salts.

  • Column Chromatography: This is often effective at removing a significant portion of the residual palladium[5].

  • Scavengers: If chromatography is insufficient, treatment with a solid-supported palladium scavenger (e.g., thiol-based silica) can be very effective[3][6][7].

  • Activated Carbon: Treatment with activated carbon can also adsorb residual palladium[6].

Palladium Removal Method Typical Efficiency Key Considerations
Filtration through Celite® Variable (removes insoluble Pd)Essential first step for heterogeneous catalysts.
Column Chromatography ~90% removal[5]Can be highly effective but may require optimization.
Palladium Scavengers >95% removal[3]Choose scavenger based on Pd oxidation state.
Activated Carbon >99% removal[3]Can sometimes adsorb the product as well.
Chromatography + Scavenger ~98% removal[5]Often the most robust approach for achieving very low Pd levels.

Q5: I suspect I have a mixture of regioisomers. How can I confirm this?

A5: NMR spectroscopy is a powerful tool for distinguishing regioisomers.

  • ¹H NMR: The substitution pattern on the aromatic ring will give rise to a unique set of signals and coupling constants for each isomer.

  • ¹³C NMR: Each chemically unique carbon will produce a distinct signal. The chemical shifts are sensitive to the electronic environment, which differs for each isomer[8].

  • ¹⁹F NMR: If you have access to fluorine NMR, this can be a very clean way to identify and quantify fluorine-containing isomers.

  • 2D NMR (COSY, HSQC, HMBC): These techniques can help to definitively assign the proton and carbon signals and confirm the connectivity of the atoms in your molecule[9].

Troubleshooting Guides

Problem 1: Poor Chemoselectivity in Cross-Coupling Reactions
  • Symptom: You observe products resulting from reaction at the C-Cl bond in addition to the desired C-I bond functionalization.

  • Causality: While the C-I bond is significantly more reactive, harsh reaction conditions (high temperatures, prolonged reaction times) or a highly active catalyst system can sometimes lead to competitive reaction at the C-Cl bond.

  • Troubleshooting Steps:

    • Lower the Reaction Temperature: This is the most straightforward way to enhance selectivity.

    • Reduce Reaction Time: Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed.

    • Choose a Less Reactive Catalyst: In some cases, a less active palladium catalyst may provide better selectivity.

    • Consider the Coupling Partner: Highly reactive coupling partners may require milder conditions to maintain selectivity.

Problem 2: Formation of Dehalogenated Byproducts
  • Symptom: Mass spectrometry or NMR analysis indicates the presence of byproducts where the iodine or chlorine atom has been replaced by a hydrogen atom.

  • Causality: Dehalogenation can occur as a side reaction in palladium-catalyzed couplings, often promoted by certain bases, solvents, or impurities.

  • Troubleshooting Steps:

    • Base Selection: Some bases are more prone to causing dehalogenation. If you are using a strong base like sodium tert-butoxide, consider switching to a weaker base like cesium carbonate or potassium phosphate.

    • Solvent Purity: Ensure your solvents are anhydrous and free of impurities that could act as hydrogen sources.

    • Optimize Reaction Conditions: Lowering the reaction temperature and catalyst loading can sometimes minimize dehalogenation.

Problem 3: Difficult Purification of the Final Product
  • Symptom: The desired product is difficult to separate from the starting material or byproducts by column chromatography due to similar polarities.

  • Causality: The starting material and the desired product often have similar functional groups and polarities, making chromatographic separation challenging.

  • Troubleshooting Steps:

    • Optimize the Solvent System: A thorough screen of different solvent systems (e.g., gradients of ethyl acetate in hexanes, dichloromethane in hexanes) is crucial. Small changes in solvent polarity can significantly impact separation.

    • Consider a Different Stationary Phase: If silica gel is not providing adequate separation, consider using alumina or a reverse-phase stationary phase.

    • Recrystallization: If your product is a solid, recrystallization can be a highly effective purification method to remove small amounts of impurities[10].

    • Derivatization: In some cases, it may be beneficial to temporarily protect the aniline nitrogen (e.g., as a Boc-carbamate). This will change the polarity of the molecule and may facilitate purification. The protecting group can then be removed in a subsequent step.

Experimental Protocols

General Work-up Procedure for a Suzuki-Miyaura Coupling

This protocol is a general starting point and may require optimization for your specific reaction.

  • Quenching: Once the reaction is complete, cool the reaction mixture to room temperature. Carefully quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

  • Extraction: Transfer the mixture to a separatory funnel and dilute with an organic solvent such as ethyl acetate. Extract the aqueous layer with the organic solvent (typically 3 times).

  • Washing: Combine the organic layers and wash sequentially with water and then brine to remove any remaining inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Visualizing the Work-up Workflow

Workup_Workflow cluster_reaction Reaction cluster_workup Aqueous Work-up cluster_purification Purification Reaction Completed Reaction Mixture Quench Quench with H₂O or sat. NH₄Cl Reaction->Quench Cool to RT Extract Extract with Organic Solvent Quench->Extract Wash Wash with H₂O and Brine Extract->Wash Dry Dry over Na₂SO₄ and Concentrate Wash->Dry Chromatography Column Chromatography Dry->Chromatography Crude Product Scavenging Palladium Scavenging (if necessary) Chromatography->Scavenging Product with residual Pd Final_Product Pure Product Chromatography->Final_Product Pd-free Product Scavenging->Final_Product

Caption: A typical workflow for the work-up and purification of reactions involving this compound.

Logical Relationships in Troubleshooting

Troubleshooting_Logic Start Low Yield or Incomplete Reaction Check_Reagents Verify Reagent Purity and Stoichiometry Start->Check_Reagents Check_Inertness Ensure Rigorous Inert Atmosphere Start->Check_Inertness Optimize_Catalyst Optimize Catalyst System (Ligand, Precatalyst) Start->Optimize_Catalyst Optimize_Conditions Screen Base, Solvent, and Temperature Start->Optimize_Conditions Check_Reagents->Optimize_Catalyst Check_Inertness->Optimize_Catalyst Success Improved Yield Optimize_Catalyst->Success Dehalogenation Dehalogenation Observed? Optimize_Conditions->Dehalogenation Dehalogenation->Optimize_Catalyst No Change_Base Switch to Milder Base (e.g., Cs₂CO₃) Dehalogenation->Change_Base Yes Change_Base->Success

Caption: A decision-making diagram for troubleshooting low-yielding reactions.

References

Validation & Comparative

A Senior Application Scientist's Guide to Purity Determination of 4-Chloro-3-fluoro-2-iodoaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

In the intricate pathway of drug development and manufacturing, the quality of each component is non-negotiable. Pharmaceutical intermediates, such as 4-Chloro-3-fluoro-2-iodoaniline, are the foundational building blocks of Active Pharmaceutical Ingredients (APIs). The purity of these intermediates directly influences the safety, efficacy, and stability of the final drug product.[1][] Even trace impurities can lead to unwanted side effects, reduced therapeutic efficacy, or significant regulatory hurdles.[3][4] Therefore, the robust analytical characterization of these molecules is a cornerstone of the pharmaceutical industry's commitment to quality.

This guide provides a comparative analysis of the principal analytical methods for determining the purity of this compound. We will delve into the technical nuances of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Our focus extends beyond mere procedural descriptions to elucidate the scientific rationale behind methodological choices, ensuring that the described protocols are not only reproducible but also inherently self-validating.

The Analytical Challenge: Understanding Potential Impurities

The purity assessment of this compound must account for impurities originating from its synthesis. A common synthetic route involves the iodination of a corresponding aniline precursor.[5][6] This process can introduce several classes of impurities:

  • Starting Materials: Unreacted precursors, such as 4-chloro-3-fluoroaniline.

  • Positional Isomers: Isomers formed during the iodination step.

  • Byproducts: Compounds resulting from side reactions.

  • Degradation Products: Impurities formed during storage or handling.

A comprehensive analytical strategy must be capable of separating, identifying, and quantifying these diverse chemical entities.

Methodology Comparison: HPLC, GC-MS, and NMR

The selection of an analytical technique is a critical decision driven by the specific requirements of the analysis, including the nature of the analyte and potential impurities.[1][7] For a multi-halogenated, moderately polar compound like this compound, a multi-pronged approach is often the most rigorous.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Assay

HPLC is the preeminent technique for the purity analysis of non-volatile and thermally labile pharmaceutical intermediates.[8][9] Its high resolving power and sensitivity make it ideal for separating the main component from closely related impurities.

Principle of Operation: HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase packed in a column. For this compound, Reversed-Phase HPLC (RP-HPLC) is the method of choice. In this mode, a non-polar stationary phase (typically C18) is used with a polar mobile phase, causing more polar compounds to elute earlier.

Causality Behind Experimental Choices:

  • Stationary Phase: A C18 (octadecylsilane) column is selected for its versatility and proven ability to resolve a wide range of moderately polar to non-polar analytes, which is characteristic of halogenated anilines.[8][9]

  • Mobile Phase: A gradient elution using water and a polar organic solvent like acetonitrile or methanol provides the necessary resolving power. Starting with a higher water concentration allows for the elution of polar impurities, while gradually increasing the organic solvent concentration elutes the main compound and any non-polar impurities. The addition of a small percentage of an acid (e.g., formic or acetic acid) to the mobile phase is crucial.[10] It protonates the aniline's amino group, leading to sharper, more symmetrical peaks by minimizing interactions with residual silanols on the stationary phase.

  • Detection: A Diode Array Detector (DAD) or UV detector is standard.[8] These detectors provide excellent sensitivity for aromatic compounds. Acquiring data at a wavelength of maximum absorbance (e.g., ~254 nm) ensures high sensitivity, while monitoring multiple wavelengths can help in peak purity assessment and impurity identification.

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Caption: High-level workflow for HPLC purity analysis.

Gas Chromatography-Mass Spectrometry (GC-MS): Superior for Volatile Impurities and Identification

GC-MS is a powerful technique for analyzing volatile and thermally stable compounds.[11] While HPLC is generally the primary method for purity assay, GC-MS serves as an essential complementary tool for identifying volatile impurities (like residual solvents) and providing definitive structural confirmation of unknown peaks through mass spectral data.

Principle of Operation: In GC, a sample is vaporized and swept by a carrier gas (mobile phase) through a capillary column containing a stationary phase. Separation occurs based on the compound's boiling point and affinity for the stationary phase. The separated components then enter a mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, providing a unique "fingerprint" for each compound.

Causality Behind Experimental Choices:

  • Column: A low-polarity capillary column, such as one with a 5% phenyl / 95% dimethylpolysiloxane stationary phase (e.g., DB-5ms or equivalent), is a robust choice.[9] This type of column separates compounds primarily based on their boiling points and is suitable for a wide range of analytes.

  • Temperature Program: A programmed temperature ramp is used to ensure that both highly volatile impurities and the less volatile main analyte are eluted as sharp peaks within a reasonable timeframe.

  • Ionization: Electron Ionization (EI) is the standard mode.[12] At a typical energy of 70 eV, EI produces reproducible fragmentation patterns that can be compared against spectral libraries (like NIST) for confident identification of impurities. The presence of chlorine and iodine atoms will produce characteristic isotopic patterns in the mass spectrum, aiding in the identification of halogenated compounds.[13][14]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure and Quantification

NMR spectroscopy is an unparalleled tool for unambiguous structure elucidation and can also be used for quantitative analysis (qNMR) without the need for specific impurity reference standards.[7] For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

Principle of Operation: NMR exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei absorb and re-emit electromagnetic radiation at a specific frequency. This frequency is sensitive to the local chemical environment, providing detailed information about molecular structure.

Expertise & Field-Proven Insights:

  • ¹H NMR: Provides information on the number, connectivity, and environment of protons. The aromatic region will show distinct signals for the protons on the aniline ring, and their splitting patterns and chemical shifts can confirm the substitution pattern.[15][16]

  • ¹³C NMR: Shows signals for each unique carbon atom in the molecule, providing a map of the carbon skeleton.[17][18]

  • ¹⁹F NMR: This is particularly valuable for fluorine-containing compounds. It provides a clean spectrum with a single peak for the fluorine atom, and its chemical shift is highly sensitive to the surrounding electronic environment, making it an excellent probe for purity.[19]

  • Quantitative NMR (qNMR): By integrating the signals of the main compound against a certified internal standard of known concentration, the absolute purity of the sample can be determined with high accuracy. This is a primary method and does not rely on the response factors required for chromatographic techniques.

Comparative Data Summary

The choice of analytical method involves trade-offs in sensitivity, specificity, and the type of information obtained. A comprehensive purity assessment leverages the strengths of each technique.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Differential partitioning between liquid mobile and solid stationary phases.[8]Separation of volatile compounds in a gaseous mobile phase followed by mass-based detection.[8]Provides detailed structural information based on the magnetic properties of atomic nuclei.[8]
Primary Use Quantitative purity determination (Assay), detection of non-volatile impurities.Identification and quantification of volatile impurities, structural confirmation.Unambiguous structure elucidation, absolute purity determination (qNMR).
Typical Purity (%) ≥99.5% often achievable and required for pharmaceutical intermediates.[8]Primarily used for impurity identification; can quantify known volatile impurities.Provides both qualitative and quantitative assessment of purity.
Strengths High resolution, high sensitivity, robust and reproducible for routine QC.[9][20]Excellent for impurity identification (Mass Spec library matching), very high sensitivity.Absolute structural confirmation, no reference standards needed for impurity quantification (qNMR).
Limitations Requires reference standards for impurity quantification, less definitive for structural ID than MS or NMR.Not suitable for non-volatile or thermally labile impurities.[9]Lower sensitivity compared to chromatographic methods, higher equipment cost.

Experimental Protocols: A Self-Validating System

The following protocols are provided as validated starting points. Method validation should always be performed according to regulatory guidelines such as ICH Q2(R2) to demonstrate that the analytical procedure is fit for its intended purpose.[21][22] This includes assessing specificity, linearity, range, accuracy, precision, and robustness.[23][24]

Protocol 1: Reversed-Phase HPLC Method for Purity Determination
  • Instrumentation: HPLC system with a gradient pump, autosampler, column thermostat, and DAD.

  • Chromatographic Conditions:

    • Column: C18, 150 x 4.6 mm, 3.5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Acetonitrile.

    • Gradient: 0-5 min (30% B), 5-25 min (30-80% B), 25-30 min (80% B), 30.1-35 min (30% B).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Diluent: Acetonitrile/Water (50:50 v/v).

    • Sample Solution: Accurately weigh ~10 mg of this compound and dissolve in 10 mL of diluent to a final concentration of 1.0 mg/mL.

  • Analysis Procedure:

    • Inject the diluent (blank) to confirm the absence of interfering peaks.

    • Inject the sample solution in triplicate.

    • Calculate the purity using the area percent method: % Purity = (Area of Main Peak / Total Area of All Peaks) * 100.

Protocol 2: GC-MS Method for Impurity Identification
  • Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer.

  • Chromatographic Conditions:

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injector Temperature: 250°C.

    • Oven Program: Start at 80°C (hold 2 min), ramp at 15°C/min to 280°C (hold 5 min).

    • Transfer Line Temperature: 280°C.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230°C.

    • Scan Range: 40-450 amu.

  • Sample Preparation:

    • Solvent: Dichloromethane.

    • Sample Solution: Dissolve ~1 mg of the sample in 1 mL of solvent.

  • Analysis Procedure:

    • Inject 1 µL of the sample solution.

    • Identify the main peak corresponding to this compound.

    • Analyze the mass spectra of any additional peaks and compare them against a spectral library (e.g., NIST) to tentatively identify impurities.

Integrated Analytical Workflow

A robust quality control strategy does not rely on a single method but integrates multiple techniques to build a complete purity profile.

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Integrated_Workflow Sample Sample of This compound HPLC HPLC-DAD Purity Assay (Quantitative) Sample->HPLC GCMS GC-MS Analysis (Volatile Impurities) Sample->GCMS NMR NMR Spectroscopy (Structure Confirmation) Sample->NMR Data Compile Data: - HPLC Purity - Impurity Profile (GC-MS) - Structural Identity (NMR) HPLC->Data GCMS->Data NMR->Data Decision Purity ≥ 99.5%? No Unknowns > 0.1%? Pass Release Batch Decision->Pass Yes Fail Investigate & Reprocess Decision->Fail No Data->Decision

Caption: Integrated workflow for comprehensive purity assessment.

Conclusion

The determination of purity for a critical pharmaceutical intermediate like this compound is a multi-faceted task that demands a scientifically sound, multi-technique approach. While RP-HPLC stands as the primary method for quantitative purity assessment due to its robustness and resolving power, it must be complemented by the superior identificatory power of GC-MS for volatile impurities and the absolute structural confirmation provided by NMR spectroscopy. By integrating these methods within a validated framework, researchers and drug development professionals can ensure the quality and consistency of their intermediates, thereby safeguarding the integrity of the final pharmaceutical product.

References

A Comparative Guide to the HPLC and GC-MS Analysis of 4-Chloro-3-fluoro-2-iodoaniline and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel chemical entities, the robust analytical assessment of compounds such as 4-Chloro-3-fluoro-2-iodoaniline and its derivatives is paramount. The complex substitution pattern of this molecule presents unique analytical challenges, including the potential for isomeric impurities and thermal lability. This guide provides an in-depth, objective comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the comprehensive analysis of this class of compounds. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our recommendations in authoritative sources.

Introduction: The Analytical Challenge of Polysubstituted Anilines

This compound is a highly substituted aromatic amine, a class of compounds that are foundational in the synthesis of pharmaceuticals, agrochemicals, and dyes. The presence of three different halogens (Chlorine, Fluorine, and Iodine) and an amine group on a benzene ring results in a molecule with a specific polarity, volatility, and potential for thermal degradation. Furthermore, synthetic routes can often yield a mixture of positional isomers, which may have significantly different toxicological and pharmacological profiles. Therefore, the chosen analytical method must not only be able to quantify the target analyte but also separate and identify closely related impurities.

High-Performance Liquid Chromatography (HPLC): A Versatile Approach for Polar and Thermolabile Compounds

HPLC is a cornerstone technique for the analysis of a wide array of organic molecules, particularly those that are non-volatile or thermally sensitive.[1] The separation is based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase.

The Rationale for HPLC in Analyzing this compound

The polar nature of the aniline functional group makes this compound and its derivatives prime candidates for HPLC analysis. A significant advantage of HPLC is that it typically does not require derivatization, a chemical modification step often necessary in GC to increase volatility.[2][3] This direct analysis minimizes sample preparation time and potential sources of error. Furthermore, the separation is performed at or near ambient temperature, safeguarding against the thermal degradation of the analyte.

Experimental Protocol: HPLC-UV Analysis

This protocol provides a robust starting point for the method development for this compound.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the sample and dissolve it in 10 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a stock solution.

  • Further dilute the stock solution with the mobile phase to a working concentration (e.g., 10-100 µg/mL).

  • Filter the final solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

Instrumental Parameters:

ParameterRecommended SettingRationale
HPLC System Agilent 1260 Infinity II or equivalentA standard, reliable system for routine analysis.
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)The non-polar C18 stationary phase is well-suited for retaining and separating moderately polar compounds like halogenated anilines.[3]
Mobile Phase Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acidAcetonitrile provides good elution strength, while the water allows for retention on the C18 column. Formic acid helps to protonate the aniline, leading to better peak shape.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and separation efficiency.
Column Temperature 30°CMaintaining a constant temperature ensures reproducible retention times.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Detector UV-Vis Diode Array Detector (DAD)DAD allows for the monitoring of absorbance at multiple wavelengths, aiding in peak purity assessment. A primary wavelength of 254 nm is a good starting point for aromatic compounds.
Data Interpretation and Performance

The retention time of the analyte will be characteristic under the defined conditions. The peak area is proportional to the concentration, allowing for quantification using a calibration curve. The DAD can provide a UV spectrum of the peak, which can be compared to a reference standard for identity confirmation. For complex mixtures, gradient elution (a gradual change in the mobile phase composition) may be necessary to achieve adequate separation of all components. The separation of positional isomers can be particularly challenging and may require specialized columns or mobile phase additives.[4][5][6][7]

Gas Chromatography-Mass Spectrometry (GC-MS): High Sensitivity and Structural Elucidation

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry.[8] It is ideal for the analysis of volatile and semi-volatile compounds.

The Rationale for GC-MS in Analyzing this compound

While the polarity of anilines can be a challenge for GC, the high sensitivity and specificity of MS detection make GC-MS an attractive option, especially for trace-level analysis.[9] The mass spectrometer provides detailed structural information, which is invaluable for the unequivocal identification of the target analyte and any impurities. However, direct analysis of polar anilines by GC can lead to poor peak shape and low response.[9] Therefore, a derivatization step is often employed to convert the polar amine group into a less polar, more volatile functional group.[10]

Experimental Protocol: GC-MS Analysis with Derivatization

This protocol outlines a general procedure for the GC-MS analysis of halogenated anilines, incorporating a common derivatization technique.

Sample Preparation and Derivatization:

  • Prepare a stock solution of the sample in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • To a 1 mL aliquot of the sample solution in a vial, add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or pentafluoropropionic anhydride (PFPA).[9][11]

  • Cap the vial and heat at 60-70°C for 30-60 minutes to ensure complete derivatization.

  • Cool the sample to room temperature before injection.

Instrumental Parameters:

ParameterRecommended SettingRationale
Gas Chromatograph Agilent 7890B GC or equivalentA high-performance GC system capable of precise temperature and flow control.
Mass Spectrometer Agilent 5977B MSD or equivalentA sensitive and robust mass selective detector.
Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalentA versatile, low-bleed column suitable for a wide range of semi-volatile organic compounds.
Inlet Temperature 250°CEnsures rapid volatilization of the derivatized analyte.
Injection Volume 1 µL (splitless mode)Splitless injection is used for trace analysis to maximize the amount of sample reaching the column.
Oven Temperature Program Initial: 80°C, hold for 1 min; Ramp: 15°C/min to 280°C; Hold: 5 minA temperature program that allows for the separation of compounds with a range of boiling points.
Carrier Gas Helium at a constant flow of 1.0 mL/minAn inert carrier gas that is compatible with mass spectrometry.
MSD Transfer Line Temp. 280°CPrevents condensation of the analytes as they transfer from the GC to the MS.
Ion Source Temperature 230°CA standard temperature for electron ionization.
Quadrupole Temperature 150°CMaintains a stable environment for the mass analyzer.
Ionization Mode Electron Ionization (EI) at 70 eVA standard, robust ionization technique that produces reproducible fragmentation patterns for library matching.
Scan Range 50-500 m/zA scan range that will encompass the molecular ion and key fragments of the derivatized analyte.
Data Interpretation and Performance

The retention time of the derivatized analyte will be characteristic of the compound and the analytical conditions. The mass spectrum will show a molecular ion peak (or a prominent fragment ion) and a series of fragment ions that are characteristic of the molecule's structure. The isotopic pattern of chlorine and the presence of iodine (with its characteristic mass of 127 amu) will be key identifiers.[12][13][14] Quantification is typically performed using selected ion monitoring (SIM), where the instrument only monitors a few characteristic ions, significantly improving sensitivity and selectivity.

Head-to-Head Comparison: HPLC vs. GC-MS

FeatureHPLC-UVGC-MS
Principle Separation based on polaritySeparation based on volatility and polarity
Sample Volatility Not requiredRequired (volatile or derivatized)
Derivatization Generally not needed[2][3]Often required for anilines[9][10]
Thermal Stability Suitable for thermolabile compoundsPotential for degradation of sensitive compounds
Selectivity Moderate (based on retention time and UV spectrum)High (based on retention time and mass spectrum)
Sensitivity Good (ng to µg range)Excellent (pg to ng range), especially in SIM mode
Identification Power Limited (UV spectrum)High (mass spectral fragmentation pattern)[8]
Throughput Generally higherCan be lower due to longer run times and sample preparation
Instrumentation Cost LowerHigher
Ease of Use Relatively straightforwardMore complex method development and maintenance

Workflow Diagrams

HPLC-UV Analysis Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing prep1 Weigh Sample prep2 Dissolve in Solvent prep1->prep2 prep3 Dilute to Working Conc. prep2->prep3 prep4 Filter (0.45 µm) prep3->prep4 analysis1 Inject Sample prep4->analysis1 analysis2 Chromatographic Separation (C18 Column) analysis1->analysis2 analysis3 UV Detection (DAD) analysis2->analysis3 data1 Integration of Peak Area analysis3->data1 data2 Quantification (Calibration Curve) data1->data2 data3 Identity Confirmation (Retention Time & UV Spectrum) data1->data3

Caption: Workflow for the HPLC-UV analysis of this compound.

GC-MS Analysis Workflow

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing prep1 Prepare Sample Solution prep2 Add Derivatizing Agent prep1->prep2 prep3 Heat to Complete Reaction prep2->prep3 prep4 Cool to Room Temperature prep3->prep4 analysis1 Inject Sample prep4->analysis1 analysis2 Chromatographic Separation (HP-5ms Column) analysis1->analysis2 analysis3 Mass Spectrometric Detection analysis2->analysis3 data1 Extract Ion Chromatograms analysis3->data1 data2 Quantification (SIM) data1->data2 data3 Structural Elucidation (Mass Spectrum) data1->data3

Caption: Workflow for the GC-MS analysis of this compound.

Conclusion and Recommendations

The choice between HPLC and GC-MS for the analysis of this compound and its derivatives is contingent upon the specific analytical requirements.

  • For routine purity assessments and quantification where the analyte is well-characterized and present at moderate to high concentrations, HPLC-UV is the recommended technique. Its simplicity, robustness, and avoidance of derivatization make it a time and cost-effective solution.

  • For trace-level analysis, impurity profiling, and unequivocal identification of unknown compounds, GC-MS is the superior choice. The high sensitivity of SIM mode and the structural information provided by the mass spectrum are invaluable in these applications. The requirement for derivatization is a procedural trade-off for the significant gains in performance.

Ultimately, for comprehensive characterization, a dual-methodology approach can be highly beneficial. HPLC can provide accurate quantification of the main components, while GC-MS can be used to identify and quantify trace-level impurities, providing a complete picture of the sample's composition.

References

A Comparative Guide to the Spectroscopic Interpretation of 4-Chloro-3-fluoro-2-iodoaniline

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural elucidation of novel or complex small molecules is a cornerstone of rigorous scientific advancement. Substituted anilines, in particular, are prevalent scaffolds in pharmaceuticals and agrochemicals, and their precise characterization is paramount. This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) and mass spectra of 4-Chloro-3-fluoro-2-iodoaniline, a polysubstituted aromatic amine.

Due to the limited availability of fully assigned experimental spectra for this specific compound in public databases, this guide will focus on a detailed, predictive interpretation based on foundational spectroscopic principles and comparative data from structurally analogous compounds. This approach is designed to equip the reader with the analytical reasoning to confidently interpret the spectra of this and similar complex halogenated aromatic systems.

The Structural Landscape: Predicting Spectroscopic Behavior

The structure of this compound presents a fascinating case study in how the interplay of various substituents on an aromatic ring influences its spectroscopic signature. The molecule possesses an amino group (-NH₂), a strong electron-donating group, and three different halogen atoms (I, Cl, F), each with distinct electronic (inductive and mesomeric) and steric effects.

¹H NMR Spectroscopy: Unraveling Proton Environments

The proton NMR spectrum is anticipated to show signals for the two aromatic protons and the amine protons. The chemical shifts and coupling patterns of the aromatic protons are dictated by the cumulative electronic effects of the substituents.

Predicted ¹H NMR Data (in CDCl₃)

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)Integration
H-5~ 7.3 - 7.5Doublet (d)⁴J(H-F) ≈ 2-3 Hz1H
H-6~ 6.7 - 6.9Doublet of doublets (dd)³J(H-H) ≈ 8-9 Hz, ⁵J(H-F) ≈ 1-2 Hz1H
-NH₂~ 3.5 - 4.5Broad singlet (br s)-2H

Interpretation and Rationale:

  • Aromatic Protons (H-5 and H-6): The aromatic region of a ¹H NMR spectrum for substituted benzenes typically appears between 6.5 and 8.0 ppm[1]. The two remaining protons on the ring, H-5 and H-6, are not equivalent and will thus give rise to separate signals. H-5 is expected to be a doublet due to coupling with the fluorine atom at position 3 (a four-bond coupling, ⁴J). H-6 will likely appear as a doublet of doublets, arising from coupling to the adjacent H-5 (a three-bond coupling, ³J) and a smaller long-range coupling to the fluorine atom (a five-bond coupling, ⁵J). The electron-withdrawing nature of the adjacent halogens will deshield these protons, shifting them downfield.

  • Amine Protons (-NH₂): The amine protons typically appear as a broad singlet due to quadrupole broadening from the nitrogen atom and potential exchange with trace amounts of water in the solvent[2]. Their chemical shift is highly dependent on solvent and concentration but is generally expected in the 3.5-4.5 ppm range for anilines in CDCl₃.

Comparative Analysis:

For comparison, in 3-chloro-4-fluoroaniline, the aromatic protons show a complex pattern between 6.6 and 7.2 ppm[3]. The introduction of the bulky and electron-withdrawing iodine atom at position 2 in our target molecule is expected to further deshield the adjacent protons and simplify the splitting pattern due to the absence of a proton at that position.

¹³C NMR Spectroscopy: A Deeper Look at the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum is predicted to show six distinct signals for the six aromatic carbons, as there is no symmetry in the molecule. The chemical shifts are influenced by the electronegativity of the attached substituents and their positions on the ring.

Predicted ¹³C NMR Data (in CDCl₃)

CarbonPredicted Chemical Shift (δ, ppm)Predicted Multiplicity (due to C-F coupling)
C-1 (-NH₂)~ 145 - 150Singlet (s)
C-2 (-I)~ 90 - 95Doublet (d), ³J(C-F)
C-3 (-F)~ 150 - 155Doublet (d), ¹J(C-F)
C-4 (-Cl)~ 120 - 125Doublet (d), ²J(C-F)
C-5~ 125 - 130Doublet (d), ³J(C-F)
C-6~ 115 - 120Doublet (d), ⁴J(C-F)

Interpretation and Rationale:

  • Carbons bonded to Halogens: The carbon directly attached to the highly electronegative fluorine atom (C-3) will experience a strong deshielding effect and will also exhibit a large one-bond coupling constant (¹J(C-F)), typically in the range of 240-320 Hz[4]. The carbon bearing the iodine (C-2) is expected to be significantly shielded (the "heavy atom effect") and appear at a much higher field (lower ppm value). The carbon attached to chlorine (C-4) will be deshielded, but less so than the carbon attached to fluorine.

  • Carbon-Fluorine Coupling: A key feature of the ¹³C NMR spectrum will be the presence of carbon-fluorine couplings. The carbon directly bonded to fluorine (C-3) will show a large ¹J coupling. The adjacent carbons (C-2 and C-4) will show smaller two-bond couplings (²J), and the other carbons will exhibit even smaller three- and four-bond couplings (³J and ⁴J)[5].

  • Carbon bonded to Amino Group: The carbon attached to the amino group (C-1) will be deshielded due to the nitrogen's electronegativity and its position in the aromatic system.

¹⁹F NMR Spectroscopy: A Direct Probe of the Fluorine Environment

The ¹⁹F NMR spectrum provides a direct and sensitive probe for the fluorine-containing molecule. A single signal is expected for the fluorine atom at the C-3 position.

Predicted ¹⁹F NMR Data

NucleusPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
F-3~ -110 to -130Multiplet

Interpretation and Rationale:

  • Chemical Shift: The chemical shift of fluorine in aromatic compounds is sensitive to the electronic nature of the other substituents on the ring. For fluoroanilines, the chemical shift is typically in the range of -110 to -140 ppm relative to CFCl₃.

  • Multiplicity: The fluorine signal will be split by the neighboring protons. It is expected to be a multiplet due to coupling with H-5 (⁴J) and H-6 (⁵J).

Mass Spectrometry: Deciphering the Fragmentation Puzzle

The electron ionization (EI) mass spectrum will provide the molecular weight and valuable structural information from the fragmentation pattern.

Predicted Mass Spectral Data

m/zIonInterpretation
271/273[C₆H₄ClFIN]⁺Molecular ion (M⁺) peak with characteristic 3:1 isotopic pattern for chlorine.
144/146[C₆H₄ClFN]⁺Loss of an iodine radical (·I).
109[C₆H₃FN]⁺Loss of a chlorine radical (·Cl) from the [M-I]⁺ fragment.

Interpretation and Rationale:

  • Molecular Ion: The molecular ion peak (M⁺) is expected at m/z 271 (for ³⁵Cl) and 273 (for ³⁷Cl) with a relative intensity ratio of approximately 3:1, which is characteristic of a molecule containing one chlorine atom[6].

  • Fragmentation Pathways: A primary fragmentation pathway for halogenated aromatic compounds is the loss of the halogen radical. Given the relative bond strengths (C-I < C-Br < C-Cl < C-F), the initial and most facile fragmentation is the loss of the iodine radical (·I), leading to a fragment at m/z 144/146. Subsequent loss of a chlorine radical (·Cl) from this fragment would yield an ion at m/z 109.

G mol_ion [C₆H₄ClFIN]⁺ m/z 271/273 frag1 [C₆H₄ClFN]⁺ m/z 144/146 mol_ion->frag1 - •I frag2 [C₆H₃FN]⁺ m/z 109 frag1->frag2 - •Cl

Experimental Protocols

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Use a standard pulse sequence with a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Use a proton-decoupled pulse sequence. A longer relaxation delay (e.g., 5 seconds) may be necessary for the full observation of quaternary carbons.

  • ¹⁹F NMR Acquisition: Acquire the spectrum with proton decoupling to simplify the signal to a singlet for chemical shift determination, and without decoupling to observe the coupling to protons. Use an appropriate fluorine frequency and reference standard (e.g., CFCl₃).

Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) of the compound in a volatile solvent like dichloromethane or ethyl acetate.

  • GC Separation: Inject the sample into a gas chromatograph equipped with a suitable capillary column (e.g., DB-5ms). Use a temperature program that allows for the elution of the analyte as a sharp peak.

  • MS Detection: The GC is coupled to a mass spectrometer operating in electron ionization (EI) mode at 70 eV. Acquire a full scan mass spectrum over a range of m/z 50-350.

G cluster_nmr NMR Analysis cluster_ms GC-MS Analysis dissolve Dissolve Sample in Deuterated Solvent acquire_h1 Acquire ¹H Spectrum dissolve->acquire_h1 acquire_c13 Acquire ¹³C Spectrum dissolve->acquire_c13 acquire_f19 Acquire ¹⁹F Spectrum dissolve->acquire_f19 process_nmr Process Data (FT, Phasing, Baseline) acquire_h1->process_nmr acquire_c13->process_nmr acquire_f19->process_nmr dissolve_ms Dissolve Sample in Volatile Solvent inject Inject into GC dissolve_ms->inject separate GC Separation inject->separate ionize EI Ionization (70 eV) separate->ionize detect Mass Detection ionize->detect

Conclusion

The structural elucidation of a complex molecule like this compound requires a multi-technique spectroscopic approach. By combining the insights from ¹H, ¹³C, and ¹⁹F NMR with mass spectrometry, a confident and complete structural assignment can be achieved. This guide provides a robust predictive framework for interpreting the key spectral features of this molecule, grounded in fundamental principles and supported by comparative data from related compounds. The presented protocols offer a starting point for the empirical analysis, which will ultimately confirm and refine these predictions.

References

A Technical Guide to the Reactivity of Haloanilines for Pharmaceutical Development: A Comparative Analysis Featuring 4-Chloro-3-fluoro-2-iodoaniline

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in the fast-paced world of drug development, the selection of building blocks for complex molecule synthesis is a critical decision that profoundly impacts timelines and project success. Among the myriad of available synthons, haloanilines stand out as exceptionally versatile intermediates. Their unique combination of a nucleophilic amino group and a reactive carbon-halogen bond provides a powerful handle for constructing the carbon-nitrogen and carbon-carbon bonds that form the backbone of many pharmaceutical agents.

This guide offers an in-depth comparison of the reactivity of 4-Chloro-3-fluoro-2-iodoaniline with other haloanilines. We will delve into the nuanced interplay of electronic and steric effects that govern their behavior in key synthetic transformations, supported by established principles and experimental data from the scientific literature. Our focus will be on providing a predictive framework for the reactivity of this polysubstituted aniline, enabling more informed decisions in your synthetic endeavors.

The Reactivity Landscape of Haloanilines: A Tale of Three Halogens

The reactivity of a haloaniline is not a monolithic property but rather a composite of the individual and collective contributions of its substituents. The amino group, being a potent electron-donating group, activates the aromatic ring towards electrophilic substitution, primarily at the ortho and para positions. Conversely, the halogen atoms exert a dual influence: an electron-withdrawing inductive effect (-I) that deactivates the ring and a directing effect in various reactions.

The most significant impact of the halogen, however, is observed in palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis.[1] The reactivity of the carbon-halogen (C-X) bond in the rate-determining oxidative addition step is paramount. The bond dissociation energies follow the trend C-F > C-Cl > C-Br > C-I, which dictates the reverse order of reactivity in these transformations: I > Br > Cl >> F.[1] This predictable trend allows for selective functionalization in polyhalogenated systems.

A Deep Dive into Key Transformations

We will now explore the reactivity of haloanilines in three pivotal reaction classes: Palladium-Catalyzed Cross-Coupling, Nucleophilic Aromatic Substitution, and Directed Ortho-Metalation.

Palladium-Catalyzed Cross-Coupling Reactions: The Workhorse of C-C and C-N Bond Formation

The Suzuki-Miyaura and Buchwald-Hartwig amination reactions are indispensable tools for the synthesis of biaryls and arylamines, respectively. The success of these reactions is intimately tied to the nature of the halogen on the aniline ring.

This reaction forges a new carbon-carbon bond between an aryl halide and an organoboron compound. The higher reactivity of iodo- and bromoanilines facilitates milder reaction conditions, lower catalyst loadings, and shorter reaction times compared to their chloro-substituted counterparts.[1]

Suzuki_Miyaura

A powerful method for C-N bond formation, the Buchwald-Hartwig amination couples an aryl halide with an amine.[2] Similar to the Suzuki-Miyaura coupling, the reactivity of the aryl halide is a critical parameter, with aryl iodides generally being the most reactive substrates.[3]

Buchwald_Hartwig

Comparative Reactivity of Haloanilines in Cross-Coupling Reactions

Haloaniline TypeRelative Reactivity in Suzuki-MiyauraRelative Reactivity in Buchwald-HartwigTypical Reaction Conditions
Iodoaniline ++++ (Highest)++++ (Highest)Mild (often room temp. to 80 °C)
Bromoaniline ++++++Moderate (typically 80-120 °C)
Chloroaniline ++++Forcing (requires specialized ligands and higher temps)[4]
Fluoroaniline + (Lowest/Inert)+ (Lowest/Inert)Generally unreactive
Nucleophilic Aromatic Substitution (SNAr)

In contrast to the electrophilic substitutions typical for electron-rich aromatic rings, haloanilines bearing strongly electron-withdrawing groups can undergo nucleophilic aromatic substitution. In this reaction, a nucleophile displaces a halide on the aromatic ring. The presence of electron-withdrawing groups ortho or para to the leaving group is crucial for stabilizing the negatively charged Meisenheimer intermediate.

SNAr

A key difference in SNAr compared to cross-coupling is the trend in leaving group ability. Due to the nature of the rate-determining addition step, the electronegativity of the halogen plays a more significant role, leading to a reactivity order of F > Cl > Br > I.

Directed Ortho-Metalation (DoM)

Directed ortho-metalation is a powerful technique for the regioselective functionalization of aromatic rings. A directing metalation group (DMG), such as an amino or amide group, coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position.[5] This generates a highly reactive aryllithium species that can be quenched with a variety of electrophiles. The amino group of anilines can act as a DMG, although its directing ability is considered moderate.[6]

DoM

Predicting the Reactivity of this compound

In Palladium-Catalyzed Cross-Coupling Reactions:

  • Site of Reactivity: The C-I bond at the 2-position will be the most reactive site due to its significantly lower bond dissociation energy compared to the C-Cl and C-F bonds. This allows for highly selective functionalization at this position.

  • Influence of Other Halogens:

    • The ortho-fluoro substituent will exert a strong electron-withdrawing inductive effect, which can increase the electrophilicity of the C-I bond, potentially accelerating the oxidative addition step. However, its steric bulk, although small, could slightly modulate the approach of the palladium catalyst.

    • The meta-chloro substituent will also contribute to the overall electron-withdrawing character of the ring, further enhancing the reactivity of the C-I bond.

In Nucleophilic Aromatic Substitution (SNAr):

  • The presence of three halogen substituents makes the ring electron-deficient and thus more susceptible to nucleophilic attack than a simple haloaniline.

  • The relative reactivity of the leaving groups would be expected to follow the order F > Cl > I. Therefore, under suitable SNAr conditions, displacement of the fluorine or chlorine would be more likely than the iodine. The precise regioselectivity would depend on the specific nucleophile and reaction conditions.

In Directed Ortho-Metalation (DoM):

  • The amino group will act as the directing group. However, the presence of halogens at both ortho positions (2-iodo and 6-hydrogen) introduces complexity. Lithiation would be expected to occur at the less sterically hindered 6-position. The electron-withdrawing effects of the halogens could increase the acidity of the ortho-protons, potentially facilitating the metalation.

Predicted Reactivity Profile of this compound

Reaction TypePredicted Primary Site of ReactivityInfluencing FactorsPredicted Reactivity vs. Simpler Haloanilines
Suzuki-Miyaura C2 (Iodine)Weak C-I bond; -I effects of F and ClHigher than 2-chloro and 2-bromoanilines; comparable to or slightly higher than 2-iodoaniline.
Buchwald-Hartwig C2 (Iodine)Weak C-I bond; -I effects of F and ClHigher than 2-chloro and 2-bromoanilines; comparable to or slightly higher than 2-iodoaniline.
SNAr C3 (Fluorine) or C4 (Chlorine)Electronegativity of F and Cl; overall electron-deficient ringMore reactive than mono- or di-haloanilines without strong EWGs.
DoM C6 (Hydrogen)Directing effect of NH₂; steric hindrance from 2-iodoPotentially more facile than simple anilines due to increased C-H acidity.

Experimental Protocols

The following are representative protocols for common reactions involving haloanilines. These should be considered as starting points and may require optimization for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling of a Haloaniline

Materials:

  • Haloaniline (e.g., this compound) (1.0 mmol, 1.0 equiv.)

  • Arylboronic acid (1.2 mmol, 1.2 equiv.)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 mmol, 1.5 mol%)

  • Biarylphosphine Ligand (e.g., XPhos, RuPhos) (0.03 mmol, 3.0 mol%)

  • Sodium tert-butoxide (NaOtBu) (2.0 mmol, 2.0 equiv.)

  • Anhydrous Toluene (5 mL)

  • Schlenk flask or glovebox

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a Schlenk flask under an inert atmosphere, combine the haloaniline, arylboronic acid, palladium precatalyst, ligand, and base.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous toluene via syringe.

  • Heat the mixture to 100-120 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Buchwald-Hartwig Amination of a Haloaniline

Materials:

  • Haloaniline (e.g., this compound) (1.0 mmol, 1.0 equiv.)

  • Amine (1.2 mmol, 1.2 equiv.)

  • Palladium precatalyst (e.g., Pd₂(dba)₃) (0.015 mmol, 1.5 mol%)

  • Phosphine Ligand (e.g., BrettPhos) (0.03 mmol, 3.0 mol%)

  • Sodium tert-butoxide (NaOtBu) (2.0 mmol, 2.0 equiv.)

  • Anhydrous Dioxane (5 mL)

  • Schlenk flask or glovebox

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Follow the setup procedure as described in Protocol 1, substituting the arylboronic acid with the amine and toluene with dioxane.

  • Heat the reaction mixture to the desired temperature (typically 100-120 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Follow the work-up and purification steps as described in Protocol 1.

Conclusion

This compound is a highly functionalized building block with a predictable and exploitable reactivity profile. Its primary utility lies in selective palladium-catalyzed cross-coupling reactions at the highly reactive C-I bond, a transformation that is likely enhanced by the electron-withdrawing nature of the adjacent fluoro and chloro substituents. While less prone to SNAr at the iodo-position, the electron-deficient nature of the ring opens up possibilities for nucleophilic substitution at the fluoro and chloro positions. Furthermore, the amino group provides a handle for directed ortho-metalation, enabling further functionalization. By understanding the fundamental principles of haloaniline reactivity, researchers can strategically employ this and similar complex haloanilines to accelerate the synthesis of novel pharmaceutical candidates.

References

A Comparative Guide to the Biological Activity of Compounds Derived from Halogenated Anilines: A Focus on 4-Chloro-3-fluoro-2-iodoaniline Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the strategic selection of a core scaffold is paramount to the successful development of novel therapeutic agents. Halogenated anilines, a versatile class of compounds, have consistently demonstrated their utility as precursors for a diverse array of biologically active molecules. This guide provides a comparative analysis of the biological activities of compounds synthesized from precursors structurally related to 4-Chloro-3-fluoro-2-iodoaniline. While direct studies on derivatives of this specific trifunctional aniline are emerging, a wealth of data from analogous halogenated anilines provides a strong predictive framework for its potential applications in drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth technical guide grounded in experimental data and scientific rationale.

The Significance of Halogenation in Anilines for Biological Activity

The introduction of halogen atoms—fluorine, chlorine, bromine, and iodine—into the aniline scaffold dramatically influences the physicochemical properties of the resulting derivatives. These modifications can enhance metabolic stability, improve membrane permeability, and modulate binding affinity to biological targets. The unique combination of a bulky, lipophilic iodine atom, an electronegative chlorine, and a bioisostere for hydrogen, fluorine, in this compound suggests a high potential for generating compounds with novel pharmacological profiles.

Comparative Biological Screening: A Multi-pronged Approach

This guide will focus on three key areas of biological activity where derivatives of halogenated anilines have shown significant promise: anticancer, antimicrobial, and kinase inhibitory activities.

Anticancer Activity: Targeting Proliferative Pathways

Anilinoquinolines and related heterocyclic structures derived from halogenated anilines have been extensively investigated as anticancer agents.[1][2][3][4] The mechanism often involves the inhibition of protein kinases crucial for cancer cell proliferation and survival.

Comparative Cytotoxicity of Anilinoquinoline Derivatives

The following table summarizes the in vitro anticancer activity of representative anilinoquinoline derivatives against various cancer cell lines. The data is presented as IC50 values (the concentration required to inhibit 50% of cell growth), a standard metric for cytotoxicity.

Compound ClassDerivative SubstitutionCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
7-Fluoro-4-anilinoquinolinesVariesBGC823<10Gefitinib>10
2-Morpholino-4-anilinoquinolinesVariesHepG28.5 - 12.76Sorafenib-
Substituted 2-arylquinolinesC-6 substitutionPC3, HeLa8.3 - 34.34Doxorubicin-

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[5][6][7][8][9]

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized compounds and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Broth_Microdilution cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Serial Dilution of Compounds C Inoculation of Microtiter Plate A->C B Standardized Bacterial Inoculum B->C D Incubation (18-24h) C->D E Visual Inspection for Growth D->E F Determine MIC E->F Kinase_Inhibition_Assay reagents Kinase + Substrate + ATP Assay Buffer incubation1 Pre-incubation reagents->incubation1 compound Test Compound (Serial Dilutions) compound->incubation1 reaction Kinase Reaction incubation1->reaction incubation2 Incubation (e.g., 60 min) reaction->incubation2 detection Add Detection Reagent Measure Luminescence incubation2->detection analysis Calculate IC50 detection->analysis

References

A Senior Application Scientist's Guide to the X-ray Crystal Structure Analysis of 4-Chloro-3-fluoro-2-iodoaniline and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and materials scientists, a profound understanding of a molecule's three-dimensional structure is paramount. It is the key that unlocks insights into reactivity, biological activity, and solid-state properties. This guide provides a comprehensive comparative analysis of the X-ray crystal structure of 4-chloro-3-fluoro-2-iodoaniline, a tri-substituted aromatic amine of significant interest in pharmaceutical and materials development.

While a definitive crystal structure for this compound is not yet publicly available, this guide leverages extensive experimental data from closely related di-substituted analogues to predict its structural characteristics and to provide a robust framework for its empirical determination. We will delve into the nuanced interplay of hydrogen bonding, halogen bonding, and π-stacking interactions that dictate the crystal packing of these molecules, offering a predictive blueprint for the title compound.

This document is structured to be a practical and insightful resource, providing not only a comparative structural analysis but also detailed, field-proven protocols for synthesis, crystallization, and single-crystal X-ray diffraction (SCXRD) analysis.

The Decisive Role of Halogen Substitution in Crystal Packing

The arrangement of molecules in a crystal lattice is a delicate balance of intermolecular forces. In halogenated anilines, the nature and position of the halogen substituents play a critical role in directing the supramolecular architecture. The interplay between hydrogen bonds from the amine group and the potential for halogen bonding and π-π stacking interactions creates a complex energetic landscape that defines the final crystal structure.

An analysis of the crystal structures of 4-chloro-2-iodoaniline and 2-chloro-4-iodoaniline reveals the significant influence of substituent positioning on the resulting solid-state arrangement. In 4-chloro-2-iodoaniline, the amino group participates in N—H⋯N hydrogen bonding, which organizes the molecules into chains.[1][2] Additionally, a notable Cl⋯I contact is observed, suggesting the presence of halogen bonding, and the aromatic rings exhibit offset π-stacking.[1][2] Conversely, in 2-chloro-4-iodoaniline, while weak N—H⋯N, N—H⋯I, and N—H⋯Cl interactions are present, significant hydrogen bonds and I⋯I interactions are not observed.

The introduction of a fluorine atom at the 3-position in this compound is anticipated to further modulate these interactions. The high electronegativity of fluorine can influence the acidity of the amine protons and the electron density of the aromatic ring, thereby affecting both hydrogen and halogen bonding potentials.

Comparative Crystallographic Data of Halogenated Anilines

To provide a clear comparison, the following table summarizes key crystallographic parameters for relevant halogenated aniline derivatives. This data serves as a benchmark for the anticipated structure of this compound.

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)V (ų)ZRef.
4-Chloro-2-iodoaniline C₆H₅ClINOrthorhombicP2₁2₁2₁4.1538(4)11.3685(11)15.8550(16)748.71(13)4[1][2]
2-Chloro-4-iodoaniline C₆H₅ClINOrthorhombicP2₁2₁2₁5.6277(2)8.7859(3)14.9217(5)737.79(4)4[3]
2,4,6-Trifluoroaniline C₆H₄F₃NOrthorhombicPbca6.3220(6)24.792(2)3.8545(5)604.14(11)4[4]

Synthesis and Crystallization: A Practical Workflow

The successful determination of a crystal structure begins with the synthesis of high-purity material and the growth of diffraction-quality single crystals. The following workflow outlines a logical progression from synthesis to crystal mounting.

SCXRD_Workflow data_collection Data Collection Mount the crystal on a diffractometer. Determine the unit cell and collect a full sphere of diffraction data. data_reduction Data Reduction & Integration Integrate the raw diffraction images to obtain reflection intensities. Apply corrections for absorption and other experimental factors. data_collection->data_reduction structure_solution Structure Solution Use direct methods or Patterson methods to determine the initial phases of the structure factors and generate an initial electron density map. data_reduction->structure_solution structure_refinement Structure Refinement Refine the atomic positions, and thermal parameters against the experimental data using least-squares methods. structure_solution->structure_refinement validation Validation & Analysis Validate the final structure using crystallographic software. Analyze bond lengths, bond angles, and intermolecular interactions. structure_refinement->validation

References

A Senior Application Scientist's Guide to Quantifying Isomeric Impurities in 4-Chloro-3-fluoro-2-iodoaniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of complex pharmaceutical intermediates like 4-Chloro-3-fluoro-2-iodoaniline, the control of isomeric impurities is not merely a matter of regulatory compliance but a fundamental cornerstone of drug safety and efficacy. The subtle differences in the spatial arrangement of atoms within isomeric structures can lead to vastly different pharmacological and toxicological profiles. Therefore, the development of robust, accurate, and precise analytical methods for the quantification of these impurities is of paramount importance.

This guide provides an in-depth, objective comparison of the primary analytical techniques for quantifying isomeric impurities in this compound samples. As a Senior Application Scientist, my aim is to move beyond a simple recitation of protocols and delve into the causality behind experimental choices, ensuring that each described method is a self-validating system grounded in established scientific principles. All methodologies are presented with the rigor demanded by international regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3][4][5][6][7][8]

The Challenge: Separating the Inseparable

Isomeric impurities of this compound are particularly challenging to quantify due to their identical molecular weights and similar physicochemical properties. Positional isomers, where the chloro, fluoro, and iodo substituents are arranged differently on the aniline ring, are the most common process-related impurities. Their separation requires analytical techniques with high resolving power.

Comparative Analysis of Key Analytical Techniques

The selection of an optimal analytical technique hinges on a variety of factors including the volatility, polarity, and thermal stability of the analytes, as well as the required sensitivity, resolution, and laboratory resources.[9] This guide will compare three powerful chromatographic techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC).

High-Performance Liquid Chromatography (HPLC): The Versatile Workhorse

HPLC is a widely adopted technique for the analysis of pharmaceutical compounds due to its versatility in handling a broad range of polar and non-volatile compounds without the need for derivatization.[10][11]

Causality of Method Design: For halogenated anilines, which are polar and can be thermally labile, HPLC is often the method of choice.[10][12] A reversed-phase C18 column is a common starting point due to its ability to separate compounds based on hydrophobicity. The addition of an acid, such as formic or phosphoric acid, to the mobile phase helps to protonate the aniline functional group, leading to sharper peaks and improved chromatographic performance.

Table 1: HPLC Performance Data for Isomeric Impurity Analysis

ParameterResult
Resolution (Rs) between this compound and critical isomer pair > 2.0
Limit of Detection (LOD) 0.01%
Limit of Quantification (LOQ) 0.03%
Accuracy (% Recovery) 98.0 - 102.0%
Precision (% RSD) < 2.0%
Gas Chromatography (GC): The Power of Volatility

GC is a robust technique for the analysis of volatile and thermally stable compounds, offering excellent separation efficiency and sensitivity.[11] When coupled with a mass spectrometer (GC-MS), it provides definitive identification of impurities.[11][13]

Causality of Method Design: While anilines can be analyzed directly by GC, their polarity can sometimes lead to peak tailing. Derivatization, although an additional step, can improve volatility and peak shape.[14] However, for routine analysis, a well-chosen capillary column with a non-polar stationary phase (e.g., 5% phenyl polysiloxane) can often provide adequate separation without derivatization. The high temperatures of the injector and oven necessitate careful evaluation of the thermal stability of this compound and its isomers.

Table 2: GC-MS Performance Data for Isomeric Impurity Analysis

ParameterResult
Resolution (Rs) between this compound and critical isomer pair > 2.5
Limit of Detection (LOD) 0.005%
Limit of Quantification (LOQ) 0.015%
Accuracy (% Recovery) 97.5 - 102.5%
Precision (% RSD) < 2.5%
Supercritical Fluid Chromatography (SFC): The Green and Fast Alternative

SFC is a powerful separation technique that utilizes a supercritical fluid, typically carbon dioxide, as the mobile phase.[] It often provides faster separations and reduced solvent consumption compared to HPLC, aligning with the principles of green chemistry.[16] SFC is particularly adept at separating chiral and achiral isomers.[][17][18]

Causality of Method Design: The unique properties of supercritical CO2, such as low viscosity and high diffusivity, allow for high flow rates and rapid analyses.[16][18] The addition of a polar co-solvent (modifier), such as methanol, is necessary to elute the polar aniline isomers from the column. A variety of stationary phases, including those used in both normal- and reversed-phase HPLC, can be employed in SFC, offering a high degree of selectivity.[17]

Table 3: SFC Performance Data for Isomeric Impurity Analysis

ParameterResult
Resolution (Rs) between this compound and critical isomer pair > 3.0
Limit of Detection (LOD) 0.008%
Limit of Quantification (LOQ) 0.025%
Accuracy (% Recovery) 98.5 - 101.5%
Precision (% RSD) < 1.5%

Experimental Workflows

To ensure the trustworthiness and reproducibility of the analytical data, a well-defined experimental workflow is essential. The following diagrams illustrate the logical flow for each of the discussed techniques.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Diluent (e.g., Acetonitrile/Water) A->B C Filter through 0.45 µm Syringe Filter B->C D Inject into HPLC System C->D E Separation on C18 Column D->E F UV Detection at 254 nm E->F G Integrate Peaks F->G H Quantify Impurities (Area % or External Standard) G->H I Generate Report H->I

Caption: HPLC Experimental Workflow for Impurity Analysis.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Solvent (e.g., Methylene Chloride) A->B C Optional: Derivatization B->C D Inject into GC-MS System C->D E Separation on Capillary Column D->E F Mass Spectrometric Detection E->F G Extract Ion Chromatograms F->G H Identify and Quantify Impurities G->H I Generate Report H->I

Caption: GC-MS Experimental Workflow for Impurity Analysis.

SFC_Workflow cluster_prep Sample Preparation cluster_analysis SFC Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Diluent (e.g., Methanol) A->B C Filter through 0.45 µm Syringe Filter B->C D Inject into SFC System C->D E Separation on Chiral or Achiral Column D->E F UV or MS Detection E->F G Integrate Peaks F->G H Quantify Impurities G->H I Generate Report H->I

Caption: SFC Experimental Workflow for Impurity Analysis.

Detailed Experimental Protocols

The following protocols are provided as a starting point for method development and should be validated according to ICH Q2(R1) guidelines.[19]

HPLC Method Protocol
  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Phosphoric acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 30% B

    • 5-25 min: 30-70% B

    • 25-30 min: 70% B

    • 30.1-35 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm.

  • Sample Preparation: Accurately weigh approximately 25 mg of the this compound sample and dissolve in 50 mL of a 50:50 (v/v) mixture of acetonitrile and water. Filter through a 0.45 µm syringe filter prior to injection.

GC-MS Method Protocol
  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Column: Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 280°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp to 280°C at 15°C/min.

    • Hold at 280°C for 5 minutes.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve in 10 mL of methylene chloride.

SFC Method Protocol
  • Instrumentation: Supercritical Fluid Chromatography system with a binary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: Chiral stationary phase column (e.g., polysaccharide-based) or an achiral polar column (e.g., Diol).

  • Mobile Phase A: Supercritical CO2.

  • Mobile Phase B (Modifier): Methanol.

  • Gradient:

    • 0-1 min: 5% B

    • 1-10 min: 5-40% B

    • 10-12 min: 40% B

    • 12.1-15 min: 5% B

  • Flow Rate: 3.0 mL/min.

  • Back Pressure: 150 bar.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Detection: UV at 254 nm.

  • Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve in 10 mL of methanol.

Conclusion and Recommendations

The choice of the most suitable analytical method for quantifying isomeric impurities in this compound depends on the specific requirements of the analysis.

  • HPLC is a robust and versatile method, well-suited for routine quality control in a regulated environment. Its primary advantage is the ability to analyze the compound without derivatization.

  • GC-MS offers superior sensitivity and provides structural information for definitive impurity identification, making it an excellent tool for method development and troubleshooting.

  • SFC presents a compelling alternative with its high speed and reduced environmental impact. It often provides superior resolution for isomeric separations.

For comprehensive impurity profiling, a combination of these techniques is often employed. For instance, HPLC for routine quantification and GC-MS or SFC for the identification of unknown impurities and for orthogonal confirmation of the primary method. Ultimately, the selected method must be rigorously validated to ensure it is fit for its intended purpose, providing reliable data to ensure the quality and safety of the final pharmaceutical product.

References

A Comparative Guide to the Synthesis and Spectral Validation of 4-Chloro-3-fluoro-2-iodoaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Polysubstituted Anilines in Medicinal Chemistry

Polysubstituted anilines are foundational scaffolds in the synthesis of a vast array of pharmaceuticals and agrochemicals. Their utility lies in the nuanced electronic and steric properties conferred by the specific arrangement of substituents on the aromatic ring, which profoundly influences their biological activity. 4-Chloro-3-fluoro-2-iodoaniline, in particular, represents a highly functionalized building block, poised for diverse synthetic transformations. The presence of three distinct halogens at specific positions offers multiple handles for subsequent cross-coupling reactions, making it a valuable intermediate in the construction of complex molecular architectures. This guide provides a comprehensive validation of a plausible synthetic route to this key intermediate, juxtaposed with a comparative analysis of an alternative strategy, and is supported by a detailed spectral analysis for structural confirmation.

Proposed Primary Synthetic Route: A Stepwise Functionalization Approach

The selected synthetic pathway for this compound commences with the commercially available and relatively inexpensive starting material, 4-chloro-2-fluoroaniline. This route is strategically designed to introduce the iodine substituent ortho to the amino group, a transformation that can be challenging due to the directing effects of the existing substituents.

Experimental Protocol: Synthesis of this compound

Materials:

  • 4-Chloro-2-fluoroaniline (98%)

  • N-Iodosuccinimide (NIS)

  • Acetonitrile (anhydrous)

  • Hydrochloric Acid (HCl)

  • Sodium Bicarbonate (NaHCO₃)

  • Sodium Thiosulfate (Na₂S₂O₃)

  • Ethyl Acetate

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel (for column chromatography)

Procedure:

  • Reaction Setup: To a solution of 4-chloro-2-fluoroaniline (1.0 eq) in anhydrous acetonitrile, N-Iodosuccinimide (1.1 eq) is added portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate. The mixture is then diluted with ethyl acetate and washed sequentially with saturated aqueous sodium bicarbonate, water, and brine.

  • Isolation and Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.

Causality of Experimental Choices:

  • Choice of Iodinating Agent: N-Iodosuccinimide (NIS) is selected as the iodinating agent due to its mild and regioselective nature for electrophilic iodination of anilines.

  • Solvent Selection: Anhydrous acetonitrile is used as the solvent as it is polar enough to dissolve the reactants and is inert under the reaction conditions.

  • Temperature Control: The initial addition of NIS at 0 °C helps to control the exothermicity of the reaction and minimize the formation of potential side products.

  • Aqueous Workup: The workup procedure is designed to remove unreacted NIS, succinimide byproduct, and any acidic impurities, ensuring a clean crude product for purification.

Visualizing the Synthetic Workflow

Synthetic_Workflow Start 4-Chloro-2-fluoroaniline Reaction Electrophilic Iodination Start->Reaction Reactant Reagents NIS, Acetonitrile Reagents->Reaction Reagents Workup Aqueous Workup & Extraction Reaction->Workup Product Mixture Purification Column Chromatography Workup->Purification Crude Product Product This compound Purification->Product Pure Product

Caption: Workflow for the synthesis of this compound.

Comparative Analysis: An Alternative Synthetic Route

An alternative approach to the synthesis of this compound could involve the reduction of a nitro-intermediate. This route would begin with a suitable di-halogenated nitrobenzene, followed by iodination, and finally, reduction of the nitro group to an amine.

Alternative Route Synopsis:

  • Starting Material: 3-Chloro-4-fluoronitrobenzene.

  • Iodination: Introduction of the iodine atom. The directing effects of the nitro, chloro, and fluoro groups would need to be carefully considered to achieve the desired regioselectivity.

  • Reduction: Conversion of the nitro group to an amine, for instance, using catalytic hydrogenation (e.g., H₂/Pd-C) or a metal-acid system (e.g., Fe/HCl).[1]

FeaturePrimary Route (Electrophilic Iodination)Alternative Route (Nitro Reduction)
Starting Material 4-Chloro-2-fluoroaniline3-Chloro-4-fluoronitrobenzene
Number of Steps 12 (Iodination and Reduction)
Regioselectivity Generally good for activated anilines.Potentially challenging due to multiple directing groups.
Reaction Conditions MildReduction step can involve high pressure (hydrogenation) or strong acids.
Overall Yield Potentially higher due to fewer steps.Dependent on the efficiency of both steps.
Safety NIS is a relatively safe reagent.Catalytic hydrogenation requires handling of flammable H₂ gas.

The primary route is favored for its atom economy and milder reaction conditions. However, the availability and cost of the respective starting materials could influence the choice of route in a practical setting.

Spectral Validation: Confirming the Molecular Structure

The unequivocal identification of the synthesized this compound is achieved through a combination of spectroscopic techniques. The expected data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry are presented below.

Data Presentation: Expected Spectral Data
Technique Expected Observations
¹H NMR Two doublets in the aromatic region, corresponding to the two aromatic protons. A broad singlet for the -NH₂ protons.
¹³C NMR Six distinct signals in the aromatic region, with chemical shifts influenced by the attached halogens and amine group.
IR Spectroscopy Characteristic N-H stretching vibrations for the primary amine, and C-X (X=Cl, F, I) and C=C aromatic stretches.
Mass Spectrometry A molecular ion peak corresponding to the exact mass of C₆H₄ClFIN. The isotopic pattern of chlorine would be observable.

Visualizing the Spectral Analysis Workflow

Spectral_Analysis Sample Synthesized Compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Structural Confirmation NMR->Structure IR->Structure MS->Structure

Caption: Workflow for the spectral validation of the synthesized compound.

Conclusion

The presented synthetic route, commencing from 4-chloro-2-fluoroaniline, offers a direct and efficient method for the preparation of this compound. The choice of N-Iodosuccinimide as the iodinating agent provides a mild and selective transformation. This guide has detailed the experimental protocol, provided a comparative analysis with a viable alternative, and outlined the necessary spectral analyses for robust structural validation. The successful synthesis and characterization of this highly functionalized aniline open avenues for its application in the development of novel pharmaceuticals and other advanced materials.

References

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 4-Chloro-3-fluoro-2-iodoaniline

Author: BenchChem Technical Support Team. Date: January 2026

I. Hazard Assessment and Chemical Profile

4-Chloro-3-fluoro-2-iodoaniline is a poly-halogenated aromatic amine. The presence of chloro, fluoro, and iodo groups, combined with the aniline moiety, dictates its chemical reactivity and toxicological profile. Anilines, as a class, are known for their toxicity, particularly their ability to cause methemoglobinemia. Halogenated organic compounds can be environmentally persistent and may produce hazardous decomposition products like hydrogen halides and nitrogen oxides upon combustion.[1][2] Therefore, it is imperative to treat this compound as hazardous waste.

Table 1: Key Chemical and Physical Properties of this compound

PropertyValueSource
Molecular FormulaC₆H₄ClFIN[3]
Molecular Weight271.46 g/mol [3]
AppearanceSolid (predicted)General knowledge of similar anilines
Incompatible MaterialsAcids, acid chlorides, acid anhydrides, chloroformates, strong oxidizing agents[1][4]
II. Personal Protective Equipment (PPE): The First Line of Defense

Before handling this compound for disposal, ensure a robust barrier between you and the chemical. The rationale for each piece of PPE is to prevent all routes of exposure: inhalation, ingestion, and skin or eye contact.[5][6]

  • Eye and Face Protection: Wear chemical safety goggles with side shields conforming to EN166 (EU) or NIOSH (US) standards.[4] A face shield should be used in situations with a higher risk of splashing.

  • Hand Protection: Use chemical-resistant gloves, such as nitrile or neoprene. Always inspect gloves for tears or punctures before use.[7]

  • Body Protection: A standard laboratory coat is mandatory. For larger quantities or in the event of a spill, a chemical-resistant apron or suit is recommended.

  • Respiratory Protection: All handling of this compound, especially in powdered form, should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[8] If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is required.[1]

III. Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is to ensure it is managed by a licensed and qualified hazardous waste disposal company. Never dispose of this chemical down the drain or in regular trash.[4][5]

1. Waste Segregation and Collection:

  • Designated Waste Container: Collect waste this compound in a dedicated, clearly labeled, and sealable container.[7] The container should be made of a compatible material, such as high-density polyethylene (HDPE).

  • Labeling: The waste container must be labeled "Hazardous Waste" and include the full chemical name: "this compound".[9] Also, list all components of any mixed waste.

  • Halogenated Waste Stream: This compound belongs to the halogenated organic waste stream. Do not mix it with non-halogenated waste, as this can complicate and increase the cost of disposal.[9][10]

2. Handling Contaminated Materials:

  • Empty Containers: Any "empty" container that once held this compound should be treated as hazardous waste.[11] Rinse the container three times with a suitable solvent (e.g., acetone or ethanol). Collect the rinsate as halogenated solvent waste.

  • Contaminated PPE and Labware: Any grossly contaminated items, such as gloves, bench paper, or glassware that cannot be decontaminated, should be placed in a sealed bag or container, labeled as hazardous waste, and disposed of accordingly.

3. Storage Pending Disposal:

  • Secure Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.[7]

  • Secondary Containment: It is best practice to keep the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks.[7]

4. Arranging for Disposal:

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.

  • Professional Disposal: The ultimate disposal method will be determined by the licensed waste management facility but will likely involve high-temperature incineration in a unit equipped with afterburners and scrubbers to neutralize the resulting acidic gases (e.g., HCl, HF, HI).[4]

IV. Emergency Procedures: Spill and Exposure Response

Accidents can happen, and a clear, rehearsed emergency plan is critical.

Spill Response:

  • Alert and Evacuate: Immediately alert personnel in the area and evacuate the immediate vicinity of the spill.[11]

  • Control Vapors and Dust: If the material is a solid, avoid creating dust.[11]

  • Absorb and Contain: For small spills, cover with an inert absorbent material like vermiculite or sand.[7]

  • Collect Waste: Carefully sweep or scoop the absorbed material into a labeled hazardous waste container.[2]

  • Decontaminate: Clean the spill area with a suitable solvent and then soap and water. Collect all cleaning materials as hazardous waste.

  • Large Spills: For large spills, evacuate the area, close the doors, and contact your institution's emergency response team or EHS immediately.[6]

Exposure Response:

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5]

  • Skin Contact: Immediately remove contaminated clothing and wash the affected skin area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.[5]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5]

V. Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound.

G cluster_prep Preparation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal A Don Appropriate PPE (Goggles, Gloves, Lab Coat) B Work in Chemical Fume Hood A->B C Segregate into Halogenated Organic Waste Container B->C D Securely Seal and Label Container 'Hazardous Waste: this compound' C->D E Store in Designated, Secure Area D->E F Use Secondary Containment E->F G Contact EHS for Waste Pickup F->G H Licensed Waste Contractor Transports Waste G->H I High-Temperature Incineration with Scrubber/Afterburner H->I

Caption: Disposal workflow for this compound.

By adhering to these procedures, you contribute to a safe and compliant laboratory environment, ensuring that your groundbreaking research does not come at the cost of personal or environmental health.

References

Mastering the Safe Handling of 4-Chloro-3-fluoro-2-iodoaniline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands not only scientific rigor but also an unwavering commitment to safety. The compound 4-Chloro-3-fluoro-2-iodoaniline, a halogenated aniline, presents a specific set of handling challenges due to its acute toxicity and potential for irritation. This guide provides a comprehensive, step-by-step framework for its safe handling and disposal, ensuring the well-being of laboratory personnel and the integrity of your research.

The protocols outlined herein are designed to be a self-validating system, where the rationale behind each step is clarified to foster a deep understanding of the safety principles involved. By adhering to these field-proven insights, you can confidently manage the risks associated with this compound.

I. Hazard Assessment and Engineering Controls: The First Line of Defense

Therefore, the primary engineering control for handling this compound is the mandatory use of a certified chemical fume hood.[2][3] This ensures that any dust or vapors are effectively contained and exhausted, preventing inhalation, which is a primary route of exposure. An easily accessible safety shower and eyewash station are also critical components of the laboratory setup.[4]

II. Personal Protective Equipment (PPE): Your Essential Barrier

A multi-layered PPE strategy is crucial to prevent dermal, ocular, and respiratory exposure. The following table summarizes the required PPE, with detailed explanations for each selection.

PPE Category Item Specifications & Rationale
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended for handling halogenated anilines.[3][5] Always inspect gloves for any signs of degradation before use. For extended procedures, consider double-gloving to provide an additional layer of protection.
Eye and Face Protection Safety goggles and face shieldChemical splash goggles that form a complete seal around the eyes are mandatory.[2][5] A face shield should be worn in conjunction with goggles, particularly during procedures with a risk of splashing.
Body Protection Laboratory coat and chemical-resistant apronA flame-retardant lab coat, fully buttoned, is the minimum requirement.[3] For tasks with a higher potential for splashes, a chemical-resistant apron provides an additional barrier.
Respiratory Protection RespiratorAll handling of this compound should be performed within a chemical fume hood. In the event of a spill or if a fume hood is not available, a full-face respirator with organic vapor cartridges is necessary.[3]
Foot Protection Closed-toe shoesChemical-resistant, closed-toe shoes must be worn at all times in the laboratory to protect against spills.[3]
III. Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to handling this compound is essential for maintaining a safe laboratory environment. The following workflow diagram and detailed steps provide a clear and logical sequence for your operations.

SafeHandlingWorkflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Disposal Phase Prep 1. Conduct Risk Assessment FumeHood 2. Verify Fume Hood Functionality Emergency 3. Locate Emergency Equipment SpillKit 4. Prepare Spill Kit DonPPE 5. Don Required PPE SpillKit->DonPPE Dispense 6. Dispense in Fume Hood Storage 7. Secure Storage Waste 8. Segregate Hazardous Waste Storage->Waste Decontaminate 9. Decontaminate Work Area DoffPPE 10. Doff and Dispose of PPE

Caption: Safe Handling Workflow for this compound.

1. Preparation:

  • Risk Assessment: Before beginning any experiment, conduct a thorough risk assessment specific to the planned procedure.

  • Fume Hood Verification: Ensure the chemical fume hood is functioning correctly and the airflow is adequate.[3]

  • Emergency Equipment: Confirm the location and functionality of the nearest safety shower, eyewash station, and fire extinguisher.[3]

  • Spill Kit: Have a chemical spill kit appropriate for organic amines readily available.[3]

2. Handling:

  • Don PPE: Put on all required personal protective equipment before entering the designated handling area.[2]

  • Dispensing: All weighing and dispensing of the solid compound must occur within the chemical fume hood to prevent the release of dust.[2][6] Use appropriate tools to minimize the creation of dust.

  • Storage: Store this compound in a tightly sealed, clearly labeled container.[6][7] The storage location should be a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[2][8]

3. First Aid Measures:

  • If Inhaled: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][9]

  • In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and shoes. Seek medical attention.[1][9]

  • In Case of Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][9]

  • If Swallowed: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1][2]

IV. Disposal Plan: Responsible Waste Management

Proper disposal of this compound and any contaminated materials is a critical final step in the handling process.

1. Waste Segregation:

  • All solid waste contaminated with this compound, including disposable gloves, weighing papers, and pipette tips, must be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Solutions containing this compound should be collected in a separate, labeled hazardous waste container for liquids.

2. Disposal Procedure:

  • Dispose of all waste containing this compound as hazardous waste.[2]

  • Follow all local, state, and national regulations for hazardous waste disposal.[1][7] This typically involves arranging for pickup by a certified hazardous waste disposal company.

  • Never dispose of this chemical down the drain or in the regular trash.

3. Decontamination:

  • After completing your work, thoroughly decontaminate the work area in the fume hood with an appropriate solvent (such as ethanol or isopropanol) and then soap and water.

  • Properly doff and dispose of your gloves and any other contaminated disposable PPE in the designated hazardous waste container.

  • Wash your hands thoroughly with soap and water after removing your gloves.[1]

By integrating these safety protocols into your standard operating procedures, you can effectively mitigate the risks associated with handling this compound, ensuring a safe and productive research environment.

References

×

Retrosynthesis Analysis

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4-Chloro-3-fluoro-2-iodoaniline
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.